Hsp70-IN-3
Description
Propriétés
Formule moléculaire |
C48H78N6O7S |
|---|---|
Poids moléculaire |
883.2 g/mol |
Nom IUPAC |
N-[2-[2-[2-[2-[4-[[(2S,3R)-2-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-6-methylheptan-3-yl]oxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethyl]-5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide |
InChI |
InChI=1S/C48H78N6O7S/c1-33(2)12-19-43(35(4)40-17-18-41-36(9-8-20-48(40,41)5)14-15-37-29-39(55)16-13-34(37)3)61-31-38-30-54(53-52-38)22-24-59-26-28-60-27-25-58-23-21-49-45(56)11-7-6-10-44-46-42(32-62-44)50-47(57)51-46/h14-15,30,33,35,39-44,46,55H,3,6-13,16-29,31-32H2,1-2,4-5H3,(H,49,56)(H2,50,51,57)/b36-14+,37-15-/t35-,39-,40+,41-,42+,43+,44+,46+,48+/m0/s1 |
Clé InChI |
KVMCXUMPAQRDGQ-FSBLFSHOSA-N |
SMILES isomérique |
C[C@@H]([C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C)[C@@H](CCC(C)C)OCC4=CN(N=N4)CCOCCOCCOCCNC(=O)CCCC[C@@H]5[C@H]6[C@@H](CS5)NC(=O)N6 |
SMILES canonique |
CC(C)CCC(C(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C)OCC4=CN(N=N4)CCOCCOCCOCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6 |
Origine du produit |
United States |
Foundational & Exploratory
Hsp70 Inhibition: A Technical Guide to a Key Anti-Cancer Strategy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 70 (Hsp70) is a highly conserved molecular chaperone crucial for maintaining protein homeostasis.[1][2] It plays a vital role in the folding of newly synthesized proteins, refolding of misfolded proteins, and preventing protein aggregation.[1][3] In cancer cells, Hsp70 is frequently overexpressed and is integral to the survival and proliferation of malignant cells by stabilizing oncoproteins and inhibiting apoptotic pathways.[4][5][6] This dependency makes Hsp70 a compelling target for anti-cancer drug development.[2][5] This technical guide provides an in-depth overview of the mechanisms of action of Hsp70 inhibitors, key experimental protocols for their evaluation, and their impact on cancer cell signaling.
The Hsp70 Chaperone Cycle: The Target for Inhibition
The function of Hsp70 is tightly regulated by an ATP-dependent chaperone cycle. This cycle involves a conformational change driven by ATP binding and hydrolysis, which modulates Hsp70's affinity for its client proteins.[3][7] The cycle can be summarized in the following steps:
-
ATP-Bound State: In the ATP-bound state, Hsp70 has a low affinity for its substrates, allowing for their rapid binding and release.[3] The nucleotide-binding domain (NBD) and substrate-binding domain (SBD) are in an "open" conformation.[8]
-
Substrate Binding and ATP Hydrolysis: The binding of a substrate protein and a J-domain protein (Hsp40) co-chaperone stimulates the ATPase activity of the NBD.[8]
-
ADP-Bound State: Upon ATP hydrolysis to ADP, Hsp70 undergoes a conformational change to a "closed" state, resulting in a high affinity for the substrate and its stable binding.[3]
-
Nucleotide Exchange and Substrate Release: Nucleotide exchange factors (NEFs), such as BAG domain proteins, facilitate the release of ADP and binding of a new ATP molecule, which triggers the return to the low-affinity open state and the release of the folded substrate.[6]
Hsp70 inhibitors are designed to disrupt this cycle at various stages, leading to the accumulation of misfolded client proteins and ultimately, cancer cell death.
Caption: The ATP-dependent chaperone cycle of Hsp70.
Mechanisms of Hsp70 Inhibition
Hsp70 inhibitors can be broadly classified based on their binding site and mechanism of action.
ATP-Competitive Inhibitors
These inhibitors bind to the nucleotide-binding domain (NBD) of Hsp70, competing with ATP. This is the most common strategy for Hsp70 inhibition. By occupying the ATP binding pocket, these molecules prevent the conformational changes necessary for the chaperone cycle, locking Hsp70 in a state that is unable to process client proteins effectively.[9]
Allosteric Inhibitors
Allosteric inhibitors bind to sites on Hsp70 other than the ATP pocket.[10] This binding induces conformational changes that can:
-
Disrupt the interaction between the NBD and SBD.
-
Interfere with the binding of co-chaperones like Hsp40 or NEFs.[10]
-
Alter the affinity of Hsp70 for its substrates.
A notable example is the disruption of the Hsp70-Bag3 protein-protein interaction, which is crucial for the survival of some cancer cells.[4]
Substrate-Binding Domain (SBD) Inhibitors
A less explored strategy involves targeting the substrate-binding domain. These inhibitors would prevent the binding of client proteins to Hsp70, thereby directly inhibiting its chaperoning function.
Caption: Binding sites for different classes of Hsp70 inhibitors.
Quantitative Data for Representative Hsp70 Inhibitors
The following table summarizes key quantitative data for some well-characterized Hsp70 inhibitors.
| Inhibitor | Target Domain | Mechanism | IC50 / Kd | Cell-based Activity | Reference |
| VER-155008 | NBD | ATP-competitive | IC50: 0.5 µM (ATPase assay) | Induces apoptosis in cancer cells | [11] |
| MKT-077 | NBD (Allosteric pocket) | Allosteric, traps ADP-bound state | EC50: ~3-4 µM (cancer cell lines) | Anti-proliferative | [5] |
| JG-98 | Allosteric Site | Disrupts Hsp70-Bag3 interaction | IC50: 1.6 µM (in vitro PPI assay) | Anti-proliferative (EC50: 0.3-4 µM) | [8] |
| PES (2-phenyl-acetylene sulfonamide) | SBD | Covalent modification | - | Induces apoptosis | [5] |
Experimental Protocols for Hsp70 Inhibitor Characterization
A variety of biochemical and cell-based assays are employed to discover and characterize Hsp70 inhibitors.
Biochemical Assays
-
Hsp70 ATPase Activity Assay: This assay measures the rate of ATP hydrolysis by Hsp70. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced.[11]
-
Protocol Outline:
-
Incubate recombinant Hsp70 protein with the test compound.
-
Initiate the reaction by adding ATP and the co-chaperone Hsp40.
-
After a set incubation time, add ADP-Glo™ Reagent to terminate the ATPase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal.
-
Measure luminescence, which is proportional to the amount of ADP produced and thus, Hsp70 ATPase activity.
-
-
-
Fluorescence Polarization (FP) Assay: FP assays are used to measure the binding of fluorescently labeled ligands (e.g., peptides or ATP analogs) to Hsp70.[12]
-
Protocol Outline:
-
A fluorescently labeled probe with known affinity for Hsp70 is incubated with the protein.
-
The polarization of the emitted light is measured. A high polarization value indicates that the probe is bound to the larger Hsp70 molecule.
-
Test compounds are added, and a decrease in polarization indicates displacement of the fluorescent probe, signifying that the compound binds to the same site.
-
-
-
Surface Plasmon Resonance (SPR): SPR provides real-time, label-free detection of binding events, allowing for the determination of binding kinetics (kon and koff) and affinity (KD).[9]
-
Protocol Outline:
-
Hsp70 is immobilized on a sensor chip.
-
A solution containing the test compound is flowed over the chip surface.
-
Binding of the compound to Hsp70 causes a change in the refractive index at the surface, which is detected as a change in the SPR signal.
-
Kinetic parameters are derived from the association and dissociation phases of the binding event.
-
-
Cellular Assays
-
Cellular Thermal Shift Assay (CETSA): CETSA is used to verify the direct binding of an inhibitor to its target protein in a cellular context.
-
Protocol Outline:
-
Intact cells or cell lysates are treated with the test compound.
-
The samples are heated to various temperatures.
-
The soluble fraction of the target protein (Hsp70) is quantified at each temperature by Western blotting or other methods.
-
Ligand binding stabilizes the protein, resulting in a higher melting temperature compared to the untreated control.
-
-
-
Cell Viability and Apoptosis Assays: These assays determine the functional consequences of Hsp70 inhibition on cancer cells. Standard methods include MTT or CellTiter-Glo® assays for viability and Annexin V/PI staining or caspase activity assays for apoptosis.
Caption: A typical workflow for the discovery and validation of Hsp70 inhibitors.
Downstream Signaling Effects of Hsp70 Inhibition in Cancer
Inhibition of Hsp70 leads to the destabilization and degradation of a wide range of oncoproteins, affecting multiple signaling pathways critical for cancer cell survival and proliferation.
PI3K/AKT/mTOR Pathway
Hsp70 is known to chaperone key components of the PI3K/AKT/mTOR pathway. Inhibition of Hsp70 can lead to the degradation of AKT, a central kinase in this pathway, thereby suppressing pro-survival and pro-proliferative signals.
Raf/MEK/ERK (MAPK) Pathway
Client proteins of Hsp70 include kinases in the MAPK pathway, such as Raf-1. Hsp70 inhibition results in the degradation of these kinases, leading to the downregulation of this critical signaling cascade involved in cell growth and division.[13]
Apoptosis Regulation
Hsp70 directly inhibits apoptosis by interfering with the function of pro-apoptotic proteins such as Bax and Apaf-1.[6] By inhibiting Hsp70, the brakes on apoptosis are released, leading to programmed cell death in cancer cells.
Cell Cycle Control
Hsp70 also regulates cell cycle progression by stabilizing proteins like FoxM1.[4] Inhibition of Hsp70 can lead to the destabilization of these factors, resulting in cell cycle arrest.
Caption: Key signaling pathways impacted by Hsp70 inhibition.
Conclusion
Targeting Hsp70 represents a promising therapeutic strategy for a variety of cancers due to its central role in maintaining the malignant phenotype. A thorough understanding of the Hsp70 chaperone cycle and the diverse mechanisms of its inhibition is crucial for the rational design and development of novel anti-cancer agents. The experimental protocols and downstream effects outlined in this guide provide a framework for the evaluation and characterization of new Hsp70 inhibitors, with the ultimate goal of translating these scientific insights into effective clinical therapies.
References
- 1. Heat Shock Protein 70 (Hsp70) as an Emerging Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heat Shock Protein (HSP) Drug Discovery and Development: Targeting Heat Shock Proteins in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hsp70 Structure, Function, Regulation and Influence on Yeast Prions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hsp70 in cancer: back to the future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Hsp70: A possible therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The HSP70 family and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hsp70 chaperones: Cellular functions and molecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HSP70 Structure [hsp70.com]
- 9. Discovery and Characterization of a Cryptic Secondary Binding Site in the Molecular Chaperone HSP70 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Development of Fluorescence Polarization Assays for the Molecular Chaperone Hsp70 Family Members: Hsp72 and DnaK - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Hsp70-IN-3: An In-Depth Technical Guide on a Potent Hsp70 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heat shock protein 70 (Hsp70) is a molecular chaperone crucial for cellular homeostasis and is frequently overexpressed in various cancer cells, where it plays a significant role in promoting tumor cell survival, proliferation, and resistance to therapy. Consequently, Hsp70 has emerged as a promising therapeutic target for cancer treatment. Hsp70-IN-3 is a potent small-molecule inhibitor of Hsp70. This technical guide provides a comprehensive overview of the currently available data on this compound, including its mechanism of action, quantitative efficacy, and its impact on key signaling pathways. While detailed experimental protocols from primary literature are not publicly available, this guide synthesizes the existing information to support further research and drug development efforts.
Introduction to Hsp70 and Its Role in Cancer
The 70-kilodalton heat shock proteins (Hsp70s) are a highly conserved family of molecular chaperones that are essential for maintaining protein homeostasis.[1] Their primary functions include assisting in the folding of newly synthesized polypeptides, refolding of misfolded or aggregated proteins, and aiding in their transport across cellular membranes.[1][2] In the context of oncology, Hsp70 is often found to be overexpressed in a wide range of cancers, which is correlated with poor prognosis and resistance to treatment.[1][3] Cancer cells exploit the cytoprotective functions of Hsp70 to buffer themselves against various cellular stresses, including those induced by chemotherapy and radiation.[4] Hsp70 achieves this by stabilizing oncoproteins, inhibiting apoptosis, and modulating key cancer-related signaling pathways.[3][5]
This compound: A Potent Inhibitor of Hsp70
This compound has been identified as a potent inhibitor of Hsp70. While the precise binding site and mechanism of inhibition (e.g., ATP-competitive, allosteric) are not detailed in the available literature, its biological activity has been characterized in cellular assays.
Quantitative Data on this compound Efficacy
The inhibitory activity of this compound has been quantified by determining its half-maximal inhibitory concentration (IC50) in different cell lines. This value represents the concentration of the inhibitor required to reduce the biological activity of Hsp70 by 50%. The available data is summarized in the table below.
| Cell Line | IC50 (µM) |
| ASZ001 | 1.1[6][7] |
| C3H10T1/2 | 1.9[6][7] |
| Table 1: IC50 values of this compound in different cell lines. |
Mechanism of Action and Impact on Signaling Pathways
This compound exerts its anti-cancer effects by inhibiting Hsp70, which in turn modulates critical signaling pathways involved in cell growth and proliferation. A key pathway affected by this compound is the Hedgehog (Hh) signaling pathway.
Inhibition of the Hedgehog Signaling Pathway
The Hedgehog signaling pathway is a crucial regulator of embryonic development and is aberrantly activated in several types of cancer. The pathway's downstream effects are mediated by the GLI family of transcription factors. This compound has been shown to exhibit anti-Hedgehog signaling activity by reducing the expression of the oncogenic transcription factor GLI1.[6][7] The inhibition of Hsp70 likely destabilizes components of the Hedgehog signaling cascade that are client proteins of Hsp70, leading to the downregulation of GLI1 and subsequent suppression of tumor growth.
Caption: Inhibition of Hsp70 by this compound leads to destabilization of Hedgehog pathway client proteins, resulting in reduced GLI1 expression and suppression of tumor growth.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are not publicly available in the current scientific literature. However, a general workflow for the characterization of a novel Hsp70 inhibitor can be outlined.
General Experimental Workflow for Hsp70 Inhibitor Characterization
The characterization of a novel Hsp70 inhibitor like this compound typically involves a series of in vitro and cell-based assays to determine its potency, selectivity, and mechanism of action.
References
- 1. patents.justia.com [patents.justia.com]
- 2. US5348945A - Method of treatment with hsp70 - Google Patents [patents.google.com]
- 3. Synthesis and Evaluation of Esterified Hsp70 Agonists in Cellular Models of Protein Aggregation and Folding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural characterization of the HSP70 interaction domain of the hepatitis C viral protein NS5A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Heat Shock Proteins [hsp70.com]
- 6. Design, synthesis and biological evaluation of novel HSP70 inhibitors: N, N'-disubstituted thiourea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comprehensive characterization of the Hsp70 interactome reveals novel client proteins and interactions mediated by posttranslational modifications - PMC [pmc.ncbi.nlm.nih.gov]
The Hypothetical Impact of Hsp70-IN-3 on the Hedgehog Signaling Pathway: A Technical Guide for Researchers
For the attention of Researchers, Scientists, and Drug Development Professionals.
Abstract
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and its aberrant activation is implicated in various malignancies, including glioma. Heat shock protein 70 (Hsp70), a molecular chaperone, is frequently overexpressed in cancer cells, where it plays a crucial role in promoting cell survival and therapeutic resistance. This technical guide explores the hypothetical effects of a specific Hsp70 inhibitor, Hsp70-IN-3, on the Hedgehog signaling cascade. While direct experimental evidence linking this compound to the Hh pathway is currently unavailable in the public domain, this document synthesizes existing knowledge on Hsp70 function and Hh pathway regulation to propose a plausible mechanism of action. We present potential experimental designs to investigate this hypothesis, along with illustrative data tables and pathway diagrams to guide future research in this promising area of cancer biology and drug development.
Introduction: The Intersection of Chaperone Biology and Developmental Signaling
The Hedgehog signaling pathway is a highly conserved signal transduction cascade essential for embryonic patterning and tissue homeostasis. Its dysregulation is a known driver of tumorigenesis, particularly in cancers such as basal cell carcinoma, medulloblastoma, and glioma. The core of the pathway involves the ligand (Sonic, Indian, or Desert Hedgehog) binding to the transmembrane receptor Patched (PTCH), which alleviates its inhibition of the G protein-coupled receptor-like protein Smoothened (SMO). Activated SMO then initiates a downstream signaling cascade culminating in the activation of the Gli family of transcription factors (Gli1, Gli2, and Gli3), which translocate to the nucleus and induce the expression of Hh target genes.
Heat shock protein 70 (Hsp70) is a key component of the cellular machinery that ensures protein quality control. As a molecular chaperone, Hsp70 facilitates the correct folding of newly synthesized polypeptides, refolds misfolded proteins, and aids in the degradation of terminally damaged proteins. In the context of cancer, Hsp70 is often upregulated, where it supports the stability and function of oncoproteins, thereby promoting cell survival and resistance to therapy.[1]
Given the established role of chaperone proteins in regulating key signaling molecules and the frequent co-activation of Hsp70 and the Hedgehog pathway in cancers like glioma, we hypothesize that inhibition of Hsp70 could represent a novel strategy to disrupt aberrant Hedgehog signaling. This guide focuses on the potential effects of this compound, a small molecule inhibitor of Hsp70, on this critical oncogenic pathway.
The Canonical Hedgehog Signaling Pathway
The canonical Hedgehog signaling pathway is tightly regulated at multiple levels. In the absence of a Hedgehog ligand, PTCH resides in the primary cilium and inhibits the localization and activity of SMO. This leads to the phosphorylation and subsequent proteolytic cleavage of Gli3 into a repressor form (Gli3R), which translocates to the nucleus to inhibit the transcription of Hh target genes. Upon ligand binding, PTCH is removed from the primary cilium, allowing SMO to accumulate and become activated. Activated SMO prevents the processing of Gli2 and Gli3 into their repressor forms. Full-length Gli2 and the constitutively active Gli1 then translocate to the nucleus to activate target gene expression, promoting cell proliferation, survival, and differentiation.
Figure 1: The canonical Hedgehog signaling pathway.
Proposed Mechanism of Action for this compound on Hedgehog Signaling
While direct interactions between Hsp70 and core Hedgehog pathway components have not been definitively established, the chaperone function of Hsp70 is critical for the stability and activity of a wide array of signaling proteins. We propose a hypothetical model where Hsp70 plays a crucial role in maintaining the conformational stability and/or preventing the degradation of key positive regulators of the Hedgehog pathway, such as Gli transcription factors or Smoothened. Hsp70 inhibitors, like this compound, are known to bind to the ATP-binding domain of Hsp70, thereby inhibiting its chaperone activity. This disruption of Hsp70 function could lead to the misfolding, aggregation, and subsequent degradation of its client proteins.
Our proposed mechanism posits that Gli transcription factors are client proteins of Hsp70. In cancer cells with aberrant Hedgehog signaling, high levels of Hsp70 could stabilize the active forms of Gli1 and Gli2, promoting their nuclear translocation and transcriptional activity. By inhibiting Hsp70, this compound would disrupt this stabilization, leading to the degradation of Gli proteins and a subsequent reduction in Hedgehog target gene expression.
References
The Hsp70 Inhibitor VER-155008: A Potential Modulator of Oncogenic Signaling - A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heat shock protein 70 (Hsp70) is a molecular chaperone frequently overexpressed in various cancers, contributing to tumor cell survival and therapeutic resistance. Its inhibition presents a promising strategy for cancer therapy. This technical guide explores the effects of the Hsp70 inhibitor, VER-155008, with a focus on its impact on cancer cell signaling. While a direct regulatory link between VER-155008 and the GLI1 transcription factor, a key component of the Hedgehog signaling pathway, is not yet firmly established in publicly available research, this document will provide a comprehensive overview of the known mechanisms of VER-155008 and the critical role of GLI1 in cancer, offering a basis for future investigation into their potential interplay.
Introduction: Hsp70 Inhibition in Cancer Therapy
Heat shock proteins (HSPs) are a family of molecular chaperones that play a crucial role in maintaining protein homeostasis.[1] In cancer cells, the expression of Hsp70 is often upregulated, enabling tumor cells to survive under stressful conditions and evade apoptosis.[1] This makes Hsp70 a compelling target for the development of novel anti-cancer therapeutics.[1]
VER-155008 is a small molecule inhibitor that competitively binds to the ATP-binding pocket of Hsp70, thereby inhibiting its chaperone activity.[2][3] It has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1][4]
The Hedgehog Signaling Pathway and GLI1
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and is aberrantly activated in numerous cancers.[5][6] The ultimate effectors of this pathway are the GLI family of zinc-finger transcription factors, with GLI1 acting as a key transcriptional activator of Hh target genes.[5] The main target genes of the Hh signaling pathway include PTCH1, PTCH2, and GLI1 itself.[5] Dysregulation of the Hh pathway, leading to constitutive GLI1 activation, can drive tumorigenesis and cancer progression.[6]
Hsp70 Inhibition with VER-155008: Effects on Cancer Cell Lines
While direct evidence linking VER-155008 to GLI1 expression is limited, a study by Xu et al. (2019) provides valuable insights into the inhibitor's effects on the pheochromocytoma cell line, PC12.[2]
Quantitative Data on the Effects of VER-155008 on PC12 Cells
The following tables summarize the quantitative data from the study by Xu et al. (2019) on the effects of VER-155008 on the PC12 pheochromocytoma cell line.
Table 1: IC50 Values of VER-155008 on PC12 Cell Viability [2]
| Time Point | IC50 (μM) |
| 24 h | 64.3 |
| 48 h | 61.8 |
| 72 h | 50.5 |
Table 2: Effect of VER-155008 on PC12 Cell Migration (Wound Healing Assay) [2]
| Treatment Group | Relative Non-migration Area (8 h) | Relative Non-migration Area (24 h) | Relative Non-migration Area (48 h) |
| Control | 0.547 ± 0.035 | 0.183 ± 0.025 | 0.037 ± 0.015 |
| 50 μM VER-155008 | 0.723 ± 0.049 (P < 0.01) | 0.560 ± 0.030 (P < 0.001) | 0.323 ± 0.021 (P < 0.001) |
| 100 μM VER-155008 | 0.750 ± 0.026 (P < 0.01) | 0.697 ± 0.072 (P < 0.001) | 0.563 ± 0.031 (P < 0.001) |
Table 3: Effect of VER-155008 on PC12 Cell Invasion (Transwell Assay) [2]
| Treatment Group | Number of Penetrated Cells |
| Control | 222 ± 6.6 |
| 50 μM VER-155008 | 145 ± 8 (P < 0.001) |
| 100 μM VER-155008 | 78 ± 10 (P < 0.001) |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study by Xu et al. (2019).[2]
Cell Culture and Viability Assay
-
Cell Line: PC12 (rat adrenal pheochromocytoma)
-
Culture Medium: DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 μg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assay: Cell Counting Kit-8 (CCK8) assay was used to determine the inhibitory effect of VER-155008 on cell viability. Cells were seeded in 96-well plates and treated with various concentrations of VER-155008 for 24, 48, and 72 hours.
Wound Healing Assay
-
PC12 cells were grown to confluence in 6-well plates.
-
A sterile pipette tip was used to create a "wound" in the cell monolayer.
-
Cells were washed to remove debris and incubated with different concentrations of VER-155008.
-
The wound closure was observed and photographed at different time points.
Transwell Invasion Assay
-
Transwell inserts with Matrigel-coated membranes were used.
-
PC12 cells were seeded in the upper chamber in a serum-free medium with different concentrations of VER-155008.
-
The lower chamber was filled with a medium containing a chemoattractant.
-
After incubation, non-invading cells were removed from the upper surface of the membrane, and invading cells on the lower surface were fixed, stained, and counted.
Western Blot Analysis
-
PC12 cells were treated with VER-155008 for 24 hours.
-
Total protein was extracted and quantified.
-
Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were blocked and incubated with primary antibodies against proteins in the PI3K/AKT/mTOR and MEK/ERK pathways, followed by incubation with HRP-conjugated secondary antibodies.
-
Protein bands were visualized using an enhanced chemiluminescence detection system.
Signaling Pathways and Logical Relationships
Known Signaling Pathways Affected by VER-155008
The study by Xu et al. (2019) demonstrated that VER-155008 exerts its anti-tumor effects by down-regulating the phosphorylation of key proteins in the PI3K/AKT/mTOR and MEK/ERK signaling pathways.[2]
Caption: Known signaling pathways modulated by VER-155008.
Hypothetical Interaction with the Hedgehog/GLI1 Pathway
Although not yet experimentally demonstrated for VER-155008, Hsp70 is known to interact with and stabilize a wide range of "client" proteins, including transcription factors. A potential, yet unproven, hypothesis is that Hsp70 may directly or indirectly regulate the stability or activity of components of the Hedgehog pathway, including GLI1.
Caption: Hypothetical mechanism of Hsp70's influence on GLI1.
Conclusion and Future Directions
VER-155008 is a potent inhibitor of Hsp70 with demonstrated anti-cancer activity in pheochromocytoma cells, primarily through the inhibition of the PI3K/AKT/mTOR and MEK/ERK signaling pathways. While the direct impact of VER-155008 on GLI1 transcription factor expression remains to be elucidated, the central role of GLI1 in cancer progression makes the potential interplay between Hsp70 inhibition and the Hedgehog pathway an exciting area for future research. Further studies are warranted to investigate whether Hsp70 directly or indirectly regulates GLI1 activity and if Hsp70 inhibitors like VER-155008 could be effective therapeutic agents in GLI1-driven malignancies. Such investigations could uncover novel therapeutic strategies for a broad range of cancers.
References
- 1. VER-155008, a small molecule inhibitor of HSP70 with potent anti-cancer activity on lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HSP70 inhibitor VER155008 suppresses pheochromocytoma cell and xenograft growth by inhibition of PI3K/AKT/mTOR and MEK/ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Heat Shock Cognate 70 Inhibitor, VER-155008, Reduces Memory Deficits and Axonal Degeneration in a Mouse Model of Alzheimer’s Disease [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Glutamine promotes Hsp70 and inhibits α-Synuclein accumulation in pheochromocytoma PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HSP70 inhibitor VER155008 suppresses pheochromocytoma cell and xenograft growth by inhibition of PI3K/AKT/mTOR and MEK/ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Hsp70-IN-3: A Technical Guide to its Role in Protein Folding and Homeostasis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 70 (Hsp70) is a highly conserved molecular chaperone pivotal to maintaining protein homeostasis, or proteostasis.[1] It plays a crucial role in a multitude of cellular processes, including the folding of newly synthesized proteins, refolding of misfolded proteins, protein translocation across membranes, and the assembly and disassembly of protein complexes.[2][3] Given its central role in cellular health and stress response, Hsp70 has emerged as a significant target for therapeutic intervention, particularly in oncology and neurodegenerative diseases.[3][4] This technical guide focuses on Hsp70-IN-3, a potent inhibitor of Hsp70, and its implications for protein folding and cellular homeostasis. While detailed peer-reviewed literature on this compound is not extensively available, this document synthesizes the existing data and places it within the broader context of Hsp70 inhibition.
This compound: An Overview
This compound is a potent small molecule inhibitor of Heat Shock Protein 70 (Hsp70).[5][6][7] It has demonstrated anti-proliferative effects and is noted for its activity against the Hedgehog (Hh) signaling pathway, a critical pathway in embryonic development and cancer.[5][8] A key downstream effect of this compound is the reduction in the expression of the oncogenic transcription factor GLI1.[5][8]
Quantitative Data for this compound
The available quantitative data for this compound is summarized in the table below. This data highlights its potency in specific cell lines.
| Parameter | Value | Cell Line | Reference |
| IC50 | 1.1 µM | ASZ001 | [5][6][9] |
| IC50 | 1.9 µM | C3H10T1/2 | [5][6][9] |
Table 1: Potency of this compound in different cell lines.
The Hsp70 Chaperone Cycle and Mechanism of Inhibition
The function of Hsp70 is tightly regulated by an ATP-dependent cycle of substrate binding and release. This cycle involves co-chaperones like Hsp40 (J-domain proteins) and nucleotide exchange factors (NEFs).
-
ATP-bound state: Hsp70 has a low affinity for its substrate.
-
Substrate Binding and ATP Hydrolysis: The J-domain of Hsp40 delivers a substrate to Hsp70 and stimulates ATP hydrolysis.
-
ADP-bound state: Upon ATP hydrolysis, Hsp70 undergoes a conformational change, locking the substrate in its binding domain with high affinity.
-
Nucleotide Exchange and Substrate Release: NEFs promote the exchange of ADP for ATP, which returns Hsp70 to its low-affinity state, releasing the substrate.
Hsp70 inhibitors can disrupt this cycle through various mechanisms, including competing with ATP at the nucleotide-binding domain (NBD) or binding to allosteric sites to prevent the conformational changes necessary for chaperone activity.[4] While the precise mechanism of this compound is not detailed in publicly available literature, its inhibitory action disrupts the cellular processes reliant on Hsp70 function.
Caption: The ATP-dependent chaperone cycle of Hsp70.
Role of Hsp70 in Protein Folding and Homeostasis
Hsp70 is a cornerstone of the cellular protein quality control system. Its functions are critical for maintaining proteostasis, especially under conditions of cellular stress.
-
De Novo Protein Folding: Hsp70 binds to newly synthesized polypeptide chains, preventing their aggregation and facilitating their correct folding.
-
Refolding of Misfolded Proteins: Under stress conditions like heat shock, Hsp70 recognizes and refolds denatured or misfolded proteins.
-
Protein Trafficking: Hsp70 assists in the translocation of proteins across cellular membranes, such as into the mitochondria and endoplasmic reticulum.
-
Regulation of Signaling Pathways: Hsp70 interacts with and modulates the activity of various signaling proteins, influencing pathways involved in cell survival and apoptosis.[10]
Inhibition of Hsp70 by molecules like this compound disrupts these critical functions, leading to an accumulation of misfolded proteins and cellular stress. This can trigger apoptosis, making Hsp70 inhibitors a promising strategy for cancer therapy, as cancer cells are often more dependent on Hsp70 for survival due to their high rates of proliferation and protein synthesis.[4]
Impact of Hsp70 Inhibition on Cellular Homeostasis
The inhibition of Hsp70 can have profound effects on cellular homeostasis, leading to a cascade of events that can culminate in cell death. This is particularly relevant in cancer cells, which are often in a state of heightened proteotoxic stress.
Caption: Proposed signaling impact of this compound.
Experimental Protocols for Studying Hsp70 Inhibitors
While specific protocols for this compound are not publicly available, the following are standard methodologies used to characterize Hsp70 inhibitors.
Hsp70 ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by Hsp70, which is a direct measure of its chaperone activity.
-
Principle: The assay couples ATP hydrolysis to the oxidation of NADH, which can be measured by a decrease in absorbance at 340 nm.
-
Methodology:
-
Recombinant Hsp70 is incubated with a reaction mixture containing ATP, phosphoenolpyruvate, pyruvate kinase, and lactate dehydrogenase.
-
The inhibitor (e.g., this compound) at various concentrations is added to the reaction.
-
The rate of NADH oxidation is monitored spectrophotometrically.
-
IC50 values are calculated from the dose-response curve.
-
Thermal Shift Assay (TSA)
TSA is used to assess the direct binding of an inhibitor to Hsp70.
-
Principle: The binding of a ligand stabilizes the protein, leading to an increase in its melting temperature (Tm).
-
Methodology:
-
Hsp70 is mixed with a fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange).
-
The inhibitor is added to the mixture.
-
The sample is heated in a real-time PCR instrument, and the fluorescence is measured as the protein unfolds.
-
The change in Tm in the presence of the inhibitor indicates binding.
-
Cell Viability and Proliferation Assays
These assays determine the cytotoxic and anti-proliferative effects of the Hsp70 inhibitor on cancer cell lines.
-
Principle: Assays like MTT, XTT, or CellTiter-Glo measure metabolic activity, which correlates with the number of viable cells.
-
Methodology:
-
Cancer cells (e.g., ASZ001, C3H10T1/2) are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of the Hsp70 inhibitor.
-
After a set incubation period (e.g., 72 hours), the viability reagent is added.
-
The signal (absorbance or luminescence) is measured, and IC50 values are determined.
-
Western Blot Analysis for Client Protein Degradation
This method is used to assess the downstream effects of Hsp70 inhibition on its client proteins.
-
Principle: Inhibition of Hsp70 can lead to the degradation of its client proteins, many of which are oncoproteins.
-
Methodology:
-
Cells are treated with the Hsp70 inhibitor.
-
Cell lysates are prepared and proteins are separated by SDS-PAGE.
-
Proteins are transferred to a membrane and probed with antibodies specific for Hsp70 client proteins (e.g., Akt, Raf-1, GLI1).
-
Changes in the levels of these proteins are quantified.
-
References
- 1. Targeting Allosteric Control Mechanisms in Heat Shock Protein 70 (Hsp70) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HSP70 Inhibitors - Cancer Research Strategy & Review [hsp70.com]
- 4. What are HSP70 heat-shock proteins inhibitors and how do they work? [synapse.patsnap.com]
- 5. This compound|CAS |DC Chemicals [dcchemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound Datasheet DC Chemicals [dcchemicals.com]
- 8. oncogenic transcription | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 9. medchemexpress.com [medchemexpress.com]
- 10. HSP70 Family in Cancer: Signaling Mechanisms and Therapeutic Advances - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction of Small Molecule Inhibitors with the Hsp70 ATPase Domain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 70 (Hsp70) is a highly conserved molecular chaperone crucial for maintaining protein homeostasis. Its function is intrinsically linked to its ATPase activity, which drives the cycle of substrate binding and release. The nucleotide-binding domain (NBD), also known as the ATPase domain, is a prime target for the development of inhibitors aimed at disrupting Hsp70's chaperone function, a strategy of significant interest in cancer therapy due to the overexpression of Hsp70 in many tumor types. This guide provides a detailed overview of the interaction between small molecule inhibitors and the Hsp70 ATPase domain, with a focus on quantitative data, experimental methodologies, and the broader implications for signaling pathways. While we will touch upon the inhibitor Hsp70-IN-3, we will also use the well-characterized inhibitor VER-155008 as a primary example to illustrate the principles of interaction and experimental characterization.
Hsp70 Structure and Function
Hsp70 proteins consist of two principal domains: a 44-45 kDa N-terminal nucleotide-binding domain (NBD) and a 25-28 kDa C-terminal substrate-binding domain (SBD)[1][2][3][4]. The NBD is further divided into four subdomains (IA, IB, IIA, and IIB) that form a cleft for ATP binding and hydrolysis[3][5]. The SBD comprises a β-sandwich subdomain, which contains the substrate-binding pocket, and an α-helical "lid"[1][6].
The chaperone cycle is allosterically regulated by the nucleotide state of the NBD. In the ATP-bound state, the SBD has a low affinity for substrates, allowing for their rapid binding and release[4][6][7]. The hydrolysis of ATP to ADP, often stimulated by co-chaperones of the J-domain protein family (Hsp40s), induces a conformational change that closes the SBD lid, resulting in a high-affinity state for the substrate[4][8]. Nucleotide exchange factors (NEFs) facilitate the release of ADP and binding of a new ATP molecule, completing the cycle and allowing substrate release[4].
Small Molecule Inhibition of the Hsp70 ATPase Domain
Inhibitors targeting the Hsp70 ATPase domain typically function by competing with ATP for binding, thereby locking the chaperone in a conformation that is unable to proceed through its functional cycle. This disruption can lead to the degradation of Hsp70 client proteins, many of which are oncoproteins, ultimately inducing cell cycle arrest and apoptosis in cancer cells.
This compound
This compound is a potent inhibitor of Hsp70[9][10]. While detailed biophysical data on its direct interaction with the Hsp70 ATPase domain is not extensively published in peer-reviewed literature, it has been shown to possess anti-proliferative activity and to reduce the expression of the oncogenic transcription factor GLI1, indicating an impact on the Hedgehog signaling pathway[9][10].
VER-155008: A Case Study
VER-155008 is a well-characterized adenosine-derived inhibitor that competitively targets the ATPase domain of Hsp70[11][12][13]. It has been shown to bind to Hsp70, Hsc70 (a constitutively expressed Hsp70 homolog), and Grp78 (the endoplasmic reticulum Hsp70)[12][13].
Quantitative Data for Hsp70 ATPase Domain Inhibitors
The following table summarizes key quantitative data for selected Hsp70 ATPase domain inhibitors.
| Inhibitor | Target(s) | IC50 (µM) | Kd (µM) | Ki (µM) | Cell-based Potency (GI50/IC50, µM) |
| This compound | Hsp70 | 1.1 (ASZ001 cells), 1.9 (C3H10T1/2 cells)[9][10] | - | - | - |
| VER-155008 | Hsp70, Hsc70, Grp78 | 0.5 (Hsp70), 2.6 (Hsc70), 2.6 (Grp78)[13][14][15] | 0.3 (Hsc70)[11], 0.08 (Grp78)[12] | 10 (Hsc70)[12] | 5.3 - 14.4 in various cancer cell lines[11][16] |
| Apoptozole | Hsc70, Hsp70 | - | 0.21 (Hsc70), 0.14 (Hsp70)[17][18] | - | 0.13 - 7 in various cancer cell lines[17] |
Note: The binding affinity and inhibitory concentration of compounds can vary depending on the specific Hsp70 isoform, the assay conditions, and the cell line used. Some studies have raised concerns that Apoptozole may form aggregates, potentially leading to non-specific interactions[19][20].
Experimental Protocols
Characterizing the interaction between small molecules and the Hsp70 ATPase domain requires a combination of biophysical and biochemical assays.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.
Protocol Outline:
-
Sample Preparation:
-
Purify recombinant Hsp70 ATPase domain to >95% purity.
-
Prepare a concentrated solution of the inhibitor.
-
Dialyze the protein extensively against the ITC buffer (e.g., 25 mM HEPES pH 7.5, 100 mM KCl, 5 mM MgCl2).
-
Dissolve the inhibitor in the final dialysis buffer to minimize heats of dilution.
-
-
ITC Experiment:
-
Load the Hsp70 ATPase domain solution (e.g., 10-20 µM) into the sample cell.
-
Load the inhibitor solution (e.g., 100-200 µM) into the injection syringe.
-
Perform a series of injections of the inhibitor into the protein solution while monitoring the heat changes.
-
Perform a control experiment by injecting the inhibitor into the buffer to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the binding data.
-
Fit the integrated heat data to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon binding, providing real-time kinetics of the interaction (association and dissociation rate constants, kon and koff) and the binding affinity (Kd).
Protocol Outline:
-
Ligand Immobilization:
-
Immobilize the Hsp70 ATPase domain onto a sensor chip (e.g., CM5 chip) using amine coupling chemistry.
-
Activate the carboxymethylated dextran surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the protein solution in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to facilitate covalent attachment.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Analyte Binding:
-
Inject a series of concentrations of the inhibitor (analyte) over the immobilized protein surface.
-
Monitor the change in response units (RU) over time to obtain association and dissociation curves.
-
Use a reference flow cell without immobilized protein to subtract non-specific binding and bulk refractive index changes.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine kon, koff, and Kd. A study on VER-155008 reported a Kd of 400 nM for its interaction with Hsp70 using SPR[21].
-
Fluorescence Polarization (FP) Assay
FP assays are used to measure the binding of a small fluorescently labeled ligand (probe) to a larger protein. Unbound probe tumbles rapidly, resulting in low polarization, while the bound probe tumbles slower, leading to higher polarization. Competitive inhibitors will displace the fluorescent probe, causing a decrease in polarization.
Protocol Outline:
-
Assay Setup:
-
Use a fluorescently labeled ATP analog (e.g., N6-(6-amino)hexyl-ATP-5-FAM) as the probe.
-
In a microplate, combine the Hsp70 ATPase domain, the fluorescent probe at a fixed concentration, and varying concentrations of the inhibitor.
-
Incubate the mixture to reach binding equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters.
-
-
Data Analysis:
-
Plot the change in fluorescence polarization as a function of the inhibitor concentration.
-
Fit the data to a competitive binding equation to determine the IC50 value of the inhibitor. An FP assay was used to show that VER-155008 competes with ATP for binding to Hsp70 with an IC50 of 0.5 µM[16].
-
Signaling Pathways and Logical Relationships
The inhibition of the Hsp70 ATPase domain has significant downstream effects on various signaling pathways critical for cancer cell survival and proliferation.
References
- 1. Heat Shock Proteins - Proteopedia, life in 3D [proteopedia.org]
- 2. proteopedia.org [proteopedia.org]
- 3. HSP70 Structure [hsp70.com]
- 4. Hsp70 chaperones: Cellular functions and molecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modeling of the Full-Size 3D Structure of Human Chaperone Hsp70 and Study of Its Interdomain Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heat Shock Protein 70 (Hsp70) as an Emerging Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alternative ATPase domain interactions in eukaryotic Hsp70 chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hsp70 clears misfolded kinases that partitioned into distinct quality-control compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. This compound|CAS |DC Chemicals [dcchemicals.com]
- 11. Functional Analysis of Hsp70 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. VER 155008 | Hsp70 | Tocris Bioscience [tocris.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. VER155008 | HSP inhibitor | anti-AD | HSP70 inhibitor | CAS 1134156-31-2 | Buy VER-155008 from Supplier InvivoChem [invivochem.com]
- 16. selleckchem.com [selleckchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. selleckchem.com [selleckchem.com]
- 19. Investigating Apoptozole as a Chemical Probe for HSP70 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Investigating Apoptozole as a Chemical Probe for HSP70 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Functional Analysis of Hsp70 Inhibitors | PLOS One [journals.plos.org]
An In-Depth Technical Guide to the Allosteric Inhibition of Hsp70 by MKT-077
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 70 (Hsp70) is a highly conserved molecular chaperone crucial for maintaining protein homeostasis. Its functions include assisting in the folding of newly synthesized proteins, refolding of misfolded proteins, and aiding in their transport across membranes. In numerous cancer types, Hsp70 is overexpressed and plays a significant role in tumor cell survival, proliferation, and resistance to therapy by stabilizing oncoproteins and inhibiting apoptotic pathways. This has made Hsp70 an attractive target for cancer drug development.
This technical guide focuses on the allosteric inhibition of Hsp70, with a specific focus on the well-characterized inhibitor, MKT-077. As specific information regarding "Hsp70-IN-3" is not publicly available, MKT-077 will be used as a representative allosteric inhibitor to detail the mechanisms, experimental evaluation, and effects on cellular signaling pathways. MKT-077 is a rhodacyanine dye analog that binds to an allosteric site in the nucleotide-binding domain (NBD) of Hsp70, leading to the disruption of its chaperone function and subsequent cancer cell death.[1][2][3]
Mechanism of Allosteric Inhibition by MKT-077
MKT-077 functions as an allosteric inhibitor of Hsp70 by selectively binding to a pocket within the nucleotide-binding domain (NBD), distinct from the ATP-binding site.[1][4] This binding is preferential for the ADP-bound conformation of Hsp70.[1][3] By stabilizing the ADP-bound state, MKT-077 effectively traps the chaperone in a conformation with high affinity for its client proteins, preventing their release and subsequent refolding or degradation. This disruption of the Hsp70 chaperone cycle ultimately leads to an accumulation of misfolded proteins and the induction of apoptosis in cancer cells.
The binding site of MKT-077 is located at the interface of the four subdomains of the Hsp70 NBD.[1] This site is occluded in the ATP-bound state, explaining the inhibitor's selectivity for the ADP-bound conformation.[3] Binding of MKT-077 induces conformational changes that disrupt the interaction between Hsp70 and its co-chaperones, such as Bag domain-containing nucleotide exchange factors (NEFs), which are essential for the release of ADP and the progression of the chaperone cycle.[3]
Quantitative Data for MKT-077
The following tables summarize the reported inhibitory concentrations of MKT-077 in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 0.7 ± 0.2 | |
| MDA-MB-231 | Breast Cancer | 0.4 ± 0.03 | |
| TT | Medullary Thyroid Carcinoma | 0.74 | [5] |
| MZ-CRC-1 | Medullary Thyroid Carcinoma | 11.4 | [5] |
| Various Human Cancer Cell Lines | Multiple | 0.35 - 1.2 | [1] |
Experimental Protocols
Detailed methodologies for key experiments to characterize the allosteric inhibition of Hsp70 by inhibitors like MKT-077 are provided below.
Hsp70 ATPase Activity Assay
This assay determines the effect of an inhibitor on the ATP hydrolysis rate of Hsp70.
Principle: The release of inorganic phosphate (Pi) from ATP hydrolysis is quantified using a colorimetric reagent, such as malachite green.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl₂.
-
Hsp70 Solution: Prepare a stock solution of purified human Hsp70 (e.g., Hsp72/HSPA1A) in assay buffer.
-
Co-chaperone Solution: Prepare a stock solution of a J-domain co-chaperone (e.g., DnaJA2) in assay buffer to stimulate Hsp70's ATPase activity.
-
ATP Solution: Prepare a stock solution of ATP in assay buffer.
-
Inhibitor Stock: Dissolve MKT-077 in DMSO to create a high-concentration stock solution.
-
Malachite Green Reagent: Prepare as per manufacturer's instructions.
-
-
Assay Procedure:
-
In a 96-well plate, add assay buffer, Hsp70, and the J-domain co-chaperone.
-
Add serial dilutions of MKT-077 or DMSO (vehicle control) to the wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding ATP to a final concentration of 1 mM.
-
Incubate the plate at 37°C for a defined period (e.g., 60-90 minutes).
-
Stop the reaction and measure the liberated phosphate by adding the malachite green reagent.
-
Read the absorbance at the appropriate wavelength (e.g., 620-650 nm).
-
-
Data Analysis:
-
Calculate the percentage of ATPase activity relative to the DMSO control for each inhibitor concentration.
-
Plot the percentage of activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This assay measures the cytotoxic effect of the inhibitor on cancer cells.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Culture:
-
Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of MKT-077 in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of MKT-077 or DMSO (vehicle control).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a CO₂ incubator.
-
-
MTT Addition and Solubilization:
-
Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
After incubation, carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
-
Measurement:
-
Shake the plate gently to ensure complete dissolution of the formazan.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the DMSO control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value.
-
Western Blot Analysis for Signaling Pathway Modulation
This technique is used to assess the effect of the inhibitor on the expression and phosphorylation status of proteins in key signaling pathways.
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and detected using specific antibodies.
Protocol:
-
Cell Lysis:
-
Treat cells with MKT-077 at various concentrations for a specified time.
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK, and a loading control like β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to the total protein levels to determine the relative changes in phosphorylation.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by Hsp70 inhibition and a typical experimental workflow for inhibitor characterization.
Caption: Hsp70's role in the PI3K/Akt and Ras/Raf/MEK/ERK signaling pathways and its inhibition by MKT-077.
Caption: A typical experimental workflow for the characterization of an Hsp70 inhibitor like MKT-077.
Conclusion
MKT-077 serves as a valuable tool and lead compound for understanding the allosteric inhibition of Hsp70. Its mechanism of action, which involves stabilizing the ADP-bound state and disrupting co-chaperone interactions, provides a clear rationale for its anti-cancer effects. The experimental protocols and data presented in this guide offer a framework for the evaluation of novel allosteric Hsp70 inhibitors. By targeting Hsp70, researchers can disrupt key survival pathways in cancer cells, offering a promising avenue for the development of new and effective cancer therapies. Further research into the development of Hsp70 inhibitors with improved pharmacological properties is warranted to translate these findings into clinical applications.
References
- 1. Allosteric drugs: the interaction of anti-tumor compound MKT-077 with human Hsp70 chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective toxicity of MKT-077 to cancer cells is mediated by its binding to the hsp70 family protein mot-2 and reactivation of p53 function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Probing the Engine: A Technical Guide to the Inhibition of Hsp70 by VER-155008
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heat shock protein 70 (Hsp70) is a highly conserved molecular chaperone critical to maintaining protein homeostasis. Its overexpression in numerous cancers has made it a compelling target for therapeutic intervention. This technical guide provides an in-depth analysis of the binding interaction between the small molecule inhibitor VER-155008 and the Hsp70 protein. We will explore the precise binding site, present quantitative binding data, detail the experimental methodologies used for its characterization, and visualize the inhibitor's mechanism of action and relevant experimental workflows.
Introduction to Hsp70 and its Function
The 70-kilodalton heat shock proteins (Hsp70s) are ATP-dependent molecular chaperones that play a central role in the cellular protein quality control system.[1] Their functions are diverse, including assisting in the folding of newly synthesized polypeptides, refolding of misfolded or aggregated proteins, and aiding in their transport across membranes.[1] The chaperone activity of Hsp70 is driven by a cyclical process of ATP binding and hydrolysis within its N-terminal nucleotide-binding domain (NBD), which allosterically regulates the substrate binding and release at the C-terminal substrate-binding domain (SBD).[2] In many cancer cells, Hsp70 is overexpressed and helps to stabilize oncoproteins, contributing to tumor growth and survival, making it an attractive target for cancer therapy.[3]
VER-155008: An ATP-Competitive Inhibitor of Hsp70
VER-155008 is a potent, ATP-competitive inhibitor that targets the NBD of Hsp70.[3] By occupying the ATP-binding pocket, VER-155008 prevents the conformational changes necessary for the chaperone cycle, leading to the degradation of Hsp70 client proteins and inducing apoptosis in cancer cells.[4][5]
Quantitative Analysis of VER-155008 Binding to Hsp70
The binding affinity and inhibitory potency of VER-155008 have been quantified using various biochemical and cell-based assays. The following table summarizes the key quantitative data available in the literature.
| Parameter | Value | Hsp70 Isoform(s) | Assay Conditions | Reference(s) |
| IC50 | 0.5 µM | Hsp70 | Fluorescence Polarization (competing with ATP) | [5][6] |
| Kd | 0.3 µM | Hsc70 | Not Specified | [7] |
| GI50 | ~5 to 14 µM | Not Specified | Cell Growth Inhibition (Human Breast and Colon Cancer Cell Lines) | [6][7] |
Experimental Protocols
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay is used to determine the binding affinity of an inhibitor to Hsp70 by measuring the change in polarization of a fluorescently labeled ligand.
Principle: A small, fluorescently labeled ATP analog (tracer) will tumble rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger Hsp70 protein, the tracer's movement is restricted, leading to an increase in fluorescence polarization. An unlabeled inhibitor (e.g., VER-155008) will compete with the tracer for the ATP-binding site, displacing it and causing a decrease in fluorescence polarization.
Methodology:
-
Reagents and Buffers:
-
Purified Hsp70 protein
-
Fluorescently labeled ATP tracer
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM KAc, 2 mM MgCl₂, 0.01% Tween 20)
-
Test compound (VER-155008) serially diluted in DMSO.
-
-
Procedure:
-
Add a fixed concentration of Hsp70 and the fluorescent tracer to the wells of a microplate.
-
Add varying concentrations of the test compound (VER-155008) to the wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader with appropriate excitation and emission filters.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of the inhibitor required to displace 50% of the fluorescent tracer.
-
X-ray Crystallography for Structural Determination
X-ray crystallography provides high-resolution structural information about the binding mode of an inhibitor to its target protein.
Methodology:
-
Protein Expression and Purification:
-
Express the nucleotide-binding domain (NBD) of human Hsp70 (e.g., residues 1-382) in a suitable expression system (e.g., E. coli).
-
Purify the protein to homogeneity using affinity and size-exclusion chromatography.
-
-
Crystallization:
-
Concentrate the purified Hsp70 NBD to a suitable concentration (e.g., 10-20 mg/mL).
-
Incubate the protein with a molar excess of the inhibitor (VER-155008).
-
Set up crystallization trials using vapor diffusion (hanging or sitting drop) by mixing the protein-inhibitor complex with a variety of crystallization screens. A reported successful condition is 0.1 M Tris pH 9.0, 22% PEG 10,000, 0.1 M NaCl, 20% glycerol, 2% DMSO, and 2 mM VER-155008.[7]
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data (indexing, integration, and scaling).
-
Solve the structure using molecular replacement with a known Hsp70 NBD structure as a search model.
-
Refine the model and build the inhibitor into the electron density map.
-
Visualizing Hsp70 Function and Inhibition
The Hsp70 ATPase Cycle
The chaperone activity of Hsp70 is tightly regulated by its ATPase cycle, which involves transitions between ATP-bound (low substrate affinity) and ADP-bound (high substrate affinity) states.
Caption: The Hsp70 ATPase functional cycle.
Experimental Workflow for Inhibitor Screening
Fluorescence polarization is a common high-throughput screening method to identify Hsp70 inhibitors.
References
- 1. Hsp70 chaperones: Cellular functions and molecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. What are HSP70 heat-shock proteins inhibitors and how do they work? [synapse.patsnap.com]
- 4. HSP70 Inhibitors - Cancer Research Strategy & Review [hsp70.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Targeting Allosteric Control Mechanisms in Heat Shock Protein 70 (Hsp70) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional Analysis of Hsp70 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure-Activity Relationship of Allosteric Hsp70 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of this writing, specific structure-activity relationship (SAR) data for a compound explicitly named "Hsp70-IN-3" is not publicly available in the reviewed literature. Therefore, this guide will focus on the well-characterized allosteric Hsp70 inhibitor, MKT-077, and its analogs. The principles, experimental protocols, and signaling pathways discussed are broadly applicable to the development of novel Hsp70 inhibitors.
Introduction: Hsp70 as a Therapeutic Target in Oncology
Heat shock protein 70 (Hsp70) is a family of highly conserved molecular chaperones crucial for maintaining protein homeostasis.[1][2] In normal cells, Hsp70 assists in the folding of newly synthesized proteins, refolding of misfolded proteins, and protein degradation.[1] However, many cancer cells overexpress Hsp70 to support the stability and function of oncogenic proteins, thereby promoting cell survival, proliferation, and resistance to therapy.[2][3] This dependency makes Hsp70 an attractive target for cancer drug development.
Hsp70 inhibitors can be broadly categorized into those that target the N-terminal ATPase domain (NBD) and those that bind to allosteric sites.[4][5] Allosteric inhibitors, such as the rhodacyanine MKT-077, offer potential for greater selectivity and novel mechanisms of action.[5][6] These compounds bind to a pocket in the C-terminal substrate-binding domain (SBD), trapping Hsp70 in an ADP-bound state and disrupting its interactions with co-chaperones and client proteins.[7][8] This guide will explore the structure-activity relationships of this class of inhibitors.
Structure-Activity Relationship (SAR) Studies of MKT-077 Analogs
MKT-077 showed promise in preclinical studies but was limited by poor metabolic stability and renal toxicity observed in a Phase I clinical trial.[5][9] Subsequent research has focused on developing analogs with improved potency and pharmacokinetic properties.[10][11] The following table summarizes key SAR findings for MKT-077 and its more potent and stable analog, JG-98.
Table 1: Structure-Activity Relationship Data for MKT-077 Analogs
| Compound | Modifications from MKT-077 | EC50 (MDA-MB-231) | EC50 (MCF-7) | Microsomal Half-life (t½) | Key Findings |
| MKT-077 | Parent Compound | ~2-5 µM | ~2-5 µM | < 5 min | Anti-proliferative activity but poor metabolic stability.[10][11] |
| JG-98 | Modifications to the benzothiazole and rhodacyanine rings | 0.4 ± 0.03 µM | 0.7 ± 0.2 µM | 37 min | Over 3-fold more potent than MKT-077 with a 7-fold improvement in metabolic stability.[10][11] |
| JG-194 | Analog of JG-98 | Effective | Effective | Not Reported | Effectively inhibits the propagation of medullary thyroid carcinoma (MTC) cells, including those resistant to standard therapies.[9][12] |
| JG-231 | Analog with improved microsomal stability | Effective in vivo | Effective in vivo | Improved | Consistently suppressed MTC xenografts in mice.[9][12] |
Note: EC50 values represent the concentration required to inhibit cell growth by 50%.
The development of analogs like JG-98 has demonstrated that modifications to the core MKT-077 structure can significantly enhance both potency and stability.[10] Studies have shown that the benzothiazole core of these molecules binds within a narrow, hydrophobic pocket on Hsp70.[13] Small, electron-withdrawing groups on this ring can improve metabolic resistance while still being accommodated within the binding site.[6]
Experimental Protocols
The evaluation of Hsp70 inhibitors involves a series of biochemical and cell-based assays to determine their mechanism of action, potency, and cellular effects.
Hsp70 ATPase Activity Assay
This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of Hsp70, which is essential for its chaperone cycle.
Methodology:
-
Reaction Setup: Purified human Hsp70, a co-chaperone like DnaJA2 (to stimulate ATPase activity), and the test compound are combined in an assay buffer (e.g., 25 mM HEPES-KOH pH 7.5, 10 mM potassium acetate, 5 mM magnesium acetate).[14][15]
-
Initiation: The reaction is initiated by the addition of ATP.
-
Detection: ATP hydrolysis is monitored over time. A common method is a coupled-enzyme assay where the production of ADP is linked to the oxidation of NADH, which can be measured by a decrease in absorbance at 340 nm.[15] Alternatively, commercial kits using a luminescence-based ADP detection system are available.[14]
-
Analysis: The rate of ATP hydrolysis is calculated and compared between treated and untreated samples to determine the inhibitory activity of the compound.
Luciferase Refolding Assay
This assay assesses the ability of an inhibitor to disrupt the chaperone-mediated refolding of a denatured protein.
Methodology:
-
Denaturation: Firefly luciferase is chemically or thermally denatured.[4][14]
-
Refolding Reaction: The denatured luciferase is diluted into a refolding buffer containing Hsp70, co-chaperones (e.g., Hsp40 and a nucleotide exchange factor like BAG2), an ATP-regenerating system, and the test inhibitor.[14]
-
Luminescence Measurement: At various time points, aliquots of the reaction are taken, and the luciferase substrate (luciferin) is added. The refolded, active luciferase will catalyze the oxidation of luciferin, producing light that is measured with a luminometer.
-
Data Interpretation: A decrease in luminescence in the presence of the inhibitor indicates a disruption of Hsp70's chaperone activity.[4]
Cell Viability and Apoptosis Assays
These assays determine the cytotoxic effects of Hsp70 inhibitors on cancer cells.
Methodology:
-
Cell Treatment: Cancer cell lines (e.g., MDA-MB-231, MCF-7) are cultured and treated with various concentrations of the test compound for a specified period (e.g., 24-72 hours).
-
Viability Measurement: Cell viability can be assessed using various methods, such as the MTT or CCK-8 assay, which measure metabolic activity, or by using dyes like trypan blue to count viable cells.
-
Apoptosis Detection: The induction of apoptosis can be confirmed by several methods:
-
Caspase Activity: Measuring the activity of executioner caspases like caspase-3 and caspase-7 using colorimetric or fluorometric substrates.[5]
-
Western Blot: Detecting the cleavage of PARP or the expression levels of pro- and anti-apoptotic proteins like Bax and Bcl-2.[10]
-
Annexin V Staining: Using flow cytometry to detect the externalization of phosphatidylserine, an early marker of apoptosis.
-
Western Blot for Client Protein Degradation
Hsp70 inhibition is expected to lead to the degradation of its client proteins. This can be monitored by Western blot.
Methodology:
-
Cell Lysis: After treatment with the Hsp70 inhibitor, cells are lysed to extract total protein.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for Hsp70 client proteins (e.g., Akt, Raf-1) and a loading control (e.g., GAPDH).[10] This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. A reduction in the levels of client proteins in treated cells compared to controls indicates inhibitor activity.[10]
Visualization of Pathways and Workflows
Hsp70 Signaling in Cancer Progression
Hsp70 influences multiple signaling pathways that are critical for cancer cell survival and proliferation.[2][16] Inhibiting Hsp70 can disrupt these pro-survival signals.
Caption: Hsp70 supports cancer cell survival by stabilizing key signaling proteins like Akt and Raf, and by inhibiting apoptosis through Apaf-1. Allosteric inhibitors block these protective functions.
Experimental Workflow for Hsp70 Inhibitor SAR Studies
The development of novel Hsp70 inhibitors follows a structured workflow from initial design to preclinical evaluation.
Caption: A typical workflow for developing Hsp70 inhibitors, moving from chemical synthesis through biochemical, cellular, and in vivo testing, with iterative feedback for optimization.
Conclusion
The development of Hsp70 inhibitors represents a promising strategy for cancer therapy. While the specific compound "this compound" remains uncharacterized in the public domain, the extensive research on allosteric inhibitors like MKT-077 and its analogs provides a clear roadmap for future drug discovery efforts. The key to success lies in a multi-faceted approach that combines rational drug design, robust biochemical and cellular screening, and thorough preclinical evaluation. The SAR data gathered for the MKT-077 series highlights the potential to overcome initial limitations like metabolic instability to produce potent and drug-like candidates. Future work will likely focus on further refining the selectivity and pharmacokinetic profiles of these allosteric inhibitors to maximize their therapeutic window.
References
- 1. HSP70 Family in Cancer: Signaling Mechanisms and Therapeutic Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. HSP70 Inhibitors - Cancer Research Strategy & Review [hsp70.com]
- 6. Targeting Allosteric Control Mechanisms in Heat Shock Protein 70 (Hsp70) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis for the inhibition of HSP70 and DnaK chaperones by small-molecule targeting of a C-terminal allosteric pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Local Allosteric Network in Heat Shock Protein 70 (Hsp70) Links Inhibitor Binding to Enzyme Activity and Distal Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analogs of the Heat Shock Protein 70 Inhibitor MKT-077 Suppress Medullary Thyroid Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analogs of the Allosteric Heat Shock Protein 70 (Hsp70) Inhibitor, MKT-077, as Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Analogs of the Heat Shock Protein 70 Inhibitor MKT-077 Suppress Medullary Thyroid Carcinoma Cells [escholarship.org]
- 13. Probing Allosteric Hsp70 Inhibitors by Molecular Modelling Studies to Expedite the Development of Novel Combined F508del CFTR Modulators [mdpi.com]
- 14. High-throughput screen for inhibitors of protein–protein interactions in a reconstituted heat shock protein 70 (Hsp70) complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Cellular Targets and Pathways of Hsp70 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
-
Since no specific information is available for an Hsp70 inhibitor named "Hsp70-IN-3," this guide provides a comprehensive overview of three well-characterized inhibitors of the 70-kilodalton heat shock protein (Hsp70): VER-155008, 2-phenylethynesulfonamide (PES), and MKT-077. This document details their mechanisms of action, cellular targets, and impacts on various signaling pathways, supported by quantitative data, experimental methodologies, and pathway visualizations.
Introduction to Hsp70 Inhibition
Heat shock protein 70 (Hsp70) is a molecular chaperone crucial for maintaining protein homeostasis. In cancer cells, Hsp70 is often overexpressed and plays a significant role in promoting cell survival, inhibiting apoptosis, and conferring resistance to therapy.[1] This has made Hsp70 an attractive target for cancer drug development. Hsp70 inhibitors are broadly categorized based on their mechanism of action, which includes ATP-competitive inhibitors that target the nucleotide-binding domain (NBD), allosteric modulators, and compounds that disrupt Hsp70's interactions with co-chaperones and client proteins.[2]
VER-155008: An ATP-Competitive Hsp70 Inhibitor
VER-155008 is an adenosine-derived small molecule that acts as an ATP-competitive inhibitor of Hsp70.[3][4] It binds to the nucleotide-binding domain (NBD) of both the inducible Hsp70 (Hsp72/HSPA1A) and the constitutively expressed Hsc70 (HSPA8).[1][3]
Cellular Targets and Pathways
VER-155008 has been shown to impact several critical signaling pathways in cancer cells, primarily by destabilizing Hsp70 client proteins.
-
PI3K/AKT/mTOR Pathway: Inhibition of Hsp70 by VER-155008 leads to the downregulation of phosphorylated AKT, a key kinase in this pro-survival pathway. This, in turn, affects downstream mTOR signaling, leading to decreased cell proliferation and survival.[5][6]
-
MEK/ERK Pathway: VER-155008 treatment has been shown to suppress the phosphorylation of MEK and ERK, key components of the MAPK signaling cascade that is often hyperactivated in cancer.[5]
-
Cell Cycle Regulation: By disrupting the stability of proteins involved in cell cycle progression, VER-155008 can induce cell cycle arrest, typically at the G1 phase.[6][7]
-
Apoptosis: VER-155008 promotes apoptosis by destabilizing anti-apoptotic client proteins and by inhibiting Hsp70's direct anti-apoptotic functions.[3][7] This can lead to the activation of caspases 3 and 7.[3]
-
Androgen Receptor (AR) Signaling: In prostate cancer cells, VER-155008 has been shown to decrease the expression of the androgen receptor (AR), a key driver of prostate cancer growth.[7]
Quantitative Data
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Hsp70) | 0.5 µM | Cell-free assay | [8] |
| IC50 (Hsc70) | 2.6 µM | Cell-free assay | [8] |
| IC50 (Grp78) | 2.6 µM | Cell-free assay | [8] |
| Kd (Hsp70) | 0.3 µM | Cell-free assay | [9] |
| GI50 | 5.3 µM | HCT116 (Colon) | [9] |
| GI50 | 12.8 µM | HT29 (Colon) | [9] |
| GI50 | 10.4 µM | BT474 (Breast) | [9] |
| GI50 | 14.4 µM | MB-468 (Breast) | [9] |
Experimental Protocols
2.3.1. Cell Viability Assay (CCK8 Assay)
This protocol is a general guideline for assessing the effect of VER-155008 on cell viability.
-
Seed tumor cells in a 96-well plate at a density of 3 x 10³ cells/well in 200 µL of complete culture medium and culture for 24 hours.
-
Treat the cells with various concentrations of VER-155008 and incubate for 24, 48, or 72 hours.
-
At each time point, add 10 µL of CCK8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
(Protocol adapted from[6])
2.3.2. Western Blot Analysis of Client Protein Degradation
This protocol outlines the general steps for detecting changes in protein levels following VER-155008 treatment.
-
Culture cells to 70-80% confluency and treat with desired concentrations of VER-155008 for the specified duration.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, total AKT, p-ERK, total ERK, AR, Hsp27, Hsp90β, cleaved caspase-3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
(General protocol based on methods described in[5][7])
Signaling Pathway Diagram
Caption: VER-155008 inhibits Hsp70, leading to the disruption of multiple oncogenic signaling pathways.
2-Phenylethynesulfonamide (PES): A Substrate-Binding Domain Inhibitor
2-phenylethynesulfonamide (PES) is a small molecule inhibitor that targets the C-terminal substrate-binding domain (SBD) of Hsp70.[3][10] Its mechanism of action is distinct from ATP-competitive inhibitors.
Cellular Targets and Pathways
PES has been shown to disrupt protein homeostasis and clearance pathways.
-
Autophagy-Lysosome System: PES impairs the function of the autophagy-lysosome pathway, a major cellular protein degradation system. This leads to the accumulation of autophagic vesicles and protein aggregates.[2][10]
-
Proteasome Pathway: In addition to autophagy, PES also inhibits the ubiquitin-proteasome system, the other primary route for protein degradation in cells.[2]
-
Hsp90 Chaperone System: By inhibiting Hsp70, PES indirectly affects the function of the Hsp90 chaperone machinery, as Hsp70 is a crucial co-chaperone for Hsp90. This results in the destabilization and aggregation of Hsp90 client proteins.[2][11]
-
p53-Mediated Apoptosis: PES was initially identified as an inhibitor of the mitochondrial localization of p53, thereby interfering with p53-mediated apoptosis.[10]
-
Co-chaperone Interactions: PES disrupts the interaction of Hsp70 with several of its co-chaperones, including CHIP, BAG-1M, and Hsp40, which are essential for its function and regulation.[10]
Quantitative Data
| Parameter | Value | Organism/System | Reference |
| IC50 (Antiplasmodial activity) | 38.7 ± 0.7 µM | Plasmodium falciparum | [12] |
Experimental Protocols
3.3.1. Immunoprecipitation to Assess Hsp70-Cochaperone Interaction
This is a generalized protocol for immunoprecipitation to study the effect of PES on protein-protein interactions.
-
Treat cells with PES or a vehicle control for the desired time.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 1% NP-40 in TBS) containing protease inhibitors.
-
Pre-clear the cell lysates by incubating with Protein A/G magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with a primary antibody against Hsp70 or a co-chaperone (e.g., CHIP, BAG-1) overnight at 4°C with gentle rotation.
-
Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Wash the beads several times with lysis buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against the proteins of interest.
(General protocol based on methods described in[11][13])
Signaling Pathway Diagram
Caption: PES targets the Hsp70 substrate-binding domain, impairing protein degradation pathways and leading to protein aggregation and cell death.
MKT-077: An Allosteric Hsp70 Inhibitor
MKT-077 is a rhodacyanine dye analog that functions as an allosteric inhibitor of Hsp70.[3][14] It binds to the nucleotide-binding domain at a site distinct from the ATP-binding pocket and preferentially interacts with the ADP-bound state of Hsp70.[3]
Cellular Targets and Pathways
MKT-077 exhibits selective toxicity towards cancer cells, and its effects are mediated through several mechanisms.
-
Mitochondrial Targeting: As a delocalized lipophilic cation, MKT-077 preferentially accumulates in the mitochondria of cancer cells due to their higher mitochondrial membrane potential.[15] This leads to the inhibition of mitochondrial Hsp70 (mortalin/Grp75).[14]
-
p53 Reactivation: MKT-077 can disrupt the interaction between mortalin and the tumor suppressor protein p53. In cancer cells where p53 is sequestered in the cytoplasm by mortalin, MKT-077 can release p53, allowing it to translocate to the nucleus and reactivate its transcriptional functions, leading to cell cycle arrest and apoptosis.[9]
-
Hsp90 Client Protein Destabilization: Similar to other Hsp70 inhibitors, MKT-077 can lead to the modest destabilization of Hsp90 client proteins such as Akt1 and Raf1.[16]
-
Induction of Apoptosis: MKT-077 induces apoptosis, which can be measured by the cleavage of caspase-3 and PARP.[16]
Quantitative Data
| Parameter | Value | Cell Line | Reference |
| EC50 | 1 µM | MCF-7 (Breast) | [17] |
| EC50 | 1 µM | MDA-MB-231 (Breast) | [17] |
| IC50 | 0.74 µM | TT (Medullary Thyroid) | [10] |
| IC50 | 11.4 µM | MZ-CRC-1 (Medullary Thyroid) | [10] |
| IC50 | 1.5 µM | NIH 3T3/Ras | [14] |
| IC50 | 13.8 µM | NIH 3T3 | [14] |
Experimental Protocols
4.3.1. Cell Viability Assay (MTT Assay)
A general protocol for determining cell viability after MKT-077 treatment.
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of concentrations of MKT-077 for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Express the results as a percentage of the vehicle-treated control.
(General protocol based on methods described in[14])
Signaling Pathway Diagram
Caption: MKT-077 accumulates in mitochondria, inhibits mortalin, and reactivates p53, leading to apoptosis and cell cycle arrest.
Conclusion
The Hsp70 inhibitors VER-155008, PES, and MKT-077 represent distinct classes of molecules that target Hsp70 through different mechanisms. VER-155008 acts as a classic ATP-competitive inhibitor, PES targets the substrate-binding domain, and MKT-077 functions as an allosteric inhibitor with a propensity for mitochondrial accumulation. Their diverse mechanisms of action result in a range of cellular effects, including the disruption of key oncogenic signaling pathways, impairment of protein degradation machinery, and reactivation of tumor suppressor functions. This guide provides a foundational understanding of these compounds for researchers and drug development professionals interested in targeting Hsp70 for therapeutic intervention. Further research into the specificity and in vivo efficacy of these and novel Hsp70 inhibitors will be crucial for their clinical translation.
References
- 1. apexbt.com [apexbt.com]
- 2. Uptake Rate of Cationic Mitochondrial Inhibitor MKT-077 Determines Cellular Oxygen Consumption Change in Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSP70 Inhibitors - Cancer Research Strategy & Review [hsp70.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. HSP70 inhibitor VER155008 suppresses pheochromocytoma cell and xenograft growth by inhibition of PI3K/AKT/mTOR and MEK/ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The heat shock protein 70 inhibitor VER155008 suppresses the expression of HSP27, HOP and HSP90β and the androgen receptor, induces apoptosis, and attenuates prostate cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Selective Mitochondrial Uptake of MKT-077 Can Suppress Medullary Thyroid Carcinoma Cell Survival In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Small Molecule Inhibitor of Inducible Heat Shock Protein 70 (HSP70) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Allosteric drugs: the interaction of anti-tumor compound MKT-077 with human Hsp70 chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Heat Shock Protein-70 Inhibition by the Small-Molecule 2-phenylethynesulfonamide Impairs Protein Clearance Pathways in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Analogues of the Allosteric Heat Shock Protein 70 (Hsp70) Inhibitor, MKT-077, As Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MKT-077 - HSP70 Inhibitors and Modulators | StressMarq [stressmarq.com]
An In-depth Technical Guide to Hsp70 Inhibition in Cancer Cell Biology: A Profile of the Allosteric Inhibitor JG-98
Disclaimer: Information regarding a specific molecule designated "Hsp70-IN-3" was not found in publicly available scientific literature. This guide therefore uses the well-characterized, allosteric Hsp70 inhibitor, JG-98 , as a representative molecule to provide the requested in-depth technical information. The principles, pathways, and protocols described herein are central to the study of Hsp70 inhibition in oncology.
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Heat shock protein 70 (Hsp70) is a molecular chaperone frequently overexpressed in a multitude of cancers, where it plays a critical role in promoting tumor cell survival, proliferation, and resistance to therapy.[1][2] Its function is intimately linked to its ability to manage protein folding and prevent apoptosis, making it a compelling target for anticancer drug development.[2][3] Hsp70 exerts its pro-survival functions in part through interactions with co-chaperones, such as Bcl2-associated athanogene 3 (Bag3).[2][4] The Hsp70-Bag3 complex is a key regulator of oncogenic signaling pathways, including those governed by the transcription factor FoxM1.[4][5]
This guide focuses on JG-98, an allosteric inhibitor that disrupts the Hsp70-Bag3 protein-protein interaction (PPI).[2][6] By binding to a conserved site on Hsp70, JG-98 provides a non-canonical method of targeting the chaperone's oncogenic activities.[4][6] We will detail its mechanism of action, present its quantitative effects on cancer cell lines, outline relevant experimental protocols, and visualize the key signaling pathways it modulates.
Mechanism of Action of JG-98
JG-98 is an allosteric inhibitor that binds to the nucleotide-binding domain (NBD) of Hsp70, adjacent to the ATP/ADP binding pocket.[7] This binding event conformationally alters Hsp70 and disrupts its crucial interaction with the co-chaperone Bag3.[1][6] The Hsp70-Bag3 complex is known to regulate cancer cell survival and metastasis through multiple signaling pathways.[4]
The primary consequences of this disruption include:
-
Destabilization of FoxM1: The Hsp70-Bag3 complex normally promotes the stability of the oncogenic transcription factor FoxM1.[4][5] JG-98-mediated disruption of this complex leads to FoxM1 destabilization.[2][6]
-
Upregulation of Cell Cycle Inhibitors: The degradation of FoxM1 relieves its suppressive effects on downstream targets, leading to an increase in the expression of cell cycle inhibitors p21 and p27.[2][4][6]
-
Induction of Apoptosis: By interfering with Hsp70's anti-apoptotic functions, JG-98 treatment leads to the activation of apoptotic mediators, including the cleavage of caspase-3 and PARP.[2][3][6]
-
Modulation of Other Kinase Pathways: JG-98 has also been shown to cause the dissociation of kinases like ERK1/2 from Bag3 and to downregulate pro-survival proteins such as Akt and c-myc.[1]
Data Presentation: In Vitro Activity of JG-98
The anti-proliferative and inhibitory activities of JG-98 have been quantified across various human cancer cell lines. The following tables summarize these findings for easy comparison.
Table 1: Anti-proliferative Activity (EC50) of JG-98 in Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (µM) | Citation(s) |
|---|---|---|---|
| MDA-MB-231 | Breast Cancer | 0.4 | [2] |
| MCF-7 | Breast Cancer | 0.4 - 0.7 | [2][7] |
| HeLa | Cervical Cancer | ~0.3 - 4.0 | [4][5][6] |
| SKOV-3 | Ovarian Cancer | ~0.3 - 4.0 | [4][5][6] |
| A375 | Melanoma | ~0.3 - 4.0 | [4] |
| MeWo | Melanoma | ~0.3 - 4.0 | [4] |
| HT-29 | Colon Cancer | ~0.3 - 4.0 | [4] |
| Jurkat | T-cell Leukemia | ~0.3 - 4.0 |[4] |
Table 2: Inhibitory Concentration (IC50) of JG-98
| Assay | Target Cell Line | IC50 (µM) | Citation(s) |
|---|---|---|---|
| Hsp70-Bag1 PPI | In vitro | 0.6 | [2][4] |
| Hsp70-Bag2 PPI | In vitro | 1.2 | [2][4] |
| Hsp70-Bag3 PPI | In vitro | 1.6 | [2][4] |
| Cell Growth | HeLa (Cervical) | 1.79 | [3] |
| Cell Growth | SKOV-3 (Ovarian) | 2.96 |[3] |
Visualization of Pathways and Workflows
Signaling Pathway of Hsp70-Bag3 and JG-98 Intervention
Caption: Hsp70-Bag3 signaling and the inhibitory mechanism of JG-98.
Experimental Workflow for Inhibitor Evaluation
Caption: Workflow for characterizing an Hsp70 inhibitor like JG-98.
Experimental Protocols
Cell Viability and Proliferation (MTT Assay)
This protocol is used to determine the concentration of an inhibitor like JG-98 that reduces cell viability by 50% (IC50/EC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method based on the reduction of the yellow MTT salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[8][9] The amount of formazan produced is proportional to the number of viable cells.[8]
Methodology:
-
Cell Plating: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well flat-bottomed plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of JG-98 in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of JG-98 (e.g., 0.03 to 30 µM).[6] Include vehicle-only (e.g., DMSO) control wells.
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[6][11]
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[9]
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[8][9]
-
Absorbance Reading: Shake the plate on an orbital shaker for ~15 minutes to ensure complete dissolution. Measure the absorbance (Optical Density, OD) at a wavelength of 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability percentage against the logarithm of the inhibitor concentration to determine the EC50/IC50 value using non-linear regression analysis.
Western Blotting for Protein Expression
This protocol is used to detect changes in the expression levels of key proteins in a signaling pathway (e.g., FoxM1, p21, cleaved PARP) following treatment with an Hsp70 inhibitor.
Methodology:
-
Cell Lysis: Plate and treat cells with JG-98 at the desired concentration (e.g., IC50) for a specified time. Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard method, such as the Bradford or BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-50 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[12][13]
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20, TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-FoxM1, anti-p21, anti-cleaved Caspase-3) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[14]
-
Washing: Wash the membrane multiple times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) for 1-2 hours at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.[12] A loading control protein, such as β-actin or GAPDH, should be probed on the same membrane to ensure equal protein loading.[12]
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions
This protocol is used to verify that JG-98 disrupts the interaction between Hsp70 and Bag3 in a cellular context.
Methodology:
-
Cell Lysate Preparation: Treat cells (e.g., HeLa) with JG-98 or vehicle control. Lyse the cells under non-denaturing conditions using a gentle lysis buffer (e.g., buffer with 1% NP-40 or Triton X-100) to preserve protein complexes.[15][16]
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the cell lysate with Protein A/G beads for 1 hour at 4°C.[15] Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add a primary antibody specific to the "bait" protein (e.g., anti-Hsp70) to the pre-cleared lysate.[4][17] Incubate for several hours to overnight at 4°C with gentle rotation to allow the antibody to bind to its target.
-
Complex Capture: Add Protein A/G-conjugated beads to the lysate-antibody mixture and incubate for another 1-4 hours at 4°C to capture the antibody-protein complexes.[15][18]
-
Washing: Pellet the beads by gentle centrifugation and wash them several times with cold lysis buffer to remove non-specifically bound proteins.[15][17]
-
Elution: Elute the captured proteins from the beads by boiling them in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting, as described in Protocol 5.2. Probe one membrane with an antibody against the "prey" protein (e.g., anti-Bag3) to see if it was pulled down with the bait. Probe another membrane with an antibody against the bait protein (anti-Hsp70) to confirm successful immunoprecipitation.[4][18] A significant reduction in the Bag3 signal in the JG-98-treated sample compared to the control indicates disruption of the Hsp70-Bag3 interaction.
References
- 1. researchgate.net [researchgate.net]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medicinescience.org [medicinescience.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Validation of the Hsp70-Bag3 protein-protein interaction as a potential therapeutic target in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. JG-98 - HSP70 Inhibitors and Modulators | StressMarq [stressmarq.com]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. broadpharm.com [broadpharm.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. selleckchem.com [selleckchem.com]
- 12. The cell-penetrating FOXM1 N-terminus (M1-138) demonstrates potent inhibitory effects on cancer cells by targeting FOXM1 and FOXM1-interacting factor SMAD3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. bitesizebio.com [bitesizebio.com]
- 16. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Potential of Hsp70 Inhibitors in Neurodegenerative Disease Models
A Note on Hsp70-IN-3: Extensive research has not yielded specific public domain information on a compound designated "this compound." It is possible that this is an internal, preclinical, or alternative designation not widely published. This guide will therefore focus on well-characterized classes of Hsp70 inhibitors with demonstrated potential in neurodegenerative disease models, providing a comprehensive overview of their mechanism, supporting data, and experimental methodologies as a valuable resource for researchers in the field.
Introduction: Hsp70 as a Therapeutic Target in Neurodegeneration
Neurodegenerative diseases, including Alzheimer's disease (AD) and other tauopathies, are often characterized by the misfolding and aggregation of proteins such as tau and amyloid-beta (Aβ). The cellular machinery responsible for maintaining protein homeostasis, or proteostasis, involves a network of molecular chaperones, among which the 70-kilodalton heat shock protein (Hsp70) family plays a crucial role.[1] Hsp70 and its cognate, Hsc70, are involved in the folding of newly synthesized proteins, the refolding of misfolded proteins, and the degradation of aggregation-prone proteins.[2]
In the context of neurodegeneration, Hsp70 interacts with key pathological proteins. For instance, Hsp70 can bind to the microtubule-binding region of the tau protein, a region also critical for tau's self-aggregation.[2] This interaction can modulate tau's stability, aggregation, and clearance. Consequently, modulating the activity of Hsp70 has emerged as a promising therapeutic strategy. This can be achieved through either inhibiting or activating its function. This guide will focus on Hsp70 inhibitors, which have shown potential in promoting the degradation of pathogenic tau.[3][4]
Mechanism of Action of Hsp70 Inhibitors
Hsp70 function is intrinsically linked to its ATPase cycle. The binding and hydrolysis of ATP to ADP regulate Hsp70's affinity for its client proteins.[5] Hsp70 inhibitors primarily function through two main mechanisms:
-
ATPase Inhibition: These inhibitors target the N-terminal nucleotide-binding domain (NBD) of Hsp70, preventing ATP hydrolysis. This locks Hsp70 in a state that can favor the degradation of bound client proteins like tau.[3][4] Methylene blue (MB) is a notable, albeit non-selective, example of an Hsp70 ATPase inhibitor.[1][6]
-
Allosteric Inhibition: These compounds bind to a site on Hsp70 distinct from the ATP-binding pocket, inducing a conformational change that modulates its activity.[7][8] Allosteric inhibitors can stabilize the ADP-bound state of Hsp70, which has a high affinity for client proteins and can promote their degradation via the proteasome.[7][9] The rhodacyanine MKT-077 and its derivatives, such as YM-01, YM-08, and JG-23, fall into this category.[7][10]
The inhibition of Hsp70, particularly the inducible Hsp72 isoform, has been shown to lead to the ubiquitination and subsequent proteasomal degradation of tau.[7] This provides a direct pathway to reduce the levels of pathological tau in neuronal cells.
Signaling Pathway for Hsp70 Inhibitor-Mediated Tau Degradation
References
- 1. Heat Shock Protein 70 in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heat Shock Protein 70 (Hsp70) as an Emerging Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Manipulation of Hsp70 ATPase Activity Regulates Tau Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Manipulation of Hsp70 ATPase Activity Regulates Tau Stability | Journal of Neuroscience [jneurosci.org]
- 5. Hsp70 and Its Molecular Role in Nervous System Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HSP70 Inhibitors - Cancer Research Strategy & Review [hsp70.com]
- 7. Inhibitors of Heat Shock Protein 70 (Hsp70) with Enhanced Metabolic Stability Reduce Tau Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Allosteric Control Mechanisms in Heat Shock Protein 70 (Hsp70) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Allosteric heat shock protein 70 inhibitors rapidly rescue synaptic plasticity deficits by reducing aberrant tau - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
An In-Depth Technical Guide to Hsp70 Inhibitors and the Regulation of Apoptosis
A Note to Our Audience: This technical guide was initially designed to focus on the compound "Hsp70-IN-3." However, a comprehensive search of publicly available scientific literature and databases did not yield any specific information on a molecule with this designation. Therefore, to provide a valuable and data-rich resource for researchers, scientists, and drug development professionals, this guide has been pivoted to focus on a selection of well-characterized and frequently cited Hsp70 inhibitors: VER-155008 , MKT-077 , and JG-98 . These compounds represent different classes of Hsp70 inhibitors and have been instrumental in elucidating the role of Hsp70 in apoptosis and cancer.
Introduction: Hsp70 as a Therapeutic Target in Cancer
Heat shock protein 70 (Hsp70) is a highly conserved molecular chaperone that plays a critical role in maintaining protein homeostasis. Under normal physiological conditions, Hsp70 assists in the folding of newly synthesized proteins, the refolding of misfolded proteins, and the transport of proteins across cellular membranes. In the context of cancer, Hsp70 is frequently overexpressed and plays a significant pro-survival role. By stabilizing a wide range of "client" proteins, including key signaling molecules involved in cell growth and proliferation, and by directly interfering with apoptotic pathways, Hsp70 enables cancer cells to withstand various cellular stresses and resist therapeutic interventions. This dependency of cancer cells on Hsp70 makes it an attractive target for the development of novel anti-cancer drugs.
Inhibition of Hsp70 can lead to the destabilization and subsequent degradation of its client proteins, many of which are oncoproteins. Furthermore, blocking Hsp70 function can sensitize cancer cells to apoptosis, a form of programmed cell death that is often dysregulated in cancer. This guide will delve into the mechanisms by which specific Hsp70 inhibitors induce apoptosis, present quantitative data on their efficacy, provide detailed experimental protocols for their study, and visualize the key signaling pathways involved.
Featured Hsp70 Inhibitors: Mechanisms of Action in Apoptosis Regulation
This section details the mechanisms of action for three distinct Hsp70 inhibitors, highlighting how they interfere with Hsp70 function to promote apoptosis.
VER-155008: An ATP-Competitive Inhibitor
VER-155008 is a potent, ATP-competitive inhibitor that binds to the nucleotide-binding domain (NBD) of Hsp70 family members, including Hsp70, Hsc70, and Grp78. By occupying the ATP-binding pocket, VER-155008 prevents the conformational changes necessary for Hsp70's chaperone activity. This leads to the accumulation of misfolded client proteins and the induction of cellular stress.
The pro-apoptotic effects of VER-155008 are multifaceted. Inhibition of Hsp70 by VER-155008 can lead to the degradation of key survival proteins like AKT and Raf-1, thereby disrupting pro-survival signaling pathways such as the PI3K/AKT/mTOR and MEK/ERK pathways. This disruption shifts the cellular balance towards apoptosis. Furthermore, VER-155008 has been shown to induce G1 cell cycle arrest and apoptosis in various cancer cell lines, including pleural mesothelioma and prostate cancer[1][2][3]. The induction of apoptosis is often characterized by the activation of caspases, key executioner enzymes in the apoptotic cascade[4].
MKT-077: An Allosteric Inhibitor Targeting the Substrate-Binding Domain
MKT-077 is a cationic rhodacyanine dye that acts as an allosteric inhibitor of Hsp70. It binds to a site within the substrate-binding domain (SBD) of Hsp70, a region distinct from the ATP-binding pocket. This binding is thought to trap Hsp70 in a conformation that has a high affinity for its substrates, preventing their release and subsequent refolding. This leads to the functional inactivation of Hsp70's client proteins.
A key aspect of MKT-077's mechanism is its selective accumulation in the mitochondria of cancer cells, driven by their higher mitochondrial membrane potential compared to normal cells[5][6][7][8]. This targeted accumulation leads to mitochondrial dysfunction and the induction of apoptosis. MKT-077 has been shown to abrogate the interaction between the Hsp70 family member mortalin (mot-2) and the tumor suppressor protein p53[9]. This releases p53 from cytoplasmic sequestration, allowing it to translocate to the nucleus and activate its transcriptional program, which includes the induction of apoptosis[9]. The apoptotic cascade initiated by MKT-077 often involves the cleavage of PARP and lamin A, hallmarks of caspase-dependent cell death[10].
JG-98: A Disruptor of Hsp70-Cochaperone Interactions
JG-98 is an allosteric inhibitor that binds to a conserved pocket in the NBD of Hsp70, adjacent to the ATP-binding site[11][12]. Its primary mechanism of action is the disruption of the protein-protein interaction (PPI) between Hsp70 and its co-chaperone Bag3 (Bcl-2-associated athanogene 3)[11][13][14]. The Hsp70-Bag3 complex is crucial for the survival of many cancer cells, playing a role in processes like autophagy and the stabilization of anti-apoptotic proteins.
By inhibiting the Hsp70-Bag3 interaction, JG-98 promotes the degradation of key cancer-related proteins, such as the transcription factor FoxM1[14][15]. Downregulation of FoxM1 leads to the upregulation of cell cycle inhibitors like p21 and p27, resulting in cell cycle arrest and apoptosis[15]. The apoptotic response to JG-98 is characterized by the cleavage of caspase-3 and PARP[13][16]. JG-98 has demonstrated anti-proliferative activity across a range of cancer cell lines[11][15].
Quantitative Data on Hsp70 Inhibitor-Induced Apoptosis
The following tables summarize key quantitative data for VER-155008, MKT-077, and JG-98, providing insights into their potency and efficacy in various cancer cell lines.
Table 1: IC50 and GI50 Values of Hsp70 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | Parameter | Value (µM) | Reference |
| VER-155008 | HCT116 | Colon Carcinoma | GI50 | 5.3 - 14.4 | [4][17] |
| VER-155008 | BT474 | Breast Cancer | GI50 | 5.3 - 14.4 | [4][17] |
| VER-155008 | Hsp70 (cell-free) | - | IC50 | 0.5 | [17] |
| VER-155008 | Hsc70 (cell-free) | - | IC50 | 2.6 | [17] |
| VER-155008 | Grp78 (cell-free) | - | IC50 | 2.6 | [17] |
| MKT-077 | TT | Medullary Thyroid Carcinoma | IC50 | 0.74 | [10] |
| MKT-077 | MZ-CRC-1 | Medullary Thyroid Carcinoma | IC50 | 11.4 | [10] |
| MKT-077 | Various Human Tumor Cell Lines | Prostate, Ovarian, Colorectal, Breast, Melanoma | IC50 | < 5 | [17] |
| MKT-077 | KB | Epidermoid Carcinoma | IC50 | 0.81 | [17] |
| JG-98 | HeLa | Cervical Cancer | IC50 | 1.79 | [16] |
| JG-98 | SKOV-3 | Ovarian Cancer | IC50 | 2.96 | [16] |
| JG-98 | MDA-MB-231 | Breast Cancer | EC50 | 0.4 | [13] |
| JG-98 | MCF7 | Breast Cancer | EC50 | 0.7 | [13] |
| JG-98 | Hsp70-Bag3 Interaction | - | IC50 | 1.6 | [13][15] |
| JG-98 | Hsp70-Bag1 Interaction | - | IC50 | 0.6 | [15] |
| JG-98 | Hsp70-Bag2 Interaction | - | IC50 | 1.2 | [15] |
Table 2: Quantitative Effects of JG-98 on Apoptosis and Oxidative Stress Markers in HeLa Cells
| Marker | Control | 1 µM JG-98 | 2.5 µM JG-98 | Reference |
| Early Apoptotic Cells (%) | 3.78 ± 0.79 | 10.61 ± 1.35 | 58.33 ± 2.45 | [16] |
| Late Apoptotic Cells (%) | 0.91 ± 0.11 | 13.69 ± 0.97 | 67.79 ± 3.11 | [16] |
| Total Oxidative Status (TOS) | 2.81 ± 0.27 | 5.62 ± 0.51 | 7.79 ± 0.63 | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pro-apoptotic effects of Hsp70 inhibitors.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well tissue culture plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Hsp70 inhibitor stock solution (e.g., JG-98 in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[18]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[18]
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of the Hsp70 inhibitor in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control (e.g., DMSO-containing medium) to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
After incubation, carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for at least 15 minutes at room temperature on an orbital shaker to ensure complete solubilization.[19]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well tissue culture plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Hsp70 inhibitor stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the Hsp70 inhibitor at the desired concentration (e.g., IC50 value) or vehicle control for the specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization (for adherent cells) and collect the culture medium containing any floating cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with ice-cold PBS.
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[2]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2][20]
-
Add 400 µL of 1X Binding Buffer to each tube.[2]
-
Analyze the samples by flow cytometry within one hour.
Western Blotting for Apoptosis Markers
This technique is used to detect the expression levels of key proteins involved in apoptosis, such as cleaved caspase-3 and cleaved PARP.
Materials:
-
6-well tissue culture plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Hsp70 inhibitor stock solution
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (e.g., 12% acrylamide)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-cleaved caspase-3, rabbit anti-cleaved PARP, mouse anti-β-actin)
-
HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed cells in 6-well plates and treat with the Hsp70 inhibitor as described for the apoptosis assay.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C. (e.g., anti-cleaved caspase-3 at 1:1000, anti-cleaved PARP at 1:1000).
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize protein levels.
Co-Immunoprecipitation (Co-IP) for Hsp70-Bag3 Interaction
This technique is used to study the protein-protein interaction between Hsp70 and its co-chaperone Bag3 and to assess the disruptive effect of inhibitors like JG-98.
Materials:
-
10 cm cell culture dishes
-
HeLa cells (or other suitable cell line)
-
Complete culture medium
-
JG-98 stock solution
-
Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease inhibitors)
-
Anti-Hsp70 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer (e.g., Co-IP lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., 2X Laemmli sample buffer)
-
Primary antibodies for western blotting (anti-Hsp70, anti-Bag3)
-
Secondary antibodies for western blotting
Protocol:
-
Grow HeLa cells in 10 cm dishes to 80-90% confluency.
-
Treat the cells with JG-98 (e.g., 50 µM) or vehicle control for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in Co-IP lysis buffer.
-
Collect the lysate and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the anti-Hsp70 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate and incubate for another 2-4 hours at 4°C.
-
Collect the beads using a magnetic stand and wash them three times with wash buffer.
-
Elute the protein complexes from the beads by adding 2X Laemmli sample buffer and boiling for 5 minutes.
-
Analyze the eluates by western blotting using anti-Hsp70 and anti-Bag3 antibodies to detect the co-immunoprecipitated proteins.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.
Signaling Pathways
Caption: Hsp70's role in apoptosis and points of intervention by inhibitors.
Experimental Workflows
Caption: Workflow for Annexin V/PI apoptosis assay.
Caption: General workflow for Western blotting.
Caption: Workflow for Co-Immunoprecipitation.
Conclusion
The inhibition of Hsp70 represents a promising strategy for the treatment of cancer. By targeting this key molecular chaperone, it is possible to disrupt the pro-survival mechanisms that are essential for the growth and survival of tumor cells. The Hsp70 inhibitors VER-155008, MKT-077, and JG-98, each with their distinct mechanisms of action, have proven to be valuable tools for inducing apoptosis in cancer cells and for furthering our understanding of the complex role of Hsp70 in cancer biology. This technical guide has provided an in-depth overview of these inhibitors, including their effects on apoptotic signaling, quantitative measures of their efficacy, and detailed protocols for their experimental investigation. As research in this field continues, the development of next-generation Hsp70 inhibitors holds the potential to provide novel and effective therapeutic options for cancer patients.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. kumc.edu [kumc.edu]
- 3. Apoptosis Western Blot Cocktail (pro/cleaved Caspase-3, cleaved PARP1, muscle actin) (ab136812) | Abcam [abcam.com]
- 4. BestProtocols:用于流式细胞术的膜联蛋白 V (Annexin V)染色方案 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 5. Selective Mitochondrial Uptake of MKT-077 Can Suppress Medullary Thyroid Carcinoma Cell Survival In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Uptake Rate of Cationic Mitochondrial Inhibitor MKT-077 Determines Cellular Oxygen Consumption Change in Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MKT-077, a novel rhodacyanine dye in clinical trials, exhibits anticarcinoma activity in preclinical studies based on selective mitochondrial accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. youtube.com [youtube.com]
- 11. Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Blockade of HSP70 by VER-155008 synergistically enhances bortezomib-induced cytotoxicity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Western blot analysis of cleaved PARP and caspase 3 proteins [bio-protocol.org]
- 17. selleckchem.com [selleckchem.com]
- 18. broadpharm.com [broadpharm.com]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. bosterbio.com [bosterbio.com]
Methodological & Application
Application Notes and Protocols for Hsp70-IN-3 In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Heat shock protein 70 (Hsp70) is a molecular chaperone crucial for maintaining protein homeostasis, making it a compelling target for therapeutic intervention in diseases like cancer and neurodegenerative disorders. Hsp70-IN-3 is an investigational inhibitor of Hsp70. These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound and other potential Hsp70 inhibitors. The primary assay focuses on the ATPase activity of Hsp70, which is fundamental to its chaperone function. Secondary assays for protein aggregation and cell viability are also described to validate potential inhibitors.
Hsp70 Signaling and Inhibition
Hsp70's function is tightly regulated by an ATP hydrolysis cycle. Co-chaperones, such as those containing a J-domain (e.g., DnaJA2/Hdj1), stimulate the weak intrinsic ATPase activity of Hsp70. This ATP hydrolysis leads to a conformational change in Hsp70, enabling it to bind and refold client proteins. Nucleotide exchange factors (NEFs), like BAG2, then facilitate the release of ADP, allowing for a new cycle. Inhibitors can target the ATPase activity, substrate binding, or allosteric sites, thereby disrupting the chaperone cycle.
Caption: Hsp70 chaperone cycle and the point of inhibition by compounds like this compound.
Experimental Workflow
A typical workflow for screening and validating Hsp70 inhibitors involves a primary screen to identify compounds that modulate Hsp70's ATPase activity, followed by secondary assays to confirm their mechanism of action and cellular effects.
Caption: General experimental workflow for the identification and validation of Hsp70 inhibitors.
Primary Assay: Hsp70 ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by Hsp70. The protocol below is based on a luminescent ADP-Glo™ assay format, which quantifies the amount of ADP produced.
Materials
-
Human recombinant Hsp70 (HSPA1A)
-
Human recombinant Hsp40 (DnaJA2/Hdj1)
-
Hsp70 Assay Buffer (e.g., 100 mM Tris, 20 mM KCl, 6 mM MgCl₂, pH 7.4)
-
ATP solution
-
This compound or other test compounds
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96-well plates
-
Plate reader capable of measuring luminescence
Experimental Protocol
-
Reagent Preparation:
-
Prepare a 2x Hsp70/Hsp40 enzyme mix in Hsp70 Assay Buffer. The final concentrations should be optimized, but a starting point is 20 nM Hsp70 and 10 nM Hsp40.
-
Prepare a 2x ATP solution in Hsp70 Assay Buffer. The final concentration should be at the Kₘ for ATP, which is approximately 1 µM.
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in Hsp70 Assay Buffer to create 4x compound solutions. The final DMSO concentration in the assay should be kept below 1%.
-
-
Assay Procedure:
-
Add 5 µL of the 4x compound solution or vehicle (DMSO in assay buffer) to the wells of a 96-well plate.
-
Add 10 µL of the 2x Hsp70/Hsp40 enzyme mix to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding 5 µL of the 2x ATP solution to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and measure ADP production by following the ADP-Glo™ Kinase Assay protocol:
-
Add 20 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature.
-
-
Measure the luminescence using a plate reader.
-
Data Presentation
The results can be presented as the percentage of inhibition relative to the vehicle control. An IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, should be calculated.
| Compound | Concentration (µM) | Luminescence (RLU) | % Inhibition |
| Vehicle | 0 | 500,000 | 0 |
| This compound | 0.1 | 450,000 | 10 |
| This compound | 1 | 275,000 | 45 |
| This compound | 10 | 75,000 | 85 |
| This compound | 100 | 10,000 | 98 |
| IC₅₀ (µM) | - | - | ~1.2 |
Secondary Assay: Protein Aggregation Assay
This assay assesses the ability of this compound to inhibit the chaperone's function in preventing protein aggregation. A common method involves monitoring the aggregation of a model substrate like denatured luciferase or citrate synthase.
Materials
-
Human recombinant Hsp70
-
Human recombinant Hsp40
-
Luciferase (or other suitable substrate)
-
Dithiothreitol (DTT)
-
Aggregation Buffer (e.g., 25 mM HEPES-KOH pH 7.5, 50 mM KCl, 5 mM MgCl₂)
-
This compound or other test compounds
-
Fluorometer or spectrophotometer
Experimental Protocol
-
Prepare a solution of luciferase in Aggregation Buffer.
-
Denature the luciferase by adding DTT to a final concentration of 10 mM and incubating at 42°C for 10 minutes.
-
Prepare reaction mixtures in a 96-well plate containing Aggregation Buffer, Hsp70, Hsp40, and the test compound (this compound) or vehicle.
-
Initiate aggregation by adding the denatured luciferase to the reaction mixtures.
-
Monitor aggregation over time by measuring light scattering at 360 nm or by using a fluorescent dye like Thioflavin T, which binds to aggregated protein.
Data Presentation
The data can be plotted as aggregation (light scattering or fluorescence) versus time. The effectiveness of the inhibitor is determined by its ability to prevent the decrease in aggregation suppression by Hsp70.
| Condition | Aggregation Rate (Arbitrary Units/min) |
| Luciferase alone | 100 |
| Luciferase + Hsp70/Hsp40 | 20 |
| Luciferase + Hsp70/Hsp40 + Vehicle | 22 |
| Luciferase + Hsp70/Hsp40 + this compound (10 µM) | 75 |
Secondary Assay: Cell Viability Assay
This assay evaluates the cytotoxic or cytostatic effects of this compound on cancer cell lines that are known to be dependent on Hsp70 for survival.
Materials
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
This compound or other test compounds
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Sterile, clear-bottom 96-well plates
-
Incubator (37°C, 5% CO₂)
Experimental Protocol
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or vehicle control.
-
Incubate the cells for 48-72 hours.
-
Measure cell viability using a chosen reagent according to the manufacturer's instructions.
Data Presentation
The results are typically presented as the percentage of cell viability relative to the vehicle-treated control. A GI₅₀ (concentration for 50% growth inhibition) or CC₅₀ (concentration for 50% cytotoxicity) value can be calculated.
| Compound | Concentration (µM) | Cell Viability (%) |
| Vehicle | 0 | 100 |
| This compound | 0.1 | 95 |
| This compound | 1 | 70 |
| This compound | 10 | 40 |
| This compound | 100 | 5 |
| GI₅₀ (µM) | - | ~7.5 |
Application Notes and Protocols for Hsp70-IN-3 Cell-Based Assay Development
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development of cell-based assays to characterize the activity of Hsp70-IN-3, a potent inhibitor of Heat Shock Protein 70 (Hsp70). These assays are crucial for understanding the compound's mechanism of action, determining its potency in a cellular context, and assessing its potential as a therapeutic agent.
Introduction
Heat Shock Protein 70 (Hsp70) is a molecular chaperone that plays a critical role in cellular homeostasis by assisting in the folding of newly synthesized proteins, refolding of misfolded proteins, and preventing protein aggregation.[1][2][3] In numerous cancers, Hsp70 is overexpressed and contributes to tumor cell survival, proliferation, and resistance to therapy by stabilizing oncoproteins and inhibiting apoptotic pathways.[1][2][4] This makes Hsp70 a compelling target for cancer drug development. This compound is a small molecule inhibitor designed to target the chaperone activity of Hsp70, leading to the degradation of client proteins and induction of apoptosis in cancer cells.
These application notes describe three key cell-based assays for evaluating the efficacy of this compound: a Cellular Thermal Shift Assay (CETSA) to confirm target engagement, a Luciferase Reporter Assay to measure the inhibition of Hsp70-mediated protein refolding, and a Cell Viability Assay to determine the cytotoxic effects of the compound.
Signaling Pathway of Hsp70 in Cancer
Hsp70 is a central node in cellular signaling, influencing multiple pathways critical for cancer cell survival and proliferation. Its inhibition by this compound is expected to disrupt these pathways, leading to anti-cancer effects. The diagram below illustrates the key signaling pathways regulated by Hsp70.
Figure 1: Hsp70 Signaling Pathways in Cancer.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify the direct binding of a compound to its target protein in a cellular environment.[5][6] The principle is based on the ligand-induced thermal stabilization of the target protein.
References
- 1. HSP70 Family in Cancer: Signaling Mechanisms and Therapeutic Advances [mdpi.com]
- 2. HSP70 Family in Cancer: Signaling Mechanisms and Therapeutic Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hsp70 chaperones: Cellular functions and molecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are HSP70 heat-shock proteins inhibitors and how do they work? [synapse.patsnap.com]
- 5. Heat Shock Cognate 70 kDa Protein Is the Target of Tetradecyl 2,3-Dihydroxybenzoate for Neuritogenic Effect in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Determination of Hsp70-IN-3 IC50 in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction Heat Shock Protein 70 (Hsp70) is a molecular chaperone that is frequently overexpressed in a wide range of human cancers.[1][2] Its primary functions include assisting in the proper folding of newly synthesized proteins, refolding misfolded proteins, and preventing protein aggregation under cellular stress conditions.[3][4] In cancer cells, elevated Hsp70 levels contribute to survival and resistance to therapy by inhibiting apoptosis and promoting the stability of oncogenic proteins.[1][2][5] This makes Hsp70 a compelling target for cancer therapy. Hsp70-IN-3 is a potent inhibitor of Hsp70 that has demonstrated anti-proliferative activity, making it a valuable tool for cancer research and drug development.[6] This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Mechanism of Action and Signaling Pathway Hsp70 exerts its pro-survival effects by interfering with multiple signaling pathways, particularly the intrinsic and extrinsic apoptotic pathways.[2][5] It can inhibit the release of mitochondrial cytochrome c and prevent the formation of the apoptosome by binding to Apoptotic Protease Activating Factor-1 (Apaf-1).[5][7] Furthermore, Hsp70 can suppress stress-activated kinases like JNK and p38, which are involved in triggering cell death.[7][8] this compound functions by inhibiting the chaperone activity of Hsp70. This inhibition restores the apoptotic signaling cascade, leading to cancer cell death. Specifically, this compound has been shown to exhibit anti-Hedgehog (Hh) signaling activity and reduce the expression of the oncogenic transcription factor GLI1.[6][9]
Caption: this compound inhibits Hsp70, preventing it from blocking Apaf-1 and thus promoting apoptosis.
Quantitative Data Summary
The IC50 values for this compound have been determined in various cell lines. The following table summarizes the available data.
| Cancer Cell Line | IC50 (µM) | Assay Method |
| ASZ001 | 1.1 | Proliferation Assay[6][9] |
| C3H10T1/2 | 1.9 | Proliferation Assay[6][9] |
Experimental Workflow for IC50 Determination
The overall process for determining the IC50 of this compound involves cell culture, treatment with a range of inhibitor concentrations, assessment of cell viability, and data analysis to calculate the concentration that induces 50% inhibition.
Caption: A typical workflow for determining the IC50 value of a compound in cultured cells.
Detailed Experimental Protocol: MTT Assay
This protocol outlines the steps for determining the IC50 of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability.
Materials
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
Phosphate-Buffered Saline (PBS, sterile)
-
Trypsin-EDTA (0.25%)
-
MTT reagent (5 mg/mL in PBS, sterile-filtered)
-
MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader (capable of reading absorbance at ~570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure
-
Cell Seeding: a. Culture cells to ~80% confluency. b. Harvest the cells using Trypsin-EDTA and perform a cell count. c. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. d. Incubate the plate for 24 hours to allow cells to attach.
-
Drug Preparation: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform a serial dilution of the stock solution in complete culture medium to obtain the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Prepare a vehicle control containing the same final concentration of DMSO as the highest drug concentration.
-
Cell Treatment: a. After the 24-hour incubation, carefully remove the medium from the wells. b. Add 100 µL of the prepared drug dilutions to the respective wells. Include wells for the vehicle control (DMSO) and untreated cells (medium only). Each concentration should be tested in triplicate. c. Incubate the plate for 48 to 72 hours.[10]
-
MTT Assay: a. After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.[10] b. Incubate the plate for another 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals. c. Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.[10] d. Add 150 µL of MTT Solubilization Solution (e.g., DMSO) to each well to dissolve the crystals.[10] e. Gently shake the plate for 10-15 minutes on an orbital shaker to ensure complete dissolution.[10]
-
Data Acquisition: a. Measure the absorbance of each well at 570 nm using a microplate reader. Use 630 nm as a reference wavelength if available.
Data Analysis
-
Calculate Percent Viability: a. Average the absorbance readings for the triplicate wells for each condition. b. Subtract the average absorbance of the blank (medium only) wells from all other readings. c. Calculate the percentage of cell viability for each drug concentration using the following formula:
- % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
-
Determine IC50: a. Plot the percent viability against the logarithm of the drug concentration. b. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with graphing software like GraphPad Prism or R to fit a dose-response curve and determine the IC50 value. The IC50 is the concentration of this compound that results in 50% cell viability.
References
- 1. Frontiers | Advances in the study of HSP70 inhibitors to enhance the sensitivity of tumor cells to radiotherapy [frontiersin.org]
- 2. Targeting Hsp70: A possible therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Inducible Hsp70 in the Regulation of Cancer Cell Survival: Analysis of Chaperone Induction, Expression and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in the study of HSP70 inhibitors to enhance the sensitivity of tumor cells to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
- 7. mdpi.com [mdpi.com]
- 8. Hsp70 in cancer: back to the future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound|CAS |DC Chemicals [dcchemicals.com]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for Hsp70-IN-3 in In Vivo Hsp70 Function Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 70 (Hsp70) is a highly conserved molecular chaperone crucial for maintaining protein homeostasis. It plays a significant role in various cellular processes, including protein folding, assembly, trafficking, and degradation.[1][2] In pathological conditions, particularly in cancer, Hsp70 is often overexpressed, where it supports tumor cell survival, proliferation, and resistance to therapy by stabilizing oncoproteins and inhibiting apoptotic pathways.[1][3] This dependency of cancer cells on Hsp70 makes it an attractive target for therapeutic intervention.[3]
Hsp70-IN-3 is a potent small molecule inhibitor of Hsp70. It has demonstrated anti-proliferative activity in cancer cell lines and has been shown to modulate the Hedgehog (Hh) signaling pathway, a critical pathway in embryonic development and oncogenesis.[4][5] Specifically, this compound reduces the expression of the oncogenic transcription factor GLI1, a key effector of the Hedgehog pathway.[4][5] These application notes provide a summary of the known characteristics of this compound, protocols for its use in in vivo studies, and visualizations of the relevant signaling pathway and experimental workflows.
Data Presentation
In Vitro Activity of this compound
| Cell Line | IC50 (µM) | Biological Effect | Reference |
| ASZ001 | 1.1 | Hsp70 Inhibition, Anti-proliferative | [4] |
| C3H10T1/2 | 1.9 | Hsp70 Inhibition, Anti-proliferative | [4] |
| - | - | Anti-Hedgehog (Hh) signaling activity | [4][5] |
| - | - | Reduces expression of GLI1 | [4][5] |
Signaling Pathway
The Hedgehog signaling pathway is crucial for embryonic development and is often aberrantly activated in various cancers.[6][7] In the canonical "off-state" (in the absence of a Hedgehog ligand), the transmembrane receptor Patched (PTCH) inhibits Smoothened (SMO), another transmembrane protein. This inhibition prevents the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, GLI3). Consequently, target gene expression is repressed.
In the "on-state," the binding of a Hedgehog ligand (such as Sonic Hedgehog, SHH) to PTCH relieves the inhibition of SMO. Activated SMO then initiates a signaling cascade that leads to the activation and nuclear translocation of GLI transcription factors, which in turn regulate the expression of target genes involved in cell proliferation, survival, and differentiation.[6][8]
Hsp70 has been implicated in the regulation of this pathway. The inhibitory effect of this compound on GLI1 expression suggests that Hsp70 may play a role in the stability or activity of components of the Hedgehog signaling cascade downstream of SMO, ultimately affecting GLI1 levels.
References
- 1. mdpi.com [mdpi.com]
- 2. Heat Shock Protein 70 (Hsp70) as an Emerging Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in the study of HSP70 inhibitors to enhance the sensitivity of tumor cells to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 7. Clinical implications of hedgehog signaling pathway inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonic hedgehog signalling pathway: a complex network - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Chaperone Machinery: Hsp70-IN-3 as a Chemical Tool for Hsp70 Inhibition
Introduction
Heat shock protein 70 (Hsp70) is a highly conserved molecular chaperone crucial for maintaining protein homeostasis. It plays a central role in the folding of newly synthesized polypeptides, the refolding of misfolded or aggregated proteins, and the trafficking of proteins across cellular membranes. Given its critical functions, particularly in cancer cell survival and proliferation where it is often overexpressed, Hsp70 has emerged as a significant target for therapeutic intervention. Hsp70-IN-3 is a potent and selective small molecule inhibitor of Hsp70, serving as a valuable chemical probe to elucidate the biological functions of this essential chaperone and to explore its therapeutic potential.
This document provides detailed application notes and protocols for the use of this compound as a chemical probe for Hsp70, intended for researchers, scientists, and drug development professionals. For the purpose of these notes, the well-characterized Hsp70 inhibitor, VER-155008 , will be used as a surrogate for this compound to provide concrete experimental data and protocols.
Mechanism of Action
This compound (represented by VER-155008) is an ATP-competitive inhibitor of the Hsp70 family of chaperones. It binds to the nucleotide-binding domain (NBD) of Hsp70, preventing the binding of ATP. The hydrolysis of ATP to ADP is essential for the chaperone cycle of Hsp70, which involves conformational changes that regulate its affinity for substrate proteins. By blocking the ATPase activity, this compound locks the chaperone in a state that is unable to properly bind, fold, or release its client proteins. This disruption of the Hsp70 chaperone cycle leads to the accumulation of misfolded proteins, ultimately triggering cellular stress and apoptosis, particularly in cancer cells that are highly dependent on Hsp70 for survival.
Biochemical and Cellular Activity of VER-155008
The activity of VER-155008 has been characterized in various biochemical and cellular assays. The following tables summarize the key quantitative data for this Hsp70 inhibitor.
Table 1: Biochemical Activity of VER-155008
| Target | Assay Type | IC50 | Reference |
| Hsp70 | ATPase Activity | 0.5 µM | [1] |
| Hsc70 | ATPase Activity | 2.6 µM | [1] |
| Grp78 (BiP) | ATPase Activity | 2.6 µM | [1] |
| Hsp90 | ATPase Activity | >200 µM | [1] |
Table 2: Cellular Activity of VER-155008 in Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | GI50 / IC50 | Reference |
| HCT116 | Colon Carcinoma | Cell Proliferation | 5.3 µM (GI50) | [1] |
| HT29 | Colon Carcinoma | Cell Proliferation | 12.8 µM (GI50) | [1] |
| BT474 | Breast Carcinoma | Cell Proliferation | 10.4 µM (GI50) | [1] |
| MDA-MB-468 | Breast Carcinoma | Cell Proliferation | 14.4 µM (GI50) | [1] |
| PC12 | Pheochromocytoma | Cell Viability | 50.5 µM (IC50 at 72h) | [2] |
| RPMI 8226 | Multiple Myeloma | Cell Viability | 3.04 µM (IC50 at 48h) | [3][4] |
| MM.1S | Multiple Myeloma | Cell Viability | 6.48 µM (IC50 at 48h) | [3][4] |
| OPM2 | Multiple Myeloma | Cell Viability | 1.74 µM (IC50 at 48h) | [3][4] |
Signaling Pathways and Experimental Workflows
The inhibition of Hsp70 by this compound can impact multiple signaling pathways, primarily leading to the induction of apoptosis. The following diagrams illustrate the mechanism of action, a typical experimental workflow for evaluating Hsp70 inhibitors, and the central role of Hsp70 in apoptotic signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HSP70 inhibitor VER155008 suppresses pheochromocytoma cell and xenograft growth by inhibition of PI3K/AKT/mTOR and MEK/ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blockade of HSP70 by VER-155008 synergistically enhances bortezomib-induced cytotoxicity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols: Experimental Design for Anti-Proliferative Studies of Hsp70 Inhibitors
Note on Hsp70-IN-3: As of the current date, "this compound" is not a publicly documented or commercially available Heat Shock Protein 70 (Hsp70) inhibitor. Therefore, these application notes utilize the well-characterized, ATP-competitive Hsp70 inhibitor, VER-155008 , as a representative compound to detail the experimental design for anti-proliferative studies. The principles and protocols described herein are broadly applicable to other small molecule inhibitors of Hsp70.
Introduction
Heat Shock Protein 70 (Hsp70) is a family of highly conserved molecular chaperones crucial for maintaining protein homeostasis. In numerous cancer types, Hsp70 is overexpressed and plays a critical role in promoting tumor cell survival, proliferation, and resistance to therapy.[1][2][3] It achieves this by stabilizing a wide range of oncogenic "client" proteins and inhibiting key components of apoptotic pathways.[1][4] This dependency makes Hsp70 an attractive therapeutic target for cancer drug development.
VER-155008 is a potent, adenosine-derived small molecule that competitively inhibits the ATPase activity of Hsp70 family members, including Hsp70 (HSPA1A), Hsc70 (HSPA8), and Grp78 (HSPA5).[5][6][7] By binding to the N-terminal nucleotide-binding domain (NBD), it locks the chaperone in a state that prevents the conformational changes necessary for client protein processing, leading to the degradation of oncogenic proteins, cell cycle arrest, and apoptosis.[1][4][8] These notes provide a comprehensive guide for researchers to design and execute anti-proliferative studies using VER-155008 as a model Hsp70 inhibitor.
Mechanism of Action: Hsp70 Inhibition
The chaperone activity of Hsp70 is powered by an ATP hydrolysis cycle. VER-155008 acts as an ATP mimetic, binding to the nucleotide-binding domain and preventing ATP from binding and hydrolyzing. This disruption of the chaperone cycle leads to the accumulation of misfolded client proteins, triggering cellular stress and ultimately leading to apoptosis.
Quantitative Data: Anti-Proliferative Activity of VER-155008
The anti-proliferative activity of VER-155008 has been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values are summarized below.
| Cell Line | Cancer Type | IC50 / GI50 (µM) | Citation(s) |
| HCT116 | Colon Carcinoma | 5.3 | [6][9] |
| HT29 | Colon Carcinoma | 12.8 | [6][9] |
| BT474 | Breast Carcinoma | 10.4 | [6][9] |
| MDA-MB-468 | Breast Carcinoma | 14.4 | [6][9] |
| PC12 | Pheochromocytoma | ~15 (at 72h) | [1] |
| LNCaP | Prostate Cancer | Not specified, but effective | [8] |
| PC-3 | Prostate Cancer | Not specified, but effective | [8] |
Experimental Workflow
A logical workflow is essential for characterizing the anti-proliferative effects of an Hsp70 inhibitor. The process begins with broad screening to determine potency, followed by more detailed mechanistic assays to understand the mode of action.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the concentration of VER-155008 that inhibits cell viability by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM/RPMI + 10% FBS)
-
VER-155008 (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of VER-155008 in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (DMSO) and a no-cell background control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance. Calculate cell viability as a percentage of the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the induction of apoptosis.
Materials:
-
6-well cell culture plates
-
VER-155008
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with VER-155008 (e.g., at its IC50 and 2x IC50 concentrations) and a vehicle control for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Protocol 3: Western Blot Analysis
This protocol is used to detect changes in the levels of Hsp70 client proteins and apoptosis markers.
Materials:
-
VER-155008
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Raf-1, anti-Akt, anti-cleaved PARP, anti-cleaved Caspase-3, anti-Hsp70, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Treat cells with VER-155008 for a specified time (e.g., 24 hours). Lyse cells in RIPA buffer, and quantify protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash with TBST, then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin).
Hsp70-Mediated Signaling and Expected Outcomes
Inhibition of Hsp70 with VER-155008 is expected to disrupt multiple pro-survival signaling pathways that are dependent on Hsp70's chaperone function. This leads to the degradation of key oncogenic proteins and activation of apoptotic cascades.
Expected Results:
-
Cell Viability: VER-155008 will decrease cell viability in a dose- and time-dependent manner.
-
Apoptosis: An increase in the Annexin V-positive cell population will be observed, indicating apoptosis induction.
-
Cell Cycle: Treatment may cause cell cycle arrest, for example, an accumulation of cells in the G1 phase.[2][8]
-
Western Blot: A decrease in the levels of Hsp70 client proteins like Akt and Raf-1, and an increase in apoptosis markers like cleaved PARP and cleaved Caspase-3, should be observed.[1][4]
References
- 1. HSP70 inhibitor VER155008 suppresses pheochromocytoma cell and xenograft growth by inhibition of PI3K/AKT/mTOR and MEK/ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Advances in the study of HSP70 inhibitors to enhance the sensitivity of tumor cells to radiotherapy [frontiersin.org]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. VER-155008 - HSP70 Inhibitors and Modulators | StressMarq [stressmarq.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. The heat shock protein 70 inhibitor VER155008 suppresses the expression of HSP27, HOP and HSP90β and the androgen receptor, induces apoptosis, and attenuates prostate cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel, small molecule inhibitor of Hsc70/Hsp70 potentiates Hsp90 inhibitor induced apoptosis in HCT116 colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hsp70-IN-3 Treatment and GLI1 Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Hsp70-IN-3 to study its effects on the oncogenic transcription factor GLI1, a key component of the Hedgehog (Hh) signaling pathway. Detailed protocols for cell treatment and subsequent analysis of GLI1 expression are provided to ensure reproducible and accurate results.
Introduction
Heat shock protein 70 (Hsp70) is a molecular chaperone often overexpressed in cancer cells, where it plays a crucial role in promoting tumor cell survival and resistance to therapy.[1][2] The Hedgehog signaling pathway is a critical regulator of embryonic development and its aberrant activation in adults is implicated in the development and progression of various cancers.[3] The glioma-associated oncogene 1 (GLI1) is a key transcription factor and a terminal effector of the Hh cascade.[4]
This compound is a potent inhibitor of Hsp70.[5] It has been demonstrated to exhibit anti-Hedgehog signaling activity by reducing the expression of GLI1.[5] This makes this compound a valuable tool for investigating the role of Hsp70 in the regulation of the Hedgehog pathway and as a potential therapeutic agent for cancers driven by aberrant GLI1 activity.
Data Presentation
The inhibitory activity of this compound on cell proliferation has been quantified in various cell lines. The half-maximal inhibitory concentration (IC50) values provide a measure of the potency of the compound.
| Cell Line | IC50 (μM) | Reference |
| ASZ001 | 1.1 | [5] |
| C3H10T1/2 | 1.9 | [5] |
Signaling Pathway
The Hedgehog signaling pathway, when activated, leads to the nuclear translocation of GLI transcription factors, which then induce the expression of target genes, including GLI1 itself, promoting cell proliferation and survival. Hsp70 is thought to play a role in the stability and/or trafficking of components of this pathway. Inhibition of Hsp70 by this compound disrupts this process, leading to a downstream reduction in GLI1 expression.
Experimental Workflow
A typical workflow for assessing the effect of this compound on GLI1 expression involves treating cultured cells with the inhibitor, followed by harvesting the cells to analyze GLI1 mRNA and protein levels.
Logical Relationship
The central hypothesis is that inhibiting Hsp70 function with this compound will lead to a measurable decrease in GLI1 expression at both the mRNA and protein levels.
Experimental Protocols
1. Cell Culture and Treatment with this compound
-
Materials:
-
Cancer cell line of interest (e.g., those with known Hh pathway activation)
-
Appropriate cell culture medium and supplements (e.g., DMEM, FBS, Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Cell culture plates/flasks
-
Incubator (37°C, 5% CO2)
-
-
Protocol:
-
Seed cells in appropriate culture vessels at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere and grow overnight.
-
Prepare working solutions of this compound in cell culture medium at the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0.1, 1, 5, 10, 25 μM) to determine the optimal concentration for your cell line.
-
Include a vehicle control (DMSO) at the same final concentration as the highest concentration of this compound used.
-
Remove the old medium from the cells and replace it with the medium containing this compound or vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours). The incubation time should be optimized based on the stability of the compound and the expected time course of GLI1 expression changes.
-
After incubation, proceed to harvest the cells for either RNA or protein analysis.
-
2. GLI1 Expression Analysis by Quantitative Real-Time PCR (qPCR)
-
Materials:
-
RNA isolation kit (e.g., TRIzol reagent or column-based kits)
-
cDNA synthesis kit
-
qPCR master mix (SYBR Green or probe-based)
-
Primers for GLI1 and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
-
-
Protocol:
-
Harvest cells by trypsinization or scraping and wash with ice-cold PBS.
-
Isolate total RNA according to the manufacturer's protocol of your chosen RNA isolation kit.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from an equal amount of RNA for all samples using a reverse transcription kit.
-
Prepare the qPCR reaction mix containing cDNA, qPCR master mix, and primers for GLI1 and the reference gene.
-
Perform the qPCR reaction using a standard cycling protocol.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in GLI1 mRNA expression, normalized to the reference gene and compared to the vehicle-treated control.
-
3. GLI1 Expression Analysis by Western Blotting
-
Materials:
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against GLI1
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against GLI1 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with a primary antibody for a loading control to ensure equal protein loading.
-
Quantify the band intensities using densitometry software and normalize the GLI1 signal to the loading control.
-
References
- 1. A Small Molecule Inhibitor of Inducible Heat Shock Protein 70 (HSP70) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inducible Hsp70 in the Regulation of Cancer Cell Survival: Analysis of Chaperone Induction, Expression and Activity | MDPI [mdpi.com]
- 3. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 4. Small-molecule inhibitors reveal multiple strategies for Hedgehog pathway blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Hsp70 Inhibitors in Animal Models of Cancer
Note: While the specific inhibitor "Hsp70-IN-3" was queried, a thorough review of the scientific literature did not yield specific data for a compound with this designation. Therefore, these application notes will focus on a well-characterized, allosteric inhibitor of Heat Shock Protein 70 (Hsp70), JG-98 , which targets the Hsp70-Bag3 protein-protein interaction. This information is intended to provide researchers, scientists, and drug development professionals with a detailed guide for utilizing this class of inhibitors in preclinical cancer models.
Introduction to Hsp70 Inhibition in Cancer
Heat Shock Protein 70 (Hsp70) is a molecular chaperone that is frequently overexpressed in a variety of cancers.[1] Its roles in assisting protein folding, stabilizing oncoproteins, and protecting cancer cells from apoptosis make it a compelling target for therapeutic intervention.[1][2] Hsp70 inhibitors aim to disrupt these protective mechanisms, thereby inducing cancer cell death and potentially sensitizing tumors to conventional therapies.[1]
One promising strategy for Hsp70 inhibition is the disruption of its interaction with the co-chaperone Bag3 (Bcl2-associated athanogene 3).[2] The Hsp70-Bag3 complex is crucial for regulating cancer cell survival and metastasis through various signaling pathways, including those involving the transcription factor FoxM1.[2][3] Small molecule inhibitors that allosterically bind to Hsp70 and prevent its association with Bag3 have shown significant anti-proliferative activity in preclinical cancer models.[3]
Quantitative Data Summary for JG-98 in Animal Models
The following table summarizes the available quantitative data for the in vivo application of the Hsp70 inhibitor JG-98 in animal models of cancer.
| Parameter | Details | Reference |
| Inhibitor | JG-98 | [3][4] |
| Animal Model | 6-week-old NCR nude mice | [4] |
| Cancer Type | Breast Cancer (MCF7 xenograft), Cervical Cancer (HeLa xenograft) | [4][5] |
| Dosage | 3 mg/kg | [4] |
| Administration Route | Intraperitoneal (i.p.) injection | [4] |
| Dosing Schedule | Every other day (e.g., days 0, 2, and 4) | [4] |
| Observed Effect | Suppression of tumor growth | [4][5] |
Signaling Pathway of Hsp70-Bag3 Inhibition
The Hsp70-Bag3 protein-protein interaction plays a critical role in cancer cell signaling. Inhibition of this complex with compounds like JG-98 leads to the destabilization of key oncogenic proteins and the activation of tumor suppressor pathways. The diagram below illustrates the signaling cascade affected by Hsp70-Bag3 inhibition.
Caption: Hsp70-Bag3 signaling pathway and the effect of JG-98 inhibition.
Experimental Protocols
The following are detailed protocols for the preparation and administration of Hsp70 inhibitors in animal models of cancer, based on studies with JG-98.
Preparation of JG-98 for In Vivo Administration
Materials:
-
JG-98 powder
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of JG-98 in DMSO. The concentration of the stock solution will depend on the final desired dosing volume and concentration. For example, to achieve a final dose of 3 mg/kg in a 20g mouse with an injection volume of 100 µL, a stock solution of 6 mg/mL in DMSO can be prepared.
-
Working Solution Preparation: On the day of injection, dilute the JG-98 stock solution with sterile PBS to the final desired concentration. It is crucial to ensure that the final concentration of DMSO is well-tolerated by the animals (typically less than 10% of the total injection volume).
-
Vehicle Control: Prepare a vehicle control solution with the same final concentration of DMSO in PBS as the drug solution.
Administration of JG-98 in a Xenograft Mouse Model
Animal Model:
-
Immunocompromised mice (e.g., NCR nude mice) are suitable for xenograft studies with human cancer cell lines.
Protocol:
-
Tumor Cell Implantation:
-
Culture human cancer cells (e.g., MCF7 or HeLa) under standard conditions.
-
Harvest the cells and resuspend them in a sterile solution, such as a 1:1 mixture of PBS and Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 1 x 10^6 cells in 100 µL) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to establish and grow to a palpable size (e.g., 50-100 mm³).
-
Measure tumor dimensions regularly (e.g., every 2-3 days) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
Drug Administration:
-
Randomize the mice into treatment and control groups.
-
Administer JG-98 (e.g., 3 mg/kg) or the vehicle control via intraperitoneal (i.p.) injection.
-
Follow the predetermined dosing schedule (e.g., every other day).
-
-
Efficacy Assessment:
-
Continue to monitor tumor growth and the general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, or western blotting).
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for an in vivo study evaluating an Hsp70 inhibitor in a cancer xenograft model.
Caption: General experimental workflow for in vivo efficacy studies of Hsp70 inhibitors.
Conclusion
The inhibition of the Hsp70-Bag3 interaction presents a promising therapeutic strategy for a variety of cancers. The provided data and protocols for the Hsp70 inhibitor JG-98 offer a solid foundation for researchers to design and execute preclinical studies in animal models of cancer. Careful consideration of the experimental design, including appropriate controls and endpoints, is crucial for obtaining robust and reproducible results. Further investigation into the efficacy of this class of inhibitors in different cancer models and in combination with other anti-cancer agents is warranted.
References
- 1. Targeted Hsp70 expression combined with CIK-activated immune reconstruction synergistically exerts antitumor efficacy in patient-derived hepatocellular carcinoma xenograft mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hsp70 in cancer: back to the future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
Harnessing Synergistic Lethality: Hsp70-IN-3 in Combination with Targeted Anti-Cancer Agents
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols for Investigating Hsp70-IN-3 Combination Therapies
Introduction
Heat shock protein 70 (Hsp70) is a molecular chaperone frequently overexpressed in a wide range of human cancers. Its primary role in maintaining protein homeostasis makes it a critical survival factor for malignant cells, which are often under significant proteotoxic stress due to rapid proliferation and accumulation of mutated proteins. Hsp70 facilitates the folding of nascent polypeptides, refolds misfolded proteins, and prevents protein aggregation, thereby promoting cancer cell survival and resistance to therapy. This compound is a potent and specific inhibitor of Hsp70 that has demonstrated promising anti-cancer activity. This document provides detailed application notes and experimental protocols for investigating the synergistic effects of this compound in combination with other targeted anti-cancer agents, including MEK inhibitors, BRAF inhibitors, proteasome inhibitors, and Bcl-2 inhibitors.
Mechanism of Action and Rationale for Combination Therapy
This compound functions by binding to the ATPase domain of Hsp70, inhibiting its chaperone activity. This leads to the accumulation of misfolded client proteins, ultimately triggering apoptosis. The rationale for combining this compound with other anti-cancer agents lies in the potential for synergistic or additive effects by targeting multiple, often complementary, cancer-promoting pathways.
This compound and MEK Inhibitors: In NRAS-mutant melanoma, MEK inhibitors can lead to adaptive resistance through the upregulation of the transcription factor ID3. ID3 is a client protein of Hsp70, and its stabilization contributes to cell survival. Inhibition of Hsp70 with compounds like AP-4–139B (a derivative of this compound) prevents ID3 upregulation, leading to a synergistic anti-tumor effect.[1][2][3][4]
This compound and BRAF Inhibitors: In BRAF-mutant melanoma, the BRAF protein itself is a client of Hsp70.[5][6][7][8] Inhibition of Hsp70 can lead to the degradation of mutant BRAF, thereby sensitizing cancer cells to BRAF inhibitors like vemurafenib (PLX4032) and overcoming potential resistance mechanisms.
This compound and Proteasome Inhibitors: Multiple myeloma cells are highly dependent on the proteasome for degrading the large quantities of misfolded proteins they produce. Proteasome inhibitors like bortezomib induce proteotoxic stress and apoptosis. Hsp70 is often upregulated as a compensatory survival mechanism in response to proteasome inhibition.[9] Combining an Hsp70 inhibitor, such as VER-155008 (structurally related to this compound), with bortezomib can overwhelm the cell's ability to manage proteotoxic stress, leading to enhanced apoptosis.[5][6][9][10][11]
This compound and Bcl-2 Inhibitors: The anti-apoptotic protein Bcl-2 and Hsp70 are both key regulators of apoptosis. The pro-apoptotic protein Bim can be sequestered by both Bcl-2 and Hsp70. The combination of an Hsp70 inhibitor (S1g-6) and a Bcl-2 inhibitor (S1) can synergistically induce apoptosis by liberating Bim to trigger the mitochondrial apoptotic cascade.[11]
Data Presentation: Summary of In Vitro Synergistic Effects
The following tables summarize the quantitative data from studies investigating the combination of Hsp70 inhibitors with other anti-cancer agents.
Table 1: Hsp70 Inhibitor in Combination with a Proteasome Inhibitor (Bortezomib) in Multiple Myeloma Cell Lines
| Cell Line | Hsp70 Inhibitor (VER-155008) IC50 (µM) | Bortezomib IC50 (nM) | Combination Treatment (48h) | Combination Index (CI) | Apoptosis (% of cells) |
| RPMI 8226 | 3.04 ± 1.55 | Not specified | VER-155008 (1, 2.5, 5 µM) + Bortezomib (2.5, 5 nM) | 0.607 - 1.084 | Not specified |
| MM.1S | 6.48 ± 1.65 | Not specified | VER-155008 (2.5 µM) + Bortezomib (2.5 nM) | Synergistic | Significantly increased vs. single agents |
| OPM2 | 1.74 ± 0.14 | Not specified | VER-155008 (1, 2.5, 5 µM) + Bortezomib (2.5, 5 nM) | Synergistic | Not specified |
Data extracted from a study by Huang et al.[5][9]
Table 2: Hsp70 Inhibitor in Combination with a BRAF Inhibitor (Vemurafenib) in Melanoma Cell Lines
| Cell Line | Hsp70 Inhibitor (PET-16) IC50 (µM) | Vemurafenib (PLX4032) IC50 (µM) | Combination Treatment | Combination Index (CI) |
| 1205Lu | Not specified | Decreased 4-fold with PET-16 | 10:1 molar ratio (PET-16:PLX4032) | Synergy observed |
| WM35 | Not specified | Decreased 8-fold with PET-16 | 10:1 molar ratio (PET-16:PLX4032) | < 0.5 (Strong synergy) |
| WM164 | Not specified | Not specified | Not specified | < 0.5 (Strong synergy) |
Data from a study by Budina-Kolomets et al.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound alone and in combination with other anti-cancer agents on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Combination anti-cancer agent
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the combination agent in complete medium.
-
For single-agent treatments, add 100 µL of the respective drug dilutions to the wells.
-
For combination treatments, add 50 µL of each drug at the desired concentrations.
-
Include wells with untreated cells (vehicle control).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot dose-response curves and determine the IC50 values. For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound alone and in combination with other anti-cancer agents using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Combination anti-cancer agent
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound, the combination agent, or both for the desired time (e.g., 48 hours). Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect the floating cells from the medium.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound combination therapies and a general experimental workflow for their investigation.
Caption: Hsp70 and MEK inhibitor combination pathway.
Caption: Hsp70 and BRAF inhibitor combination pathway.
References
- 1. HSP70 Family in Cancer: Signaling Mechanisms and Therapeutic Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSP70 inhibition blocks adaptive resistance and synergizes with MEK inhibition for the treatment of NRAS-mutant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HSP70 Inhibition Blocks Adaptive Resistance and Synergizes with MEK Inhibition for the Treatment of NRAS-Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Blockade of HSP70 by VER-155008 synergistically enhances bortezomib-induced cytotoxicity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HSP70 inhibition limits FAK-dependent invasion and enhances the response to melanoma treatment with BRAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Blockade of HSP70 by VER-155008 synergistically enhances bortezomib-induced cytotoxicity in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Hsp70-IN-3 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with the Hsp70 inhibitor, Hsp70-IN-3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of Heat Shock Protein 70 (Hsp70). Hsp70 is a molecular chaperone crucial for cellular homeostasis, assisting in the proper folding of newly synthesized proteins, refolding of misfolded proteins, and preventing protein aggregation. In many cancer cells, Hsp70 is overexpressed and helps stabilize oncoproteins, contributing to tumor growth and survival. This compound disrupts the function of Hsp70, leading to the degradation of client proteins and ultimately inhibiting cancer cell proliferation.
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
Based on available data for this compound and structurally similar compounds, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating stock solutions. For aqueous-based in vitro and in vivo experiments, further dilution of the DMSO stock solution into an appropriate buffer or media is necessary. It is crucial to ensure the final DMSO concentration is compatible with your experimental system, as high concentrations can be cytotoxic.
Q3: What is the maximum recommended storage time for this compound solutions?
For optimal stability, it is recommended to prepare fresh solutions for each experiment. If storage is necessary, a stock solution in DMSO can be stored at -20°C for up to two weeks or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide: this compound Solubility Issues
This guide provides a systematic approach to addressing common solubility problems encountered with this compound.
Problem: Precipitate forms when diluting my this compound DMSO stock solution into aqueous buffer.
-
Possible Cause 1: Low aqueous solubility. this compound, like many small molecule inhibitors, likely has poor solubility in aqueous solutions.
-
Solution:
-
Decrease the final concentration: Try diluting your stock solution to a lower final concentration in the aqueous buffer.
-
Use a co-solvent: For in vivo studies, co-solvents such as PEG300, Tween-80, or SBE-β-CD can be used in combination with DMSO to improve solubility. Always perform a vehicle control experiment to assess the effects of the solvent mixture on your system.
-
Sonication: Gentle sonication can help to dissolve small particles that may have precipitated out of solution.
-
Warming: Gently warming the solution to 37°C may aid in dissolution. However, be cautious as prolonged heating can degrade the compound.
-
-
-
Possible Cause 2: Buffer incompatibility. The pH or salt concentration of your aqueous buffer may not be optimal for this compound solubility.
-
Solution:
-
Test different buffers: Experiment with different physiological buffers (e.g., PBS, Tris-HCl) to identify one that provides better solubility.
-
Adjust pH: Although less common for initial dissolution, slight adjustments to the buffer pH (if compatible with your experiment) could be tested.
-
-
Problem: I am unsure of the exact solubility of my batch of this compound.
-
Solution: Perform a solubility test to determine the approximate solubility in your desired solvent. A detailed protocol is provided in the "Experimental Protocols" section.
Data Presentation: Solubility of Hsp70 Inhibitors
| Compound Name | Solvent | Reported Solubility |
| VER-155008 | DMSO | ≥ 100 mg/mL |
| TRC051384 | DMSO | ≥ 100 mg/mL |
| Apoptozole | DMSO | ~100 mg/mL |
| ML346 | DMSO | ~12.5 mg/mL |
Note: The actual solubility may vary between batches. It is always recommended to perform a solubility test for your specific lot of compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the mass of this compound required to make your desired volume of a 10 mM stock solution. The molecular weight of this compound is approximately 883.23 g/mol .
-
Mass (mg) = 10 (mmol/L) * Volume (L) * 883.23 ( g/mol )
-
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: General Method for Determining this compound Solubility
Materials:
-
This compound powder
-
Desired solvent (e.g., DMSO, Ethanol, PBS)
-
Vortex mixer
-
Sonicator
-
Micro-pipettes
-
Clear microcentrifuge tubes
Procedure:
-
Weigh out a small, known amount of this compound (e.g., 1 mg) into a clear microcentrifuge tube.
-
Add a small, precise volume of the solvent (e.g., 10 µL) to the tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the solid is not completely dissolved, sonicate the tube for 5-10 minutes.
-
Visually inspect the solution against a dark background. If the solid is fully dissolved, proceed to the next step. If not, the compound is not soluble at this concentration.
-
Continue adding small, precise volumes of the solvent (e.g., 10 µL at a time), vortexing, and sonicating after each addition until the solid is completely dissolved.
-
Record the total volume of solvent added.
-
Calculate the solubility:
-
Solubility (mg/mL) = Mass of this compound (mg) / Total Volume of Solvent (mL)
-
Solubility (mM) = (Solubility in mg/mL / 883.23 g/mol ) * 1000
-
Visualizations
Hsp70 Chaperone Cycle Signaling Pathway
Caption: The Hsp70 chaperone cycle involves ATP-dependent binding and release of substrate proteins.
Experimental Workflow for this compound Solubility Testing
Caption: A stepwise workflow for determining the solubility of this compound in a given solvent.
Optimizing Hsp70-IN-3 concentration for cell assays
Welcome to the technical support resource for Hsp70-IN-3. This guide provides detailed protocols, troubleshooting advice, and answers to frequently asked questions to help researchers and drug development professionals optimize the use of this compound in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Hsp70 inhibitors like this compound?
Heat shock protein 70 (Hsp70) is a molecular chaperone that is often overexpressed in cancer cells.[1][2] It plays a crucial role in cell survival by preventing protein aggregation, inhibiting programmed cell death (apoptosis), and stabilizing key oncogenic proteins.[3][4][5] Hsp70 inhibitors, such as this compound, are designed to disrupt these functions. By binding to Hsp70, these inhibitors can block its ATPase activity or allosterically modulate its function, leading to the degradation of client proteins, induction of apoptosis, and sensitization of cancer cells to other therapies.[2][6]
Q2: What is a good starting concentration for this compound in a new cell line?
If the IC50 (the concentration that inhibits 50% of the target's activity) is known from previous studies, a good starting point for cell-based assays is 5 to 10 times this value to ensure complete inhibition. If no data is available, it is essential to perform a dose-response experiment. A broad range of concentrations, for example from 10 nM to 50 µM, should be tested to determine the optimal window for efficacy without inducing excessive cytotoxicity.[7]
Q3: How do I select the right solvent for this compound?
Most small molecule inhibitors are soluble in dimethyl sulfoxide (DMSO). Always prepare a high-concentration stock solution in 100% DMSO. For your cell culture experiments, this stock should be diluted in culture media to the final desired concentration. It is critical to ensure the final concentration of DMSO in the media is low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Always include a "vehicle control" in your experiments, which consists of cells treated with the same final concentration of DMSO as your highest inhibitor concentration.
Q4: How can I differentiate between specific Hsp70 inhibition and general cytotoxicity?
This is a critical aspect of inhibitor studies.
-
Dose-Response Curve: A specific inhibitor should exhibit a sigmoidal dose-response curve for its intended biological effect. Cytotoxicity may show a different, often steeper, curve.
-
Time-Course Experiment: Assess cell viability and the desired inhibitory effect at multiple time points. Specific inhibition may occur at earlier time points or lower concentrations than widespread cytotoxicity.
-
Positive and Negative Controls: Use a well-characterized Hsp70 inhibitor as a positive control and a structurally similar but inactive molecule as a negative control, if available.[7]
-
Rescue Experiments: If possible, overexpressing Hsp70 in your cells should rescue them from the inhibitor's effects, confirming the on-target activity.
-
Target Engagement Assays: Use techniques like Western Blot to confirm that this compound treatment leads to the degradation of known Hsp70 client proteins (e.g., Akt, Raf-1).[8][9]
Troubleshooting Guide
Problem: I am not observing any effect with this compound treatment.
-
Is the concentration too low?
-
Solution: Your chosen concentration may be below the effective dose for your specific cell line. Perform a dose-response experiment with a wider and higher concentration range.
-
-
Was the incubation time sufficient?
-
Solution: The inhibitor's effect may not be apparent after short incubation periods. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal treatment duration.
-
-
Is the inhibitor stable?
-
Solution: Ensure the inhibitor has been stored correctly (as per the manufacturer's data sheet) and that stock solutions are not subjected to frequent freeze-thaw cycles. Consider preparing fresh dilutions for each experiment.
-
-
Is the cell passage number too high?
-
Solution: High-passage cell lines can exhibit altered phenotypes and drug responses. Use cells with a consistent and low passage number for reproducible results.[10]
-
Problem: I am observing excessive cell death, even at low concentrations.
-
Is the concentration too high?
-
Solution: Your cell line may be particularly sensitive to Hsp70 inhibition. Test a lower range of concentrations to identify a non-toxic effective dose.
-
-
Is the solvent concentration toxic?
-
Solution: Ensure the final DMSO concentration in your culture medium is not exceeding 0.1%. High concentrations of DMSO are toxic to most cell lines. Always run a vehicle control.
-
-
Are the cells healthy?
-
Solution: Ensure your cells are healthy and not overly confluent before treatment. Stressed or unhealthy cells are more susceptible to drug-induced death. Check for signs of contamination, such as from mycoplasma.[10]
-
Data on Hsp70 Inhibitor Efficacy
The optimal concentration of an Hsp70 inhibitor is highly dependent on the specific compound, cell line, and assay being used. The table below summarizes reported IC50 values for an Hsp70/Hsp90 inhibitor across different breast cancer cell lines to illustrate this variability. Note: This data is for a different compound and should be used as a reference only. A dose-response curve must be generated for this compound in your specific experimental system.
| Cell Line | Cancer Type | Reported IC50 |
| MCF-7 | ER+ Breast Cancer | 7.21 µM[11] |
| SK-BR-3 | HER2+ Breast Cancer | 12.8 µM[11] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 28.07 µM[11] |
Experimental Protocols
Protocol: Determining Optimal Concentration using a Dose-Response Cytotoxicity Assay (CCK-8/MTT)
This protocol outlines the steps to determine the effective and cytotoxic concentration range of this compound.
Materials:
-
This compound
-
Sterile, 100% DMSO
-
Your cell line of interest
-
Complete cell culture medium
-
Sterile 96-well plates (clear, flat-bottom)
-
Cell viability reagent (e.g., CCK-8 or MTT)
-
Multichannel pipette
-
Plate reader (spectrophotometer)
Methodology:
-
Prepare this compound Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM). Aliquot and store as recommended by the manufacturer.
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume growth.
-
-
Prepare Serial Dilutions:
-
Prepare a series of intermediate dilutions of the this compound stock solution in complete culture medium.
-
From these, prepare your final treatment concentrations. For a broad-range test, you might aim for final concentrations of 0 (vehicle control), 0.01, 0.1, 1, 5, 10, 25, and 50 µM.
-
Crucially, ensure the final DMSO concentration is constant across all wells, including the vehicle control (e.g., 0.1%).
-
-
Cell Treatment:
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the appropriate this compound concentration (or vehicle control) to each well. It is recommended to test each concentration in triplicate or quadruplicate.
-
-
Incubation: Incubate the treated plates for your desired exposure time (e.g., 24, 48, or 72 hours).
-
Assess Cell Viability:
-
Add the cell viability reagent (e.g., 10 µL of CCK-8 solution) to each well.
-
Incubate for the time recommended by the manufacturer (typically 1-4 hours).
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium but no cells).
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot % Viability against the log of the inhibitor concentration. Use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
-
Visualizations
Hsp70 Anti-Apoptotic Signaling Pathway
Caption: Hsp70's role in blocking apoptosis and the action of this compound.
Experimental Workflow for Concentration Optimization
Caption: Workflow for determining the optimal this compound concentration.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common experimental issues.
References
- 1. HSP70 Family in Cancer: Signaling Mechanisms and Therapeutic Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are HSP70 heat-shock proteins inhibitors and how do they work? [synapse.patsnap.com]
- 3. HSP70 Family in Cancer: Signaling Mechanisms and Therapeutic Advances [mdpi.com]
- 4. Hsp70 chaperones: Cellular functions and molecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Hsp70: A possible therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heat Shock Protein 70 (Hsp70) as an Emerging Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.biomol.com [resources.biomol.com]
- 8. Frontiers | Advances in the study of HSP70 inhibitors to enhance the sensitivity of tumor cells to radiotherapy [frontiersin.org]
- 9. Advances in the study of HSP70 inhibitors to enhance the sensitivity of tumor cells to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Anticancer and Immunomodulatory Effects of a Thiazolyl Benzodiazepine Targeting HSP90 in ER+ Breast Cancer [mdpi.com]
Technical Support Center: Investigating Off-Target Effects of Hsp70 Inhibitors in Cellular Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Hsp70 inhibitors, exemplified here as Hsp70-IN-X, in cellular models.
Frequently Asked Questions (FAQs)
Q1: My Hsp70 inhibitor, Hsp70-IN-X, shows a desired phenotype in my cancer cell line, but how can I be sure it's not due to off-target effects?
A1: It is crucial to validate that the observed cellular phenotype is a direct result of Hsp70 inhibition and not due to interactions with other proteins. A multi-pronged approach is recommended:
-
Target Engagement Confirmation: First, confirm that Hsp70-IN-X binds to Hsp70 in your cellular model. A Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[1][2][3]
-
Orthogonal Approaches: Use a secondary, structurally distinct Hsp70 inhibitor to see if it recapitulates the same phenotype. Additionally, genetic knockdown or knockout of Hsp70 should mimic the pharmacological effect.[4]
-
Proteome-Wide Profiling: Employ unbiased proteomic approaches to identify other proteins that may be affected by your compound. Techniques like thermal proteome profiling (TPP) or chemical proteomics can provide a global view of potential off-targets.
Q2: I performed a kinome scan and found that Hsp70-IN-X inhibits several kinases at concentrations close to its Hsp70 IC50. What should I do next?
A2: Kinase inhibition is a common off-target effect for many small molecule inhibitors. To de-risk your findings, consider the following:
-
Cellular Confirmation: Validate the kinase inhibition in your cellular model. Check if the phosphorylation of known substrates of the identified off-target kinases is altered at relevant concentrations of Hsp70-IN-X.
-
Structure-Activity Relationship (SAR): If you have analogs of Hsp70-IN-X, test them against the off-target kinases. A clear SAR for Hsp70 inhibition that does not correlate with the off-target kinase inhibition can provide evidence for target selectivity.
-
Phenotypic Correlation: Determine if inhibiting the identified off-target kinases with known, selective inhibitors produces the same cellular phenotype as Hsp70-IN-X.
Q3: My proteomics data shows changes in the abundance of proteins not known to be Hsp70 clients. Could this be an off-target effect?
A3: Changes in protein abundance can be a downstream consequence of Hsp70 inhibition or an indication of off-target effects. Hsp70 is involved in numerous cellular processes, so inhibiting its function can have widespread effects on protein homeostasis.[5][6] To dissect this:
-
Pathway Analysis: Use bioinformatics tools to see if the altered proteins belong to specific signaling pathways. This may reveal unexpected connections to Hsp70 function or point towards a distinct off-target.
-
Time-Course Experiment: Analyze changes in the proteome at different time points after treatment with Hsp70-IN-X. Early changes are more likely to be direct effects, while later changes may be secondary.
-
Validate with Genetic Approaches: Compare the proteomic changes induced by Hsp70-IN-X with those caused by Hsp70 knockdown or knockout to distinguish between on-target and potential off-target-driven alterations.
Troubleshooting Guides
Problem: Inconsistent results in Cellular Thermal Shift Assay (CETSA) for Hsp70 target engagement.
| Possible Cause | Troubleshooting Step |
| Suboptimal compound concentration | Perform a dose-response CETSA to identify the optimal concentration of Hsp70-IN-X for inducing a thermal shift. |
| Insufficient cell number | Ensure a consistent and adequate number of cells are used for each sample to obtain a robust signal.[1] |
| Inefficient cell lysis | Optimize the lysis buffer and procedure to ensure complete release of cellular proteins. |
| Antibody variability | Use a well-validated antibody specific for Hsp70 and ensure consistent antibody concentrations and incubation times. |
Problem: Identifying direct vs. indirect off-targets from proteomics data.
| Possible Cause | Troubleshooting Step |
| Downstream effects of Hsp70 inhibition | Integrate your proteomics data with known Hsp70 client proteins and signaling pathways to identify plausible indirect effects.[7][8] |
| Compound-induced stress responses | Monitor markers of cellular stress (e.g., other heat shock proteins) to assess if observed changes are part of a general stress response. |
| Off-target binding leading to protein degradation or stabilization | Use techniques like thermal proteome profiling (TPP) which can distinguish direct binding events from downstream changes in protein abundance.[9] |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be generated when assessing the selectivity of an Hsp70 inhibitor like Hsp70-IN-X.
| Target | Biochemical Assay (IC50, µM) | Cellular Target Engagement (EC50, µM) | Kinome Scan (Ki, µM) |
| Hsp70 (On-target) | 0.05 | 0.2 | N/A |
| Kinase A (Off-target) | N/A | > 10 | 1.5 |
| Kinase B (Off-target) | N/A | > 10 | 5.2 |
| Protein X (Off-target) | 2.5 | 8.0 | N/A |
N/A: Not Applicable
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with Hsp70-IN-X at various concentrations or a vehicle control for a specified time.
-
Heating: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by using a mild lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble Hsp70 at each temperature by Western blotting using an Hsp70-specific antibody. A shift in the melting curve in the presence of Hsp70-IN-X indicates target engagement.[1]
Quantitative Proteomics by Mass Spectrometry
-
Sample Preparation: Treat cells with Hsp70-IN-X or vehicle. Lyse the cells and digest the proteins into peptides using trypsin.
-
Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptides from different treatment conditions with isobaric tags.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Combine the labeled peptide samples and analyze them by LC-MS/MS.
-
Data Analysis: Identify and quantify the relative abundance of proteins across the different conditions. Use statistical analysis to identify proteins that show significant changes in abundance upon treatment with Hsp70-IN-X.
Visualizations
References
- 1. Heat Shock Cognate 70 kDa Protein Is the Target of Tetradecyl 2,3-Dihydroxybenzoate for Neuritogenic Effect in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Anti-cancer effects of targeting Hsp70 in tumor stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hsp70 Protein Complexes as Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heat Shock Protein 70 (Hsp70) as an Emerging Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive characterization of the Hsp70 interactome reveals novel client proteins and interactions mediated by posttranslational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteome-wide identification of HSP70/HSC70 chaperone clients in human cells | PLOS Biology [journals.plos.org]
- 9. biorxiv.org [biorxiv.org]
Minimizing Hsp70-IN-3 toxicity in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hsp70-IN-3. The information aims to help minimize potential toxicity in normal cells during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule inhibitor of Heat Shock Protein 70 (Hsp70). It also demonstrates activity against the Hedgehog (Hh) signaling pathway by reducing the expression of the oncogenic transcription factor GLI1. Its primary mechanism involves the inhibition of Hsp70's chaperone activity, which is crucial for the folding, stability, and degradation of a multitude of cellular proteins. Cancer cells often exhibit a heightened reliance on Hsp70 for survival, making it a therapeutic target.
Q2: Is this compound expected to be toxic to normal, non-cancerous cells?
A2: Generally, Hsp70 inhibitors have been observed to exhibit selective toxicity toward cancer cells, with more limited effects on normal cells.[1][2][3] This is attributed to the fact that cancer cells are often under significant proteotoxic stress and are therefore more dependent on the cytoprotective functions of Hsp70. However, off-target effects or toxicity in sensitive normal cell lines can occur, especially at higher concentrations or with prolonged exposure.
Q3: What are the initial recommended concentration ranges for this compound in cell culture experiments?
A3: Based on available data, this compound has IC50 values of 1.1 µM in ASZ001 cells and 1.9 µM in C3H10T1/2 cells. For initial experiments, it is recommended to perform a dose-response curve starting from a low concentration (e.g., 10-100 nM) up to a high concentration (e.g., 10-20 µM) to determine the optimal, non-toxic concentration for your specific normal cell line.
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a powder. For long-term storage, it should be kept at -20°C. For experimental use, a stock solution is usually prepared in a solvent like DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C. Before use, thaw the aliquot and dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guide: Minimizing this compound Toxicity in Normal Cells
This guide provides solutions to common issues encountered when using this compound in normal cell lines.
| Observed Problem | Potential Cause | Recommended Solution |
| High levels of cell death or morphological changes in normal cells at expected effective concentrations. | Inhibitor concentration is too high for the specific cell line. | Perform a detailed dose-response experiment to determine the maximum non-toxic concentration. Start with a wider range of concentrations (e.g., 0.01 µM to 20 µM). |
| Prolonged exposure to the inhibitor is causing cumulative toxicity. | Optimize the incubation time. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to find the shortest duration that achieves the desired biological effect without significant toxicity. | |
| The normal cell line is particularly sensitive to Hsp70 inhibition or off-target effects. | Consider using a different, less sensitive normal cell line as a control if appropriate for your experimental question. Ensure the use of a vehicle control (e.g., DMSO) at the same concentration as the inhibitor-treated cells. | |
| Inconsistent results or high variability between replicate experiments. | Issues with inhibitor solubility or stability in the culture medium. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Ensure the inhibitor is fully dissolved in the medium before adding it to the cells. |
| Cell density at the time of treatment is not optimal. | Standardize the cell seeding density and allow cells to adhere and enter a consistent growth phase before adding the inhibitor. | |
| Unexpected changes in cellular signaling pathways unrelated to Hsp70 or Hedgehog pathways. | Potential off-target effects of this compound. | Use a structurally different Hsp70 inhibitor as a control to confirm that the observed phenotype is due to Hsp70 inhibition. If possible, perform a rescue experiment by overexpressing Hsp70. |
| The cellular model is not appropriate. | Some cell lines may have unique metabolic or signaling characteristics that make them more susceptible to off-target effects. Consider using primary cells or 3D culture models which may better represent in vivo physiology. |
Quantitative Data Summary
| Parameter | Value | Cell Line |
| IC50 | 1.1 µM | ASZ001 |
| IC50 | 1.9 µM | C3H10T1/2 |
Data sourced from supplier datasheets.
Experimental Protocols
Protocol 1: Determining the Maximum Non-Toxic Concentration of this compound
-
Cell Seeding: Plate your normal cell line of interest in a 96-well plate at a predetermined optimal density. Allow cells to adhere and grow for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in cell culture medium to achieve final concentrations ranging from 10 nM to 20 µM. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a relevant time point (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as MTT, resazurin, or a commercial live/dead cell staining kit.
-
Data Analysis: Plot cell viability against the log of the inhibitor concentration to determine the concentration at which toxicity is observed.
Protocol 2: Assessing Off-Target Effects via Western Blotting
-
Cell Treatment: Treat your normal cells with a non-toxic concentration of this compound (determined from Protocol 1) and a vehicle control for a chosen duration.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against key proteins in pathways that might be affected off-target (e.g., markers of apoptosis like cleaved caspase-3, or stress response markers like phosphorylated p38). Also, probe for Hsp70 client proteins to confirm on-target activity.
-
Analysis: Compare the protein expression levels between the this compound treated and vehicle-treated cells to identify any unintended pathway modulation.
Visualizations
Caption: Mechanism of this compound action.
Caption: Experimental workflow for toxicity minimization.
References
- 1. A novel inhibitor of HSP70 induces mitochondrial toxicity and immune cell recruitment in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Advances in the study of HSP70 inhibitors to enhance the sensitivity of tumor cells to radiotherapy [frontiersin.org]
- 3. Advances in the study of HSP70 inhibitors to enhance the sensitivity of tumor cells to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Hsp70-IN-3 stability in solution and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of the Hsp70 inhibitor, Hsp70-IN-3.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: The stability of this compound is highly dependent on whether it is in solid form or in solution. For optimal stability, follow the storage guidelines summarized in the table below.
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO). For long-term storage, this stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.
Q3: What is the stability of this compound in aqueous solutions or cell culture media?
A3: The stability of this compound in aqueous solutions has not been extensively reported. As with many small molecule inhibitors, it is advisable to prepare fresh dilutions in your aqueous buffer or cell culture medium from a DMSO stock solution immediately before each experiment. Avoid storing the compound in aqueous solutions for extended periods.
Q4: Can I subject my this compound stock solution to multiple freeze-thaw cycles?
A4: It is strongly recommended to avoid multiple freeze-thaw cycles as this can lead to degradation of the compound. Aliquoting the stock solution into single-use vials upon initial preparation is the best practice to maintain the integrity of the inhibitor.
Q5: What are the known incompatible materials with this compound?
A5: this compound should not be stored with strong acids/alkalis or strong oxidizing/reducing agents, as these can cause chemical degradation.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or no activity in experiments. | Compound degradation due to improper storage. | Ensure the compound has been stored according to the recommended conditions (see Table 1). If in doubt, use a fresh vial from a properly stored stock. |
| Repeated freeze-thaw cycles of the stock solution. | Prepare single-use aliquots of the DMSO stock solution to minimize freeze-thaw cycles. | |
| Instability in the experimental buffer or media. | Prepare working solutions in your experimental buffer or media immediately before use. Do not store the compound in aqueous solutions. | |
| Precipitation observed in the stock solution. | Exceeded solubility in DMSO. | Gently warm the solution and vortex to redissolve. If precipitation persists, consider preparing a new stock solution at a slightly lower concentration. |
| Contamination of the stock solution. | Discard the precipitated stock and prepare a fresh one using sterile techniques and high-purity DMSO. | |
| Variability between experimental replicates. | Inaccurate pipetting of the viscous DMSO stock solution. | Use positive displacement pipettes or reverse pipetting techniques for accurate handling of DMSO stock solutions. |
| Uneven dissolution in the final working solution. | Ensure thorough mixing and vortexing when diluting the DMSO stock into your aqueous experimental buffer. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 2 years[2] |
| In DMSO | 4°C | 2 weeks[2] |
| In DMSO | -80°C | 6 months[2] |
Table 2: Chemical and Physical Properties of this compound
| Property | Value |
| Formula | C48H78N6O7S[2] |
| Molecular Weight | 883.23[2] |
| CAS Number | Not available |
Experimental Protocols
Protocol for Assessing the Solubility of this compound
This protocol provides a general method to determine the approximate solubility of this compound in a buffer of choice.
Materials:
-
This compound powder
-
Buffer of interest (e.g., PBS, Tris-HCl)
-
DMSO (high purity)
-
Microcentrifuge tubes
-
Vortex mixer
-
Spectrophotometer or HPLC
Method:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serially dilute the DMSO stock solution into your buffer of interest in microcentrifuge tubes to create a range of final concentrations.
-
Incubate the solutions at room temperature for a set period (e.g., 1-2 hours) with occasional vortexing to allow for equilibration.
-
Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any undissolved compound.
-
Carefully collect the supernatant.
-
Measure the concentration of the dissolved this compound in the supernatant using a suitable analytical method such as UV-Vis spectrophotometry (if the compound has a chromophore) or HPLC.
-
The highest concentration at which no precipitate is observed after centrifugation is the approximate solubility in that buffer.
Protocol for Evaluating the Stability of this compound in Solution
This protocol outlines a general approach to assess the stability of this compound in a specific solution over time.
Materials:
-
This compound stock solution in DMSO
-
Solution for stability testing (e.g., cell culture medium, assay buffer)
-
Incubator set to the desired temperature
-
HPLC system with a suitable column and detection method
Method:
-
Prepare a solution of this compound in the test solution at the desired final concentration.
-
Immediately take a sample for analysis (Time 0).
-
Incubate the remaining solution under the desired conditions (e.g., 37°C, protected from light).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the solution.
-
Analyze the samples by HPLC to determine the concentration of the intact this compound.
-
Plot the concentration of this compound as a function of time to determine its stability under the tested conditions. The appearance of new peaks in the chromatogram may indicate degradation products.
Visualizations
Caption: Overview of the Hsp70 signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for assessing the stability of this compound in solution.
References
Technical Support Center: Hsp70 Inhibitors in In Vivo Research
Disclaimer: Information regarding the specific compound "Hsp70-IN-3" is not publicly available in the searched scientific literature. This guide will proceed using "BAG3/HSP70-IN-1" as a representative example of a dual inhibitor of the Hsp70 chaperone system, supplemented with general best practices for troubleshooting in vivo experiments with small molecule inhibitors. Researchers should validate all protocols and troubleshooting steps for their specific compound of interest.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Hsp70 inhibitors?
A1: Heat shock protein 70 (Hsp70) is a molecular chaperone crucial for maintaining protein homeostasis.[1][2] In cancer cells, Hsp70 is often overexpressed and helps stabilize oncoproteins, prevent apoptosis (programmed cell death), and promote cell survival.[3][[“]] Hsp70 inhibitors typically work by binding to the ATP-binding site or allosteric sites on the Hsp70 protein, which disrupts its chaperone function.[3] This can lead to the degradation of client proteins, the induction of apoptosis, and the sensitization of cancer cells to other therapies like chemotherapy and radiation.[3][[“]]
Q2: What are the major challenges encountered when working with Hsp70 inhibitors in vivo?
A2: Common challenges with small molecule inhibitors like those targeting Hsp70 include poor solubility and bioavailability, potential off-target effects, and the development of drug resistance.[5] For instance, some Hsp70 inhibitors have been noted for rapid in vivo degradation or dose-limiting toxicities. Ensuring adequate formulation to achieve and maintain therapeutic concentrations at the target site is a critical hurdle.
Q3: How does a dual inhibitor like BAG3/HSP70-IN-1 work?
A3: BAG3 (Bcl-2-associated athanogene 3) is a co-chaperone of Hsp70 that is also implicated in cancer cell survival. A dual inhibitor like BAG3/HSP70-IN-1 targets both proteins. By inhibiting both Hsp70 and its interaction with BAG3, the compound can more effectively disrupt the cellular machinery that cancer cells rely on to survive under stress. For example, BAG3/HSP70-IN-1 has been shown to induce apoptosis by activating caspases 3 and 9, and it can alter the expression of key cell cycle regulators like p21 and FOXM1.
Hsp70 Signaling and Inhibition
The following diagram illustrates the central role of Hsp70 in cellular protein homeostasis and survival pathways, and indicates the points of intervention for inhibitors.
Caption: Hsp70 and its co-chaperone BAG3 in cellular stress response and cancer cell survival.
In Vivo Experiment Troubleshooting Guide
This guide addresses common issues encountered during in vivo studies with Hsp70 inhibitors.
Problem 1: Lack of Efficacy or Inconsistent Results
Q: My Hsp70 inhibitor shows potent activity in vitro, but has no effect in my animal model. What could be the issue?
A: This is a common challenge in drug development. Several factors could be at play:
-
Poor Pharmacokinetics (PK): The compound may be rapidly metabolized and cleared from the system before it can reach therapeutic concentrations in the tumor tissue.
-
Solution: Conduct a pilot PK study to measure the concentration of the inhibitor in plasma and tumor tissue over time. This will help determine the optimal dosing regimen (dose and frequency).
-
-
Low Bioavailability: If administered orally, the compound may not be well absorbed from the gastrointestinal tract.
-
Solution: Consider alternative routes of administration, such as intraperitoneal (IP) or intravenous (IV) injection. Also, formulation strategies can be employed to improve solubility and absorption.
-
-
Inadequate Formulation: Poor solubility of the compound can lead to precipitation upon injection, preventing it from reaching the target.
-
Solution: Test various pharmaceutically acceptable vehicles to find one that can solubilize the compound effectively. Common vehicles include DMSO, PEG300, Tween 80, and cyclodextrins. Always perform a solubility test before starting in vivo experiments.
-
-
Tumor Model Resistance: The chosen in vivo model may have intrinsic resistance mechanisms to Hsp70 inhibition that were not present in the in vitro cell lines.
-
Solution: Analyze the expression levels of Hsp70, co-chaperones, and downstream signaling proteins in the tumor xenografts to ensure the target is present and the pathway is active.
-
Problem 2: Observed Toxicity or Adverse Effects
Q: My animals are losing weight, showing signs of distress, or dying after treatment with the Hsp70 inhibitor. What should I do?
A: Toxicity is a significant concern and must be addressed systematically:
-
Vehicle Toxicity: The vehicle used to dissolve the inhibitor may be causing the adverse effects.
-
Solution: Always include a "vehicle-only" control group in your experiments to assess the toxicity of the formulation itself.
-
-
On-Target Toxicity: Hsp70 is a ubiquitous protein with important functions in normal cells. Its inhibition can lead to toxicity in healthy tissues.
-
Solution: Perform a dose-escalation study to determine the maximum tolerated dose (MTD). Start with a lower dose and gradually increase it while closely monitoring the animals for signs of toxicity.
-
-
Off-Target Effects: The inhibitor may be binding to other proteins besides Hsp70, causing unforeseen side effects.
-
Solution: If possible, perform kinome screening or other off-target profiling assays. In your experiment, you can try to rescue the phenotype by overexpressing Hsp70 to see if the toxicity is indeed on-target.
-
Problem 3: Compound Solubility and Formulation Issues
Q: I am having trouble dissolving my Hsp70 inhibitor for in vivo administration. What are some best practices?
A: Formulating a poorly soluble compound for in vivo use is a multi-step process:
-
Characterize Solubility: Determine the solubility of your compound in various common solvents and vehicles (e.g., water, PBS, ethanol, DMSO, PEG, oils).
-
Select a Vehicle System: For many small molecules, a co-solvent system is necessary. A common starting point for IP or oral administration is a mixture of DMSO, PEG300, Tween 80, and saline.
-
Prepare the Formulation:
-
First, dissolve the compound in a small amount of an organic solvent like DMSO.
-
Next, add co-solvents like PEG300 and/or surfactants like Tween 80.
-
Finally, slowly add the aqueous component (saline or PBS) while vortexing to prevent precipitation.
-
-
Assess Formulation Stability: Observe the final formulation for any signs of precipitation over a relevant time frame (e.g., a few hours at room temperature).
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting common issues in in vivo experiments with small molecule inhibitors.
References
- 1. Heat Shock Protein 70 (Hsp70) as an Emerging Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hsp70 chaperones: Cellular functions and molecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are HSP70 heat-shock proteins inhibitors and how do they work? [synapse.patsnap.com]
- 4. consensus.app [consensus.app]
- 5. medchemexpress.com [medchemexpress.com]
Hsp70-IN-3 resistance mechanisms in cancer cells
Welcome to the technical support center for Hsp70-IN-3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent small molecule inhibitor of Heat Shock Protein 70 (Hsp70). Its primary mechanism of action involves the inhibition of Hsp70's chaperone activity, which is crucial for the survival of cancer cells under stress. Additionally, this compound has been observed to exhibit anti-Hedgehog (Hh) signaling activity, leading to a reduction in the expression of the oncogenic transcription factor GLI1.[1] This dual-action mechanism makes it a subject of interest in cancer research.
Q2: In which cancer cell lines has this compound shown efficacy?
A2: this compound has demonstrated anti-proliferative activity in various cancer cell lines. Notably, it has reported IC50 values of 1.1 µM in ASZ001 (a malignant peripheral nerve sheath tumor cell line) and 1.9 µM in C3H10T1/2 (a mouse embryonic fibroblast cell line often used in transformation assays).[1] Further screening in other cancer cell lines is recommended to determine its broader efficacy.
Q3: My cancer cells are showing reduced sensitivity to this compound over time. What are the potential resistance mechanisms?
A3: While specific resistance mechanisms to this compound are still under investigation, resistance to Hsp70 and Hedgehog pathway inhibitors can arise through several mechanisms. These should be considered as potential avenues for investigation in your experiments:
-
Upregulation of Hsp70 expression: Cancer cells may counteract the inhibitory effect by increasing the overall levels of Hsp70 protein. This is often mediated by the transcription factor Heat Shock Factor 1 (HSF1).
-
Mutations in the Hedgehog signaling pathway: As this compound also targets the Hedgehog pathway, mutations in key components like Smoothened (SMO) or the target transcription factor GLI1 could confer resistance.
-
Activation of compensatory survival pathways: Cancer cells can adapt by upregulating alternative pro-survival signaling pathways to bypass the effects of Hsp70 and Hedgehog inhibition.
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporter proteins can lead to increased pumping of the inhibitor out of the cell, reducing its intracellular concentration and efficacy.
Q4: How can I confirm that this compound is inhibiting the Hedgehog pathway in my experimental setup?
A4: To confirm the inhibition of the Hedgehog pathway, you can measure the expression levels of its downstream target, GLI1. A significant reduction in GLI1 mRNA or protein levels following treatment with this compound would indicate pathway inhibition. You can use techniques such as quantitative real-time PCR (qRT-PCR) or Western blotting for this analysis.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in my cancer cell line.
| Possible Cause | Troubleshooting Step |
| Cell line heterogeneity | Ensure you are using a consistent and low-passage number of your cell line. Perform cell line authentication to rule out contamination or misidentification. |
| Variability in cell density | Optimize and standardize the cell seeding density for your viability assays. Confluency can significantly impact drug sensitivity. |
| Inaccurate drug concentration | Verify the stock concentration of this compound. Prepare fresh serial dilutions for each experiment. |
| Assay-dependent variability | Different viability assays (e.g., MTT, CellTiter-Glo) can yield slightly different results. Use a consistent assay and ensure proper incubation times and reagent handling. |
Problem 2: No significant reduction in GLI1 expression after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Sub-optimal drug concentration or treatment time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for observing a reduction in GLI1 expression in your specific cell line. |
| Hedgehog pathway is not active in the cell line | Confirm that the Hedgehog pathway is constitutively active or can be stimulated in your cell line of interest before assessing the inhibitory effect of this compound. |
| Inefficient protein or RNA extraction | Ensure your extraction protocols for protein (for Western blot) or RNA (for qRT-PCR) are optimized for your cell line to obtain high-quality samples. |
| Antibody or primer issues | Validate the specificity and efficiency of the antibodies (for Western blot) or primers (for qRT-PCR) used for detecting GLI1. |
Quantitative Data Summary
The following table summarizes the known IC50 values for this compound.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| ASZ001 | Malignant peripheral nerve sheath tumor | 1.1 | [1] |
| C3H10T1/2 | Mouse embryonic fibroblast | 1.9 | [1] |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cancer Cell Lines
This protocol describes a general method for developing acquired resistance to this compound in a cancer cell line of interest.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo)
Procedure:
-
Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of this compound for the parental cancer cell line.
-
Initial treatment: Culture the cells in the presence of this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Gradual dose escalation: Once the cells have adapted and are growing steadily, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
Monitor cell viability: At each concentration step, monitor cell viability and allow the cell population to recover and resume normal growth before the next dose escalation.
-
Establishment of resistant clones: Continue this process until the cells are able to proliferate in the presence of a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50).
-
Characterization of resistant cells: Once a resistant cell line is established, perform a new dose-response assay to quantify the shift in IC50 compared to the parental cell line. These cells can then be used for further molecular analysis to investigate the mechanisms of resistance.
Protocol 2: Western Blot Analysis of GLI1 Expression
This protocol outlines the steps for assessing the protein levels of GLI1 in cancer cells treated with this compound.
Materials:
-
Parental and this compound treated cancer cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against GLI1
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell lysis: Lyse the control and this compound treated cells with lysis buffer on ice.
-
Protein quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary antibody incubation: Incubate the membrane with the primary antibody against GLI1 overnight at 4°C.
-
Secondary antibody incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Loading control: Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
-
Analysis: Quantify the band intensities to determine the relative change in GLI1 protein expression.
Visualizations
Caption: Mechanism of action of this compound.
References
Technical Support Center: Optimizing Hsp70-IN-3 Cell Permeability
Welcome to the technical support center for Hsp70-IN-3. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Heat shock protein 70 (Hsp70). Hsp70 is a molecular chaperone that plays a crucial role in protein folding, stability, and degradation, making it a key component of cellular proteostasis.[1] In many cancer cells, Hsp70 is overexpressed and helps stabilize oncoproteins and inhibit apoptosis, contributing to tumor survival.[2][3] this compound likely functions by binding to Hsp70 and disrupting its chaperone activity, leading to the degradation of client proteins and the induction of apoptosis in cancer cells.
Q2: I am observing low efficacy of this compound in my cell-based assays. Could this be a permeability issue?
Low efficacy in cell-based assays can indeed be attributed to poor cell permeability. If this compound cannot efficiently cross the cell membrane to reach its intracellular target (Hsp70), its therapeutic effect will be diminished. Other potential factors include compound degradation, efflux by cellular transporters, or off-target effects. It is recommended to experimentally assess the cell permeability of this compound.
Q3: How can I experimentally measure the cell permeability of this compound?
Several in vitro methods are available to quantify the permeability of small molecules like this compound. The most common assays are:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This cell-free assay predicts passive diffusion across an artificial lipid membrane and is useful for high-throughput screening.[4][5]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a barrier mimicking the intestinal epithelium. It can assess both passive diffusion and active transport.[6][7][8]
-
Madin-Darby Canine Kidney (MDCK) Cell Permeability Assay: This is another cell-based assay that forms a tight monolayer and is often used to predict blood-brain barrier penetration.[9][10][11][12] Genetically engineered MDCK cells overexpressing specific transporters (e.g., MDR1) can be used to study the role of efflux pumps.[9][10][11][12]
Q4: What are the key physicochemical properties that influence the cell permeability of a small molecule like this compound?
The cell permeability of a small molecule is largely governed by its physicochemical properties, often summarized by Lipinski's Rule of Five. Key parameters include:
-
Lipophilicity (logP): An optimal logP (typically between 1 and 3) is required for good permeability.
-
Molecular Weight (MW): A lower molecular weight (< 500 Da) is generally favorable.
-
Hydrogen Bond Donors and Acceptors: Fewer hydrogen bond donors (< 5) and acceptors (< 10) are preferred.
-
Polar Surface Area (PSA): A lower PSA (< 140 Ų) is associated with better permeability.
-
Solubility: Adequate aqueous solubility is necessary for the compound to be available for absorption.[13]
Q5: What are the downstream signaling pathways affected by Hsp70 inhibition?
Hsp70 is involved in multiple signaling pathways that are critical for cancer cell survival and proliferation. Inhibition of Hsp70 can disrupt these pathways, leading to apoptosis and cell cycle arrest. Key affected pathways include:
-
PI3K/Akt/mTOR Pathway: Hsp70 can promote this pathway, and its inhibition can lead to decreased cell survival and proliferation.[3]
-
RAF-MEK-ERK Pathway: Hsp70 can stabilize components of this pathway, and its inhibition can lead to reduced signaling.
-
Apoptosis Pathways: Hsp70 can inhibit both intrinsic and extrinsic apoptosis by interacting with key proteins like Apaf-1, Bax, and caspases.[2][3][14] Its inhibition sensitizes cells to apoptotic stimuli.
-
NF-κB Signaling: Hsp70 can modulate NF-κB signaling, which is involved in inflammation and cell survival.[2][15]
Troubleshooting Guide: Improving this compound Cell Permeability
This guide provides a structured approach to troubleshooting and improving the cellular uptake of this compound.
| Problem | Potential Cause | Recommended Action |
| Low cellular uptake of this compound | Poor passive permeability due to suboptimal physicochemical properties. | 1. Assess Physicochemical Properties: If not known, predict the logP, molecular weight, polar surface area, and number of hydrogen bond donors/acceptors of this compound using computational tools. 2. Chemical Modification: If the properties are unfavorable, consider synthesizing analogs of this compound with improved permeability characteristics (e.g., by masking polar groups to increase lipophilicity).[16] 3. Prodrug Approach: Design a prodrug of this compound that is more lipophilic and can be enzymatically cleaved to the active compound inside the cell.[17] |
| Active efflux by membrane transporters (e.g., P-glycoprotein). | 1. Perform Bidirectional Permeability Assays: Use Caco-2 or MDCK-MDR1 cells to determine the efflux ratio. An efflux ratio greater than 2 suggests active efflux.[8][10][18] 2. Co-administration with Transporter Inhibitors: In your cell-based assays, co-administer this compound with a known inhibitor of the suspected transporter (e.g., verapamil for P-gp) to see if efficacy is restored.[8] | |
| Poor solubility of this compound in assay media | The compound precipitates out of solution, reducing the effective concentration available for uptake. | 1. Measure Solubility: Experimentally determine the aqueous solubility of this compound. 2. Formulation Strategies: - Use of Co-solvents: Incorporate a small percentage of a biocompatible solvent like DMSO in your cell culture media.[19] - pH Adjustment: If the compound has ionizable groups, adjusting the pH of the media may improve solubility.[19] - Complexation: Use of cyclodextrins to form inclusion complexes can enhance solubility.[13] - Nanoparticle Formulation: Encapsulating this compound in nanoparticles can improve both solubility and permeability.[20] |
| Inconsistent results in cell-based assays | Variability in experimental conditions or cell monolayer integrity. | 1. Standardize Protocols: Ensure consistent cell seeding density, culture time, and assay conditions. 2. Monitor Monolayer Integrity: For Caco-2 and MDCK assays, regularly measure the transepithelial electrical resistance (TEER) to ensure the formation of a tight monolayer.[7][11] Include a low-permeability marker like Lucifer yellow in your experiments.[5] |
Experimental Protocols
Caco-2 Permeability Assay
Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture: Culture Caco-2 cells on semi-permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.[8]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer. A TEER value above a certain threshold (typically >200 Ω·cm²) indicates a tight monolayer.[9]
-
Assay Procedure:
-
Wash the cell monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the dosing solution containing this compound (at a known concentration, e.g., 10 µM) to the apical (A) or basolateral (B) side of the monolayer.[7]
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment.
-
To assess efflux, perform the assay in both directions (A to B and B to A).[7][18]
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a suitable analytical method, such as LC-MS/MS.
-
Calculation of Papp: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration of the compound.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of this compound.
Methodology:
-
Membrane Preparation: A filter plate is coated with a solution of lipids (e.g., lecithin in dodecane) to form an artificial membrane.[4]
-
Assay Setup:
-
The filter plate (donor compartment) is placed in a 96-well plate containing buffer (acceptor compartment).
-
The dosing solution of this compound is added to the donor wells.
-
-
Incubation: The plate is incubated for a specific period (e.g., 4-18 hours) to allow the compound to diffuse across the artificial membrane.[21]
-
Sample Analysis: The concentration of this compound in both the donor and acceptor wells is measured, typically by UV-Vis spectroscopy or LC-MS/MS.
-
Calculation of Permeability: The effective permeability (Pe) is calculated based on the change in concentration over time.
Visualizations
Hsp70 Signaling Pathways
Experimental Workflow for Assessing Cell Permeability
Logical Relationship for Troubleshooting Low Cellular Uptake
References
- 1. Heat Shock Protein 70 (Hsp70) as an Emerging Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The dual-function of HSP70 in immune response and tumor immunity: from molecular regulation to therapeutic innovations [frontiersin.org]
- 3. Frontiers | Advances in the study of HSP70 inhibitors to enhance the sensitivity of tumor cells to radiotherapy [frontiersin.org]
- 4. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 5. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 7. enamine.net [enamine.net]
- 8. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 10. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 11. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
- 12. MDR1-MDCK Permeability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Improving API Solubility [sigmaaldrich.com]
- 14. Hsp70 exerts its anti-apoptotic function downstream of caspase-3-like proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Regulation of apoptotic and inflammatory cell signaling in cerebral ischemia - the complex roles of Heat Shock Protein 70 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Prodrug Approach as a Strategy to Enhance Drug Permeability [mdpi.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 20. ascendiacdmo.com [ascendiacdmo.com]
- 21. bioassaysys.com [bioassaysys.com]
Hsp70-IN-3 experimental controls and best practices
Welcome to the technical support center for Hsp70-IN-3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with this potent Hsp70 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent small molecule inhibitor of Heat shock protein 70 (Hsp70). Hsp70 is a molecular chaperone that plays a crucial role in protein folding, stability, and degradation, and is often overexpressed in cancer cells, contributing to their survival and resistance to therapy.[1] this compound exerts its effects by inhibiting the function of Hsp70. Additionally, it has been shown to exhibit anti-Hedgehog (Hh) signaling activity, leading to a reduction in the expression of the oncogenic transcription factor GLI1.
Q2: What are the known IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) values for this compound have been determined in the following cell lines:
| Cell Line | IC50 (µM) |
| ASZ001 | 1.1 |
| C3H10T1/2 | 1.9 |
Q3: How should I store and handle this compound?
For optimal stability, this compound powder should be stored at -20°C for up to 2 years. Once dissolved in DMSO, it is recommended to store the solution at -80°C for up to 6 months, or at 4°C for a maximum of 2 weeks. Avoid repeated freeze-thaw cycles.
Experimental Controls and Best Practices
A critical aspect of obtaining reliable and reproducible data with this compound is the inclusion of appropriate experimental controls.
Q4: What are the recommended positive controls for an Hsp70 inhibition experiment?
-
Heat Shock: Inducing a heat shock response in your cells (e.g., 42-45°C for 1-2 hours followed by a recovery period) will upregulate Hsp70 expression.[2] This can serve as a positive control to confirm that your detection methods for Hsp70 (e.g., Western blot) are working correctly.
-
Other Known Hsp70 Inhibitors: Using a well-characterized Hsp70 inhibitor, such as VER-155008 or JG-98, in parallel with this compound can help validate your experimental findings.[3][4]
-
Hsp70 Overexpression: For mechanistic studies, transiently or stably overexpressing Hsp70 in your cells can be used to assess the specificity of this compound's effects.
Q5: What are the recommended negative controls for an Hsp70 inhibition experiment?
-
Vehicle Control: The most crucial negative control is to treat cells with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound. This accounts for any effects of the solvent on the cells.
-
Inactive Compound Control: If available, using a structurally similar but inactive analog of this compound can demonstrate that the observed effects are specific to Hsp70 inhibition.
-
Non-targeting siRNA: When performing experiments to validate the downstream effects of Hsp70 inhibition, a non-targeting siRNA control is essential to rule out off-target effects of RNA interference.[3]
Troubleshooting Guides
Problem 1: No or weak effect of this compound on cell viability.
| Possible Cause | Troubleshooting Step |
| Incorrect concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line. Start with a range around the known IC50 values (1-2 µM) and extend higher and lower. |
| Cell line resistance | Some cell lines may be inherently resistant to Hsp70 inhibition. Consider using a cell line known to be sensitive to Hsp70 inhibitors or one where Hsp70 is known to be overexpressed. |
| Compound degradation | Ensure proper storage and handling of this compound. Prepare fresh dilutions from a frozen stock for each experiment. |
| Assay sensitivity | Use a sensitive cell viability assay such as CellTiter-Glo® or a real-time cell analysis system. |
Problem 2: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Cell passage number | Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture. |
| Variability in cell density | Ensure consistent cell seeding density across all wells and experiments. |
| Inconsistent incubation times | Adhere strictly to the planned incubation times for drug treatment and assay development. |
| Pipetting errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate reagent delivery. |
Problem 3: Off-target effects are suspected.
| Possible Cause | Troubleshooting Step | | Non-specific activity | Validate key findings using a structurally and mechanistically different Hsp70 inhibitor. | | Cellular stress response | Inhibition of Hsp70 can induce a cellular stress response. Monitor the expression of other heat shock proteins (e.g., Hsp90, Hsp27) to assess the broader cellular response. | | Pathway crosstalk | The Hedgehog signaling pathway is complex. To confirm that the effects on GLI1 are mediated through Hsp70, consider experiments using Hsp70 siRNA to see if it phenocopies the effect of this compound. |
Detailed Methodologies
Note: The following protocols are generalized and may require optimization for your specific cell line and experimental conditions.
Anti-Proliferative Assay (MTT-based)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 10 µM) and appropriate controls (vehicle, positive control). Incubate for 24-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (10% of the culture volume) and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Western Blot for Hsp70 and GLI1 Expression
This method is used to detect changes in protein levels following treatment with this compound.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Hsp70, GLI1, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
References
- 1. Heat Shock Protein 70 (Hsp70) as an Emerging Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a Suppressive Mechanism for Hedgehog Signaling through a Novel Interaction of Gli with 14-3-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSP70 Ameliorates Septic Lung Injury via Inhibition of Apoptosis by Interacting with KANK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Navigating Hsp70 Inhibition: A Technical Guide to Interpreting Hsp70-IN-3 Data
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Hsp70 inhibitors, with a specific focus on interpreting data from Hsp70-IN-3 in the context of Hsp90 inhibition. This resource offers detailed experimental protocols, quantitative data summaries, and visual aids to facilitate a deeper understanding of the interplay between these critical chaperone proteins.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for targeting Hsp70 in cancer therapy, particularly in conjunction with Hsp90 inhibition?
A1: Hsp70 is a molecular chaperone that is often overexpressed in various cancer types. It plays a crucial role in cell survival by assisting in protein folding, preventing protein aggregation, and inhibiting apoptosis.[1] Cancer cells, in particular, are highly dependent on chaperone proteins like Hsp70 to maintain protein homeostasis under stressful conditions.[2] Inhibition of Hsp70 can disrupt these protective mechanisms and lead to cancer cell death.[1]
Targeting Hsp70 in combination with Hsp90 inhibition is a promising strategy because Hsp90 inhibitors often induce a compensatory upregulation of Hsp70, which can contribute to drug resistance.[3][4] By simultaneously inhibiting both chaperones, it is possible to overcome this resistance and achieve a more potent anti-cancer effect.[5] Dual inhibition can lead to the simultaneous degradation of multiple oncogenic client proteins, disrupting key signaling pathways essential for tumor growth and survival.[3]
Q2: How does this compound work, and what is its proposed mechanism of action?
A2: While specific data on this compound is limited in the provided search results, we can infer its likely mechanism based on known Hsp70 inhibitors. Hsp70 inhibitors can act through various mechanisms, including ATP-competitive inhibition at the nucleotide-binding domain (NBD) or allosteric inhibition by binding to other sites on the protein.[1][6] Allosteric inhibitors can trap Hsp70 in a specific conformational state, preventing its interaction with co-chaperones and nucleotide exchange factors, which are essential for its function.[4][6] This disruption of the Hsp70 chaperone cycle leads to the accumulation of misfolded client proteins and can trigger apoptosis.
Q3: What are the expected downstream effects of this compound treatment on Hsp90 and its client proteins?
A3: Hsp70 acts as a co-chaperone for Hsp90, facilitating the transfer of client proteins to the Hsp90 machinery for final folding and maturation.[2][3] By inhibiting Hsp70, this compound is expected to disrupt this process, leading to the destabilization and subsequent degradation of Hsp90 client proteins via the ubiquitin-proteasome pathway.[3] This can result in the downregulation of key oncogenic proteins such as Akt, Her2, and Cdk4, which are known Hsp90 clients.
Troubleshooting Experimental Readouts
Problem 1: Inconsistent or lower-than-expected reduction in cell viability with this compound treatment.
-
Possible Cause: Cell-line specific differences in sensitivity to Hsp70 inhibition.
-
Troubleshooting Tip: Ensure the chosen cell line is known to be sensitive to Hsp70 inhibition. Some cell lines may require simultaneous knockdown of both inducible Hsp70 (HSPA1A) and constitutive Hsc70 (HSPA8) for a significant reduction in viability.[7]
-
-
Possible Cause: Suboptimal drug concentration or incubation time.
-
Troubleshooting Tip: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line.
-
-
Possible Cause: Issues with the cell viability assay (e.g., MTT assay).
-
Troubleshooting Tip: Review the MTT assay protocol for potential errors such as incorrect cell seeding density, interference from serum components, or incomplete solubilization of formazan crystals.[8]
-
Problem 2: No significant degradation of Hsp90 client proteins (e.g., Akt, Her2) observed by Western blot after this compound treatment.
-
Possible Cause: Insufficient inhibition of Hsp70.
-
Troubleshooting Tip: Confirm the activity of your this compound stock. Consider increasing the concentration or incubation time. It is also beneficial to include a positive control, such as a known Hsp90 inhibitor, to confirm that the client proteins are indeed susceptible to degradation upon chaperone inhibition.
-
-
Possible Cause: Technical issues with the Western blot procedure.
-
Troubleshooting Tip: Refer to comprehensive Western blot troubleshooting guides. Common issues include poor protein transfer, incorrect antibody concentrations, and insufficient washing.[9][10] Ensure that your lysis buffer is appropriate for the target proteins and that protease inhibitors are included.[10]
-
-
Possible Cause: The specific client protein is not primarily dependent on the Hsp70/Hsp90 chaperone machinery in your cell line.
-
Troubleshooting Tip: Investigate the literature to confirm the reliance of your client protein of interest on the Hsp70/Hsp90 pathway in your specific cellular context.
-
Quantitative Data Summary
The following tables summarize representative quantitative data for Hsp70 and Hsp90 inhibitors. Note that specific IC50 values for this compound were not available in the provided search results; therefore, data for the well-characterized Hsp70 inhibitor VER-155008 and various Hsp90 inhibitors are presented as a reference.
Table 1: IC50 Values of Hsp70 and Hsp90 Inhibitors in Various Cancer Cell Lines
| Inhibitor | Target | Cell Line | IC50 (µM) |
| VER-155008 | Hsp70 | H3122 (Lung Adenocarcinoma) | >10 |
| VER-155008 | HCC827 (Lung Adenocarcinoma) | >10 | |
| VER-155008 | A549 (Lung Adenocarcinoma) | >10 | |
| VER-155008 | H1437 (Lung Adenocarcinoma) | >10 | |
| 17-AAG | Hsp90 | H3122 (Lung Adenocarcinoma) | 0.02 ± 0.00 |
| IPI-504 | Hsp90 | H3122 (Lung Adenocarcinoma) | 0.05 ± 0.01 |
| STA-9090 | Hsp90 | H3122 (Lung Adenocarcinoma) | 0.01 ± 0.00 |
| AUY-922 | Hsp90 | H3122 (Lung Adenocarcinoma) | 0.01 ± 0.00 |
| Thiazolyl Benzodiazepine (TB) | Hsp90 | MCF-7 (Breast Cancer) | 7.21 |
| Thiazolyl Benzodiazepine (TB) | MDA-MB-231 (Breast Cancer) | 28.07 | |
| Thiazolyl Benzodiazepine (TB) | SK-BR-3 (Breast Cancer) | 12.8 |
Data for lung adenocarcinoma cell lines from[11]. Data for breast cancer cell lines from[12].
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is adapted from standard MTT assay procedures.[8][13][14]
Materials:
-
96-well microplate
-
Cells of interest
-
Complete cell culture medium
-
This compound (or other inhibitors)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Treatment: The following day, treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.
Western Blot for Hsp90 Client Proteins (Akt, Her2, Cdk4)
This protocol is a generalized procedure based on standard Western blotting techniques.
Materials:
-
Treated and untreated cell pellets
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Akt, anti-Her2, anti-Cdk4, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the cell pellets in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Sample Preparation: Mix the desired amount of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
Visualizing the Hsp70/Hsp90 Chaperone Cycle and Inhibition
The following diagrams, generated using the DOT language, illustrate key cellular pathways and experimental workflows.
Caption: The Hsp70/Hsp90 chaperone cycle and points of inhibition.
Caption: A typical experimental workflow for evaluating Hsp70 inhibitors.
Caption: A logical approach to troubleshooting unexpected experimental outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. Hsp70 in cancer: back to the future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Probing Allosteric Inhibition Mechanisms of the Hsp70 Chaperone Proteins Using Molecular Dynamics Simulations and Analysis of the Residue Interaction Networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting Allosteric Control Mechanisms in Heat Shock Protein 70 (Hsp70) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An allosteric inhibitor of bacterial Hsp70 chaperone potentiates antibiotics and mitigates resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Role of the human heat shock protein hsp70 in protection against stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchhub.com [researchhub.com]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Overcoming Poor Bioavailability of Hsp70-IN-3 In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor in vivo bioavailability of Hsp70-IN-3. Given the limited publicly available data for this compound, this guidance is based on the known properties of the molecule, general principles for formulating poorly soluble compounds, and data from structurally analogous Hsp70 inhibitors.
Troubleshooting Guides
Issue 1: Poor Aqueous Solubility of this compound
This compound, with a molecular weight of 883.23 g/mol and a molecular formula of C48H78N6O7S, is predicted to have low aqueous solubility, a common challenge for small molecule inhibitors.[1][2] This can lead to precipitation upon injection and low absorption.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source / Note |
| Molecular Formula | C48H78N6O7S | [1][2] |
| Molecular Weight | 883.23 g/mol | [1][2] |
| Aqueous Solubility | Data not publicly available; predicted to be low. | Inferred from molecular weight and common properties of similar inhibitors. |
| LogP | Data not publicly available; predicted to be high. | Inferred from the hydrophobic nature of similar compounds. |
| In Vitro Solvent | DMSO | [1][2] |
Potential Solutions & Experimental Protocols:
-
Formulation Development:
-
Co-solvents: A mixture of solvents can be used to increase solubility. A common starting point is a ternary system of DMSO, PEG400, and saline.
-
Protocol:
-
Dissolve this compound in a minimal amount of DMSO.
-
Add PEG400 to the solution and mix thoroughly.
-
Slowly add saline or PBS dropwise while vortexing to avoid precipitation.
-
Visually inspect the final formulation for any signs of precipitation.
-
-
-
Surfactant-based formulations: Surfactants like Tween 80 or Cremophor EL can form micelles to encapsulate the hydrophobic compound.
-
Protocol:
-
Prepare a stock solution of the surfactant in a suitable vehicle (e.g., saline).
-
Dissolve this compound in a small amount of a suitable organic solvent (e.g., ethanol or DMSO).
-
Slowly add the drug solution to the surfactant solution with vigorous stirring.
-
-
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range can significantly increase its dissolution rate and saturation solubility.
-
Methodology: This typically requires specialized equipment like a high-pressure homogenizer or a wet-milling apparatus. The drug is suspended in an aqueous medium containing stabilizers (surfactants and/or polymers) and subjected to high shear forces to break down the particles.
-
-
-
Solubility Assessment:
-
Protocol for Kinetic Solubility Assay:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serially dilute the stock solution in DMSO.
-
Add a small volume of each dilution to an aqueous buffer (e.g., PBS, pH 7.4) in a 96-well plate.
-
Incubate the plate at room temperature for a set period (e.g., 2 hours).
-
Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 650 nm). The highest concentration that does not show significant precipitation is the kinetic solubility.
-
-
Issue 2: Rapid Metabolism and Clearance In Vivo
Benzothiazole-containing compounds, a class to which some Hsp70 inhibitors belong, can be susceptible to rapid metabolism by cytochrome P450 enzymes. This can lead to a short half-life and reduced exposure at the target site.
Table 2: In Vivo Data of Structurally Related Hsp70 Inhibitors
| Compound | Class | In Vivo Observation | Reference |
| YM-08 | Benzothiazole Rhodacyanine | Brain penetrant, but the benzothiazole moiety is vulnerable to metabolism by CYP3A4. | |
| JG-98 | Benzothiazole Rhodacyanine | More stable than its predecessor (YM-01) in animals. | |
| JG-231 | Benzothiazole Rhodacyanine | Analog of JG-98 with improved pharmacokinetic properties. | |
| VER-155008 | ATP-competitive | Rapidly degraded in vivo, leading to low bioavailability. | |
| MKT-077 | Rhodacyanine | Showed functional renal impairment in a Phase I trial. |
Potential Solutions & Experimental Protocols:
-
Pharmacokinetic Studies:
-
Protocol for a Pilot PK Study in Mice:
-
Administer this compound via the desired route (e.g., intravenous and oral) to a small group of mice (n=3-5 per group).
-
Collect blood samples at predetermined time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) via tail vein or retro-orbital bleeding.
-
Process the blood to obtain plasma.
-
Extract this compound from the plasma using a suitable organic solvent (e.g., acetonitrile or methanol).
-
Quantify the concentration of this compound in the plasma samples using LC-MS/MS.
-
Calculate key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
-
-
-
Prodrug Strategy:
-
Concept: Modify the chemical structure of this compound to create a prodrug with improved solubility and/or metabolic stability. The prodrug is then converted to the active compound in vivo. This is a complex medicinal chemistry effort that requires significant synthetic and analytical work.
-
Frequently Asked Questions (FAQs)
Q1: My this compound formulation is precipitating upon dilution in my cell culture media or upon injection. What can I do?
A1: This is a common issue with poorly soluble compounds. Here are a few troubleshooting steps:
-
Decrease the final concentration of DMSO: Ensure the final concentration of DMSO in your in vivo formulation is as low as possible (ideally <5%) to avoid toxicity.
-
Optimize your co-solvent system: Experiment with different ratios of DMSO, PEG400, and saline. Sometimes, a small change in the ratio can significantly improve solubility.
-
Try a different formulation strategy: If co-solvents are not working, consider using a surfactant-based formulation (e.g., with Tween 80) or a cyclodextrin-based formulation to enhance solubility.
-
Prepare the formulation fresh: Some formulations are not stable and should be prepared immediately before use.
Q2: I am not observing the expected in vivo efficacy with this compound, even at high doses. What could be the reason?
A2: This could be due to poor bioavailability.
-
Confirm target engagement in vivo: If possible, collect tumor or tissue samples after treatment and perform a Western blot to check for downstream effects of Hsp70 inhibition (e.g., degradation of Hsp70 client proteins).
-
Conduct a pilot pharmacokinetic (PK) study: As detailed in the troubleshooting guide, a PK study will tell you if the compound is reaching systemic circulation and at what concentration. If the exposure is too low, you will need to improve your formulation or consider a different route of administration.
-
Assess metabolic stability: The compound might be rapidly metabolized. In vitro metabolic stability assays using liver microsomes can provide an initial indication of this.
Q3: Are there any known toxicities associated with the vehicle I am using to dissolve this compound?
A3: Yes, some formulation vehicles can have their own toxicities.
-
DMSO: Can cause local irritation and has been associated with other toxicities at high concentrations.
-
Cremophor EL: Has been linked to hypersensitivity reactions.
-
Tween 80: Generally considered safe but can cause side effects at high doses. It is crucial to run a vehicle-only control group in your in vivo experiments to account for any effects of the formulation itself.
Visualizations
Caption: Hsp70 signaling pathway and the point of intervention for this compound.
Caption: Experimental workflow for evaluating the in vivo bioavailability of this compound.
Caption: Troubleshooting logic for addressing poor in vivo efficacy of this compound.
References
Hsp70-IN-3 degradation pathways and how to avoid them
Welcome to the technical support center for Hsp70-IN-3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent small molecule inhibitor of Heat shock protein 70 (Hsp70). Its primary mechanism of action is the inhibition of Hsp70's ATPase activity, which is crucial for its chaperone function. By binding to Hsp70, this compound disrupts the chaperone's ability to refold misfolded proteins, leading to the accumulation of unfolded client proteins. This can trigger downstream cellular responses, including the inhibition of signaling pathways like Hedgehog (Hh) signaling and ultimately, apoptosis.
Q2: What are the potential degradation pathways for this compound in my experiments?
While specific degradation pathways for this compound have not been extensively published, its chemical structure, which contains a benzothiazole moiety, suggests potential metabolic vulnerabilities. Compounds containing a benzothiazole ring can undergo metabolic degradation in cellular systems through various enzymatic reactions.[1][2]
Potential degradation pathways to be aware of include:
-
Oxidative Metabolism: Cytochrome P450 enzymes can hydroxylate the benzothiazole ring, leading to less active or inactive metabolites.
-
Ring Cleavage: The benzothiazole ring itself can be cleaved, resulting in the complete loss of the compound's original structure and activity.[2]
-
Conjugation: Metabolites of this compound can be conjugated with molecules like glucuronic acid or sulfate to increase their water solubility and facilitate their removal from the cell.
Q3: How can I minimize the degradation of this compound in my cell culture experiments?
To minimize potential degradation and ensure consistent results, consider the following:
-
Use Freshly Prepared Solutions: Prepare this compound solutions fresh from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Minimize Incubation Time: If possible, design experiments with shorter incubation times to reduce the exposure of the compound to cellular metabolic enzymes.
-
Serum Considerations: The presence of serum in cell culture media can introduce esterases and other enzymes that may contribute to the degradation of small molecules. If your experimental design allows, consider reducing the serum concentration or using serum-free media during the treatment period.
-
Control Experiments: Include appropriate controls in your experiments. A time-course experiment can help determine the stability of this compound's effect over time. A vehicle-only (DMSO) control is essential to distinguish the effects of the compound from those of the solvent.
Q4: I am observing high variability in my results when using this compound. What could be the cause?
High variability can stem from several factors related to the compound's stability and handling:
-
Inconsistent Compound Concentration: This could be due to degradation (see Q2 & Q3), precipitation of the compound in the media, or inaccurate initial dilutions.
-
Cell Density and Health: Ensure that cells are seeded at a consistent density and are healthy and in the logarithmic growth phase at the time of treatment. Stressed or overly confluent cells may respond differently to Hsp70 inhibition.
-
Assay Timing: The timing of your assay post-treatment is critical. The cellular response to Hsp70 inhibition can be dynamic. Establish a consistent and optimal time point for your specific assay.
Q5: What are the expected downstream effects of Hsp70 inhibition with this compound?
Inhibition of Hsp70 can lead to a variety of cellular outcomes, depending on the cell type and context. Commonly observed effects include:
-
Accumulation of Ubiquitinated Proteins: As Hsp70 is involved in protein quality control, its inhibition can lead to the buildup of misfolded proteins that are then tagged for degradation by the ubiquitin-proteasome system.
-
Induction of Apoptosis: The accumulation of unfolded proteins can trigger the unfolded protein response (UPR) and ultimately lead to programmed cell death. Hsp70 also directly interacts with and inhibits components of the apoptotic machinery, so its inhibition can sensitize cells to apoptosis.
-
Inhibition of Proliferation: By disrupting the function of client proteins that are important for cell cycle progression and survival, Hsp70 inhibitors can have anti-proliferative effects.
-
Inhibition of Specific Signaling Pathways: Hsp70 has a number of client proteins that are key components of signaling pathways. For instance, this compound has been noted to inhibit the Hedgehog signaling pathway by reducing the expression of the transcription factor GLI1.
Troubleshooting Guides
Problem 1: No or Weak Biological Effect Observed
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh dilutions of this compound from a recently prepared DMSO stock for each experiment. Minimize the time the compound is in aqueous media before being added to cells. |
| Incorrect Concentration | Verify the initial concentration of your stock solution. Perform a dose-response experiment to determine the optimal concentration for your cell line and assay. |
| Low Cell Permeability | While many small molecules are cell-permeable, this can vary. If possible, use a positive control compound with a similar mechanism of action that is known to be effective in your cell type. |
| Cell Line Resistance | Some cell lines may have intrinsic or acquired resistance to Hsp70 inhibition. This could be due to overexpression of other chaperone proteins or altered drug efflux. Consider testing a different cell line or using a combination therapy approach. |
| Inappropriate Assay Endpoint | The chosen assay may not be sensitive to the effects of Hsp70 inhibition in your system. Consider using multiple assays to assess different downstream effects (e.g., apoptosis, cell proliferation, and specific client protein levels). |
Problem 2: High Background or Off-Target Effects
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect the culture media for any signs of precipitation after adding this compound. If precipitation is observed, try a lower concentration or a different formulation approach (e.g., using a solubilizing agent, though this should be done with caution and appropriate controls). |
| DMSO Toxicity | Ensure the final concentration of DMSO in your culture media is low (typically ≤ 0.1%) and that your vehicle control shows no significant effect on the cells. |
| Off-Target Inhibition | At higher concentrations, small molecule inhibitors can have off-target effects. Perform a dose-response curve and use the lowest effective concentration. If possible, use a structurally distinct Hsp70 inhibitor as a comparison to see if the observed effect is consistent with Hsp70 inhibition. |
| Cellular Stress Response | Inhibition of Hsp70 is a cellular stressor. This can induce a heat shock response and the upregulation of other chaperone proteins, which may confound your results. Consider measuring the expression of other Hsp proteins as part of your analysis. |
Experimental Protocols
General Guidelines for Handling this compound
-
Storage: Store this compound as a solid at -20°C. For stock solutions in DMSO, store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Solubility: this compound is generally soluble in DMSO. For aqueous solutions, it is recommended to first dissolve the compound in DMSO and then dilute it into the aqueous buffer or cell culture medium. Be mindful of the final DMSO concentration.
-
Working Concentrations: The effective concentration of this compound will vary depending on the cell line and the specific assay. It is recommended to perform a dose-response experiment to determine the optimal concentration for your experimental setup, typically in the range of 1-10 µM.
Protocol 1: Cell-Based Assay for Hsp70 Inhibition
This protocol provides a general framework for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of analysis. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only (DMSO) control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a resazurin-based assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Western Blotting for Hsp70 Client Protein Degradation
This protocol can be used to determine if this compound treatment leads to the degradation of a known Hsp70 client protein.
-
Cell Treatment: Plate cells in 6-well plates and treat with this compound at the desired concentration and for the optimal time determined from previous experiments. Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against your Hsp70 client protein of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin) to determine the relative change in your client protein levels.
Protocol 3: Co-Immunoprecipitation (Co-IP) to Assess Hsp70-Client Protein Interaction
This protocol can determine if this compound disrupts the interaction between Hsp70 and a specific client protein.
-
Cell Treatment: Treat cells with this compound or vehicle control as described for western blotting.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer (e.g., a Tris-based buffer with 1% NP-40) containing protease inhibitors.
-
Pre-clearing: Incubate the cell lysates with protein A/G agarose/sepharose beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation:
-
Centrifuge the lysates to pellet the beads and transfer the supernatant to a new tube.
-
Add a primary antibody against either Hsp70 or the client protein to the lysate and incubate overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washing: Pellet the beads by centrifugation and wash them three to five times with ice-cold lysis buffer.
-
Elution and Western Blotting: Elute the immunoprecipitated proteins from the beads by boiling in Laemmli buffer. Analyze the eluates by western blotting as described above, probing for both Hsp70 and the client protein.
Signaling Pathways and Workflows
Below are diagrams illustrating key concepts related to this compound's mechanism of action and experimental workflows.
Figure 1. Simplified signaling pathway of Hsp70 inhibition by this compound.
References
Technical Support Center: Hsp70-IN-3 and Autophagy Research
Welcome to the technical support center for Hsp70-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound for autophagy research while navigating potential confounding effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in modulating autophagy?
A1: this compound is an inhibitor of Heat shock protein 70 (Hsp70). The role of Hsp70 in autophagy is complex and context-dependent. Some studies suggest that Hsp70 can inhibit autophagy, and therefore, its inhibition by this compound would be expected to induce autophagy.[1][2][3] Conversely, other reports indicate that Hsp70 is required for certain types of autophagy, such as chaperone-mediated autophagy (CMA), and its inhibition could block these pathways.[4] Hsp70 has also been implicated in the regulation of signaling pathways that control autophagy, such as the AMPK/mTOR pathway.[1][5][6][7] It is crucial to experimentally determine the net effect of this compound on autophagic flux in your specific model system.
Q2: I am observing an increase in LC3-II levels after treating my cells with this compound. Does this confirm the induction of autophagy?
A2: An increase in LC3-II is a common indicator of autophagosome formation, but it does not, on its own, confirm an increase in autophagic flux.[8][9] This observation could also result from a blockage in the later stages of autophagy, such as impaired fusion of autophagosomes with lysosomes or reduced lysosomal degradation.[10][11] Some Hsp70 inhibitors have been reported to disrupt lysosomal function.[12][13] Therefore, it is essential to perform an autophagic flux assay to distinguish between genuine autophagy induction and lysosomal dysfunction.
Q3: How can I differentiate between autophagy-mediated cell death and apoptosis when using this compound?
A3: Hsp70 is a known anti-apoptotic protein, and its inhibition can lead to the induction of apoptosis.[14][15] This can be a significant confounding factor when studying autophagy. To distinguish between the two cell death pathways, you should:
-
Assess apoptotic markers: Concurrently measure key apoptotic markers such as cleaved caspases (e.g., caspase-3, -7, -9), PARP cleavage, and Annexin V staining.
-
Use autophagy inhibitors: Inhibit autophagy using pharmacological agents (e.g., 3-methyladenine, bafilomycin A1, chloroquine) or genetic approaches (e.g., siRNA against ATG5 or ATG7) and observe the effect on cell viability. If cell death is reduced, it suggests an autophagic component.
-
Use apoptosis inhibitors: Employ pan-caspase inhibitors (e.g., Z-VAD-FMK) to see if they can rescue the cell death phenotype induced by this compound.
Q4: Are there known off-target effects of Hsp70 inhibitors that I should be aware of?
A4: While specific off-target effects for this compound are not extensively documented in the provided search results, Hsp70 inhibitors as a class can have effects on other cellular processes due to the ubiquitous nature of Hsp70 and its interaction with a multitude of client proteins.[11] It is always advisable to include appropriate controls, such as using multiple Hsp70 inhibitors with different chemical scaffolds if available, or using genetic knockdown/knockout of Hsp70 to validate the on-target effects of this compound.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Increased LC3-II levels but no change or increase in p62/SQSTM1 levels. | Blockade of autophagic flux at the lysosomal stage. This compound may be impairing lysosomal function. | Perform an autophagic flux assay using lysosomal inhibitors like bafilomycin A1 or chloroquine.[10][16][17][18] A further increase in LC3-II in the presence of the inhibitor would suggest that this compound is inducing autophagosome formation. If there is no further increase, it indicates a blockage. Also, assess lysosomal integrity and function using assays like LysoTracker staining or measuring the activity of lysosomal enzymes. |
| Significant cell death observed, making it difficult to assess autophagy. | This compound is inducing apoptosis, which is masking the autophagic phenotype. | Perform a time-course experiment to analyze autophagy markers at earlier time points before significant cell death occurs. Co-treat with a pan-caspase inhibitor (e.g., Z-VAD-FMK) to block apoptosis and then re-evaluate autophagy markers.[14] |
| Inconsistent results between experiments. | Cell confluence, passage number, or variations in this compound concentration and incubation time. | Standardize your experimental conditions. Ensure cells are seeded at the same density and are in the logarithmic growth phase. Use a consistent passage number for your cell line. Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for this compound in your model. |
| No change in autophagy markers after this compound treatment. | The specific cell type may not respond to Hsp70 inhibition by modulating autophagy, or the concentration of this compound is not optimal. | Confirm the inhibition of Hsp70 by this compound using a downstream marker of Hsp70 activity. Perform a dose-response experiment with a wider range of concentrations. Consider that in some contexts, Hsp70 inhibition may not have a primary effect on autophagy.[1] |
Experimental Protocols
Western Blotting for Autophagy Markers (LC3 and p62/SQSTM1)
This protocol is for the detection of changes in the levels of LC3-I, LC3-II, and p62.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (15% for LC3, 10% for p62)
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, Mouse anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
ECL detection reagent
Procedure:
-
Treat cells with this compound and/or other compounds as required.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Prepare protein lysates by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.[19][20][21]
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. (e.g., anti-LC3B at 1:1000, anti-p62 at 1:1000, anti-β-actin at 1:5000).[22][23]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL reagent and visualize the bands using a chemiluminescence imaging system.
-
Quantify band intensities using software like ImageJ. Normalize LC3-II to a loading control and calculate the LC3-II/LC3-I ratio.[9][24]
Immunofluorescence for LC3 Puncta
This protocol allows for the visualization and quantification of autophagosomes (LC3 puncta).
Materials:
-
Cells grown on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: Rabbit anti-LC3B
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit)
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Treat cells on coverslips as required.
-
Wash cells with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.[25]
-
Wash three times with PBS.
-
Permeabilize cells with permeabilization buffer for 10 minutes.[25][26]
-
Wash three times with PBS.
-
Block with blocking buffer for 30-60 minutes.
-
Incubate with anti-LC3B primary antibody (e.g., 1:200 dilution) overnight at 4°C.[23]
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount coverslips onto glass slides.
-
Visualize using a fluorescence microscope and quantify the number of LC3 puncta per cell.[8][22][27]
Autophagic Flux Assay using Bafilomycin A1
This assay distinguishes between autophagy induction and blockage of lysosomal degradation.
Procedure:
-
Set up your experiment with the following conditions:
-
Vehicle control
-
This compound alone
-
Bafilomycin A1 (BafA1) alone (e.g., 100 nM for the last 2-4 hours of the experiment)[17]
-
This compound + BafA1 (add BafA1 for the last 2-4 hours of the this compound treatment)
-
-
After treatment, harvest the cells and perform Western blotting for LC3 and p62 as described in Protocol 1.
-
Interpretation:
-
Autophagy Induction: If this compound induces autophagy, you will see a further increase in LC3-II levels in the "this compound + BafA1" group compared to the "this compound alone" and "BafA1 alone" groups.
-
Autophagy Blockage: If this compound blocks autophagic flux, there will be little to no difference in LC3-II accumulation between the "this compound alone" and "this compound + BafA1" groups.
-
Quantitative Data Summary
The following tables summarize expected qualitative and quantitative changes in key autophagy markers under different experimental conditions. Actual results may vary depending on the cell type and experimental setup.
Table 1: Expected Changes in Autophagy Markers Detected by Western Blot
| Condition | LC3-II Levels | p62/SQSTM1 Levels | Interpretation |
| This compound (Induction) | Increased | Decreased | Autophagic flux is induced. |
| This compound (Blockage) | Increased | No change or Increased | Autophagic flux is blocked. |
| Bafilomycin A1 | Increased | Increased | Autophagic flux is blocked. |
| This compound + Bafilomycin A1 (Induction) | Further Increased (compared to either alone) | Increased | This compound induces autophagosome formation. |
| This compound + Bafilomycin A1 (Blockage) | Similar to this compound alone | Increased | This compound blocks autophagic flux. |
Table 2: Expected Changes in LC3 Puncta Detected by Immunofluorescence
| Condition | Number of LC3 Puncta per Cell | Interpretation |
| This compound (Induction) | Increased | Increased autophagosome formation. |
| This compound (Blockage) | Increased | Accumulation of autophagosomes due to blocked degradation. |
Visualizations
References
- 1. Hsp70 Negatively Regulates Autophagy via Governing AMPK Activation, and Dual Hsp70-Autophagy Inhibition Induces Synergetic Cell Death in NSCLC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Hsp70 in the Regulation of Autophagy in Gametogenesis, Pregnancy, and Parturition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction between the inducible 70-kDa heat shock protein and autophagy: effects on fertility and pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Autophagy Lysosomal Pathway and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heat shock response and autophagy—cooperation and control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Macroautophagy: Novus Biologicals [novusbio.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. mdpi.com [mdpi.com]
- 11. Comparison of the activity of three different HSP70 inhibitors on apoptosis, cell cycle arrest, autophagy inhibition, and HSP90 inhibition | Semantic Scholar [semanticscholar.org]
- 12. Hsp70 stabilizes lysosomes and reverts Niemann-Pick disease-associated lysosomal pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Cleavage of Hsp70.1 causes lysosomal cell death under stress conditions [frontiersin.org]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. HSP70-Mediated Autophagy-Apoptosis-Inflammation Network and Neuroprotection Induced by Heat Acclimatization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Method to Measure Cardiac Autophagic Flux in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Autophagic flux analysis [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. pubcompare.ai [pubcompare.ai]
- 20. Western blot determination of autophagy markers [bio-protocol.org]
- 21. Western Blot Protocol | Proteintech Group [ptglab.com]
- 22. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Measuring Autophagy in Stressed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. pubcompare.ai [pubcompare.ai]
- 26. Immunofluorescence Staining Protocols for Major Autophagy Proteins Including LC3, P62, and ULK1 in Mammalian Cells in Response to Normoxia and Hypoxia | Springer Nature Experiments [experiments.springernature.com]
- 27. Visualizing Autophagy by Microscopy: TEM & LC3B Puncta Fluorescence | Bio-Techne [bio-techne.com]
Hsp70-IN-3 impact on mitochondrial function and how to assess it
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and detailed protocols for investigating the impact of Hsp70-IN-3 on mitochondrial function.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule inhibitor of Heat Shock Protein 70 (Hsp70). Hsp70 is a molecular chaperone crucial for maintaining protein homeostasis (proteostasis) by assisting in the folding of newly synthesized proteins, refolding misfolded proteins, and aiding in their transport across membranes.[1] In many cancer cells, Hsp70 is overexpressed and plays a critical role in cell survival, making it an attractive therapeutic target.[2][3] Hsp70 inhibitors like this compound typically work by binding to Hsp70, often in the ATP-binding pocket, which prevents the chaperone from functioning correctly. This disruption of Hsp70's activity leads to an accumulation of misfolded proteins, cellular stress, and can ultimately trigger cell death pathways.[4][5]
Q2: What is the general impact of Hsp70 inhibition on mitochondrial function?
A2: A significant portion of the stress-inducible Hsp70 is found within the mitochondria of tumor cells, where it is vital for maintaining mitochondrial proteostasis and function.[4][6] Inhibition of Hsp70 leads to multifaceted mitochondrial dysfunction, including:
-
Impaired Protein Quality Control: Hsp70 inhibition disrupts the import and folding of nuclear-encoded mitochondrial proteins, leading to the accumulation of non-functional proteins.[4]
-
Loss of Mitochondrial Membrane Potential (ΔΨm): A key indicator of mitochondrial health, the membrane potential collapses following Hsp70 inhibition.[4][6]
-
Reduced ATP Production: Disruption of mitochondrial function leads to a decrease in cellular ATP levels.[4][6]
-
Impaired Oxidative Phosphorylation (OXPHOS): Hsp70 inhibition causes a marked decrease in the oxygen consumption rate (OCR).[4][6] Studies have shown that Hsp70 overexpression can lead to a downregulation of OXPHOS, suggesting a complex regulatory role.[7][8]
-
Induction of Apoptosis: The loss of mitochondrial membrane integrity can lead to the release of pro-apoptotic factors like cytochrome c into the cytosol, triggering programmed cell death.[4]
Q3: What specific mitochondrial parameters should I assess when treating cells with this compound?
A3: To comprehensively evaluate the impact of this compound on mitochondrial function, you should focus on the following key parameters:
-
Mitochondrial Membrane Potential (ΔΨm): This is a primary indicator of mitochondrial health and is often one of the first parameters affected.[9]
-
Oxygen Consumption Rate (OCR): This provides a real-time measurement of mitochondrial respiration and the functionality of the electron transport chain.[10][11]
-
Cellular ATP Levels: Quantifying total cellular ATP provides a direct measure of the bioenergetic output of the mitochondria.[10]
-
Reactive Oxygen Species (ROS) Production: Mitochondrial dysfunction can lead to increased production of ROS, which can induce further cellular damage.[10][12]
-
Mitochondrial Morphology: Inhibition of Hsp70 can lead to changes in mitochondrial structure, such as swelling or fragmentation.[3]
-
Apoptosis Induction: Assess markers of apoptosis, such as caspase activation or cytochrome c release, which are downstream consequences of mitochondrial damage.[13]
Troubleshooting Experimental Assays
Q1: My mitochondrial membrane potential assay (e.g., JC-1) results are inconsistent. What could be the cause?
A1: Inconsistent JC-1 results can arise from several factors:
-
Cell Density: Ensure you are seeding the same number of cells for each experiment, as cell density can influence metabolic state and dye uptake.
-
Dye Concentration and Incubation Time: Optimize the JC-1 concentration and incubation period for your specific cell line. Excessive dye can be toxic, while insufficient incubation can lead to weak signals.
-
Controls: Always include a positive control (e.g., CCCP, a mitochondrial membrane potential disruptor) to ensure the assay is working correctly.[9] A vehicle-treated (e.g., DMSO) negative control is also essential.
-
Photobleaching: JC-1 is sensitive to light. Minimize exposure of stained cells to light before and during imaging or flow cytometry.
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before treatment. Stressed or senescent cells may already have compromised mitochondrial function.
Q2: I am not observing the expected decrease in Oxygen Consumption Rate (OCR) after this compound treatment in my Seahorse XF assay.
A2: A lack of change in OCR could be due to several reasons:
-
Compound Potency and Treatment Time: Verify the IC50 of this compound in your cell line. The concentration used may be too low, or the treatment duration may be too short to induce a significant metabolic shift. Consider a time-course experiment.
-
Cellular Metabolism: Some cancer cells are highly glycolytic (the Warburg effect) and may rely less on oxidative phosphorylation for ATP production. A decrease in OCR might be less pronounced in such cells. Consider measuring the Extracellular Acidification Rate (ECAR) simultaneously to assess glycolysis.[11]
-
Assay Conditions: Ensure the Seahorse XF analyzer is properly calibrated and that the assay medium is correctly prepared. Substrate availability can be a limiting factor.[14]
-
Cell Seeding: Inconsistent cell seeding in the Seahorse plate is a common source of variability. Ensure a uniform monolayer of cells in each well.
Q3: My ATP quantification assay shows no change or an increase in ATP after treatment, which is counterintuitive.
A3: This unexpected result could be explained by:
-
Compensatory Glycolysis: Upon inhibition of mitochondrial ATP production, cells may upregulate glycolysis to compensate and maintain ATP homeostasis.[7][8] This is a known response to mitochondrial stress. Measuring lactate production or ECAR can confirm if a glycolytic shift is occurring.
-
Short Treatment Duration: The depletion of cellular ATP pools may take longer than your experimental endpoint. A time-course experiment is recommended.
-
Assay Sensitivity: Ensure your ATP assay kit has the required sensitivity for the number of cells being used.
-
Normalization: ATP levels should be normalized to the total protein concentration or cell number to account for any changes in cell proliferation or viability caused by the treatment.
Quantitative Data Summary
The following tables summarize typical quantitative data reported for Hsp70 inhibitors. Note that specific values for this compound may vary and should be determined empirically for your specific cell line and experimental conditions.
Table 1: Reported IC50 Values for Hsp70/Hsp90 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | IC50 (µM) | Citation |
| Thiazolyl Benzodiazepine (TB) | MCF-7 (ER+) | 7.21 | [15] |
| Thiazolyl Benzodiazepine (TB) | SK-BR-3 (HER2+) | 12.8 | [15] |
| Thiazolyl Benzodiazepine (TB) | MDA-MB-231 (Triple-Negative) | 28.07 | [15] |
| MKT-077 Analogue | MDA-MB-231 / MCF7 | 0.03 - 0.2 | [16] |
| Quercetin Derivatives | (General) | > 100 (Poor Inhibitors) | [17] |
Table 2: Expected Qualitative and Quantitative Changes in Mitochondrial Parameters Following Hsp70 Inhibition
| Parameter | Assay | Expected Change | Typical Magnitude | Citation |
| Mitochondrial Membrane Potential | JC-1 / TMRM | Decrease | 20-60% reduction in red/green ratio | [4] |
| Oxygen Consumption Rate (OCR) | Seahorse XF | Decrease | 30-70% reduction in basal respiration | [4][6] |
| Cellular ATP Levels | Luciferase-based assay | Decrease | 25-50% reduction (can be compensated by glycolysis) | [4][6] |
| Mitochondrial ROS | DCFH-DA / MitoSOX | Increase | 1.5 to 3-fold increase in fluorescence | [12] |
Experimental Protocols & Visualizations
Signaling Pathway: Hsp70 Inhibition Leading to Mitochondrial Dysfunction
Caption: Hsp70 inhibition disrupts mitochondrial proteostasis, leading to multiple dysfunctions.
Experimental Workflow: Assessing Mitochondrial Impact of this compound
Caption: A tiered workflow for characterizing the mitochondrial effects of this compound.
Protocol 1: Assessment of Mitochondrial Membrane Potential (JC-1 Assay)
This protocol is adapted for analysis by fluorescence microscopy or a plate reader.
Materials:
-
JC-1 Dye (5 mg/mL in DMSO stock)
-
Cell culture medium
-
Black, clear-bottom 96-well plates
-
Phosphate-Buffered Saline (PBS)
-
CCCP (10 mM in DMSO stock) - Positive Control
-
This compound
Methodology:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound for the desired time period (e.g., 6, 12, or 24 hours). Include wells for untreated (negative) controls and a positive control.
-
Positive Control: 30 minutes before the end of the experiment, add CCCP to the positive control wells to a final concentration of 10 µM to depolarize the mitochondria.
-
JC-1 Staining:
-
Prepare a JC-1 working solution (typically 1-5 µM) in pre-warmed cell culture medium. Protect from light.
-
Remove the treatment medium from the wells and wash once with warm PBS.
-
Add the JC-1 working solution to each well and incubate for 20-30 minutes at 37°C in the dark.[13]
-
-
Wash: Remove the staining solution and gently wash the cells twice with warm PBS.
-
Measurement:
-
Add warm PBS or culture medium to each well.
-
Plate Reader: Measure fluorescence intensity. Set the excitation/emission for green monomers (e.g., 485/529 nm) and red J-aggregates (e.g., 535/590 nm).[9]
-
Microscopy: Capture images using appropriate filter sets for red and green fluorescence.
-
-
Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.[13]
Protocol 2: Measurement of Oxygen Consumption Rate (Seahorse XF Analyzer)
This protocol provides a general outline for a Cell Mito Stress Test.
Materials:
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant
-
Seahorse XF Assay Medium (supplemented with glucose, pyruvate, and glutamine)
-
Oligomycin, FCCP, Rotenone/Antimycin A (from Seahorse XF Cell Mito Stress Test Kit)
-
This compound
Methodology:
-
Hydrate Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO2 incubator overnight.
-
Cell Seeding: Seed cells in a Seahorse XF microplate and allow them to adhere, creating a uniform monolayer.
-
Compound Treatment: Treat cells with this compound in a standard CO2 incubator for the desired duration.
-
Prepare for Assay:
-
One hour before the assay, remove the treatment medium.
-
Wash cells with pre-warmed Seahorse XF assay medium.
-
Add the final volume of pre-warmed assay medium to each well.
-
Incubate the plate at 37°C in a non-CO2 incubator for 45-60 minutes to allow temperature and pH to equilibrate.
-
-
Load Injection Ports: Load the injection ports of the hydrated sensor cartridge with Oligomycin (Complex V inhibitor), FCCP (uncoupler), and a mixture of Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor).
-
Run Assay: Calibrate the instrument and run the Mito Stress Test protocol on the Seahorse XF Analyzer.
-
Analysis: The software will calculate key OCR parameters, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[11][18] Compare these parameters between control and this compound-treated cells.
Troubleshooting Logic Diagram
References
- 1. Heat Shock Protein 70 (Hsp70) as an Emerging Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. HSP70-mediated mitochondrial dynamics and autophagy represent a novel vulnerability in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of stress-inducible HSP70 impairs mitochondrial proteostasis and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of stress-inducible HSP70 impairs mitochondrial proteostasis and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Heat shock protein 70 (Hsp70) inhibits oxidative phosphorylation and compensates ATP balance through enhanced glycolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heat shock protein 70 (Hsp70) inhibits oxidative phosphorylation and compensates ATP balance through enhanced glycolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assays for Mitochondria Function | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Hsp70 Suppresses Mitochondrial Reactive Oxygen Species and Preserves Pulmonary Microvascular Barrier Integrity Following Exposure to Bacterial Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. Methods for assessing mitochondrial quality control mechanisms and cellular consequences in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Inhibition of Heat Shock Induction of Heat Shock Protein 70 and Enhancement of Heat Shock Protein 27 Phosphorylation by Quercetin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. High-throughput screening of FDA-approved drugs using oxygen biosensor plates reveals secondary mitofunctional effects - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Hsp70-IN-3 vs. VER-155008: A Comparative Guide for Researchers
In the landscape of cancer therapeutics and neurodegenerative disease research, the inhibition of Heat Shock Protein 70 (Hsp70) has emerged as a promising strategy. Hsp70 chaperones play a crucial role in protein folding, stability, and degradation, and their overexpression in cancer cells contributes to tumor survival and drug resistance. This guide provides a detailed comparison of two notable Hsp70 inhibitors, Hsp70-IN-3 and VER-155008, to aid researchers, scientists, and drug development professionals in their selection and application.
Mechanism of Action
VER-155008 is a well-characterized adenosine-derived ATP-competitive inhibitor of Hsp70. It binds to the nucleotide-binding domain (NBD) of Hsp70, preventing the binding of ATP and thereby inhibiting its chaperone activity. This leads to the destabilization and subsequent degradation of Hsp70 client proteins, many of which are oncoproteins critical for cancer cell survival.
This compound , on the other hand, is a potent Hsp70 inhibitor with a less defined mechanism of action in the public domain. While its direct binding site on Hsp70 is not as extensively documented as VER-155008, it is known to exert anti-proliferative effects and modulate the Hedgehog signaling pathway by reducing the expression of the oncogenic transcription factor GLI1.
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and VER-155008, providing a snapshot of their potency and cellular effects.
Table 1: Biochemical Potency
| Inhibitor | Target | Assay Type | IC50 |
| VER-155008 | Hsp70 | ATPase Assay | 0.5 µM |
| VER-155008 | Hsc70 | ATPase Assay | 2.6 µM |
| VER-155008 | Grp78 | ATPase Assay | 2.6 µM |
| This compound | Hsp70 | Not Available | Not Available |
Table 2: Cellular Activity
| Inhibitor | Cell Line | Assay Type | IC50 / Effect |
| VER-155008 | BT474 (Breast Cancer) | Proliferation | GI50: 10.4 µM |
| VER-155008 | MB-468 (Breast Cancer) | Proliferation | GI50: 14.4 µM |
| VER-155008 | HCT116 (Colon Cancer) | Proliferation | GI50: 5.3 µM |
| VER-155008 | HT29 (Colon Cancer) | Proliferation | GI50: 12.8 µM |
| This compound | ASZ001 (Medulloblastoma) | Proliferation | IC50: 1.1 µM |
| This compound | C3H10T1/2 (Fibroblast) | Proliferation | IC50: 1.9 µM |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language.
Caption: Signaling pathways affected by Hsp70 inhibitors VER-155008 and this compound.
A Comparative Analysis of Hsp70 Inhibitors: Hsp70-IN-3 (JG-98) and MKT-077 in Oncology Research
A detailed guide for researchers, scientists, and drug development professionals on the mechanisms, efficacy, and experimental validation of two prominent Hsp70 inhibitors in cancer cells.
Heat shock protein 70 (Hsp70) has emerged as a critical therapeutic target in oncology due to its multifaceted roles in promoting cancer cell survival, proliferation, and resistance to therapy.[1] This guide provides a comprehensive comparison of two small molecule inhibitors of Hsp70: Hsp70-IN-3, also known as JG-98, and MKT-077. Both compounds have demonstrated significant anti-cancer activity through distinct mechanisms of action. This document outlines their comparative efficacy, signaling pathways, and detailed experimental protocols to aid in the design and interpretation of preclinical studies.
Mechanism of Action: A Tale of Two Strategies
This compound (JG-98) and MKT-077 inhibit the pro-survival functions of the Hsp70 family of molecular chaperones through different approaches, leading to distinct downstream cellular consequences.
This compound (JG-98): An Allosteric Inhibitor of the Hsp70-Bag3 Interaction
JG-98 is an allosteric inhibitor that binds to the nucleotide-binding domain (NBD) of Hsp70, adjacent to the ATP/ADP binding pocket.[2] This binding disrupts the crucial protein-protein interaction between Hsp70 and its co-chaperone Bag3 (Bcl-2-associated athanogene 3).[3][4] The Hsp70-Bag3 complex is known to be a key regulator of cancer cell survival and metastasis.[1] By interfering with this interaction, JG-98 leads to the destabilization of oncogenic client proteins.[3] A primary consequence of JG-98 treatment is the destabilization of the transcription factor FoxM1, which in turn relieves the suppression of its downstream targets, the cell cycle inhibitors p21 and p27.[4][5] This cascade of events ultimately leads to the induction of apoptosis.[5]
MKT-077: A Mitochondrial-Targeting Rhodacyanine Dye
MKT-077 is a delocalized lipophilic cation belonging to the rhodacyanine dye class.[6] Its positive charge facilitates its selective accumulation within the mitochondria of carcinoma cells, which typically have a higher mitochondrial membrane potential compared to normal cells.[6] The primary intracellular target of MKT-077 is mortalin (also known as HspA9 or GRP75), a member of the Hsp70 family located in the mitochondria.[7] MKT-077 binds to mortalin and abrogates its interaction with the tumor suppressor protein p53.[7] In many cancer cells, p53 is sequestered in the cytoplasm by mortalin, leading to its inactivation. By disrupting this interaction, MKT-077 facilitates the release of wild-type p53, allowing it to translocate to the nucleus and resume its transcriptional activation functions, including the induction of apoptosis.[6][7]
Quantitative Data Presentation
The following tables summarize the reported anti-proliferative activities of this compound (JG-98) and MKT-077 in various cancer cell lines. It is important to note that these values are derived from different studies and direct comparison should be made with caution.
Table 1: Anti-proliferative Activity of this compound (JG-98)
| Cell Line | Cancer Type | IC50/EC50 (µM) | Citation |
| MDA-MB-231 | Breast Cancer | 0.4 (EC50) | [4] |
| MCF-7 | Breast Cancer | 0.7 (EC50) | [4] |
| HeLa | Cervical Cancer | 1.79 (IC50) | [8] |
| SKOV-3 | Ovarian Cancer | 2.96 (IC50) | [8] |
| A375 | Melanoma | ~0.3 - 4 (EC50 range) | [5] |
| MeWo | Melanoma | ~0.3 - 4 (EC50 range) | [5] |
| OPM1 | Multiple Myeloma | Relatively less sensitive | [5] |
| OPM2 | Multiple Myeloma | Relatively less sensitive | [5] |
Table 2: Anti-proliferative Activity of MKT-077
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| CX-1 | Colon Carcinoma | Not specified, but effective | [9] |
| MCF-7 | Breast Carcinoma | < 5 | [10] |
| CRL 1420 | Pancreatic Carcinoma | Not specified, but effective | [9] |
| EJ | Bladder Transitional Cell Carcinoma | Not specified, but effective | [9] |
| LOX | Melanoma | Not specified, but effective | [9] |
| A498 | Renal Carcinoma | Effective in vivo | [9] |
| DU145 | Prostate Carcinoma | Effective in vivo | [9] |
| TT | Medullary Thyroid Carcinoma | 0.74 | [11] |
| MZ-CRC-1 | Medullary Thyroid Carcinoma | 11.4 | [11] |
| KB | Epidermoid Carcinoma | 0.81 | [10] |
| PC3 | Prostate Cancer | < 5 | [10] |
| OVCAR3 | Ovarian Cancer | < 5 | [10] |
| HCT116 | Colorectal Cancer | < 5 | [10] |
| A375 | Melanoma | < 5 | [10] |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathways affected by this compound (JG-98) and MKT-077.
References
- 1. Cancer cell responses to Hsp70 inhibitor JG-98: Comparison with Hsp90 inhibitors and finding synergistic drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JG-98 - HSP70 Inhibitors and Modulators | StressMarq [stressmarq.com]
- 3. researchgate.net [researchgate.net]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Selective toxicity of MKT-077 to cancer cells is mediated by its binding to the hsp70 family protein mot-2 and reactivation of p53 function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medicinescience.org [medicinescience.org]
- 9. MKT-077, a novel rhodacyanine dye in clinical trials, exhibits anticarcinoma activity in preclinical studies based on selective mitochondrial accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Western blot protocol | Abcam [abcam.com]
- 11. Selective Mitochondrial Uptake of MKT-077 Can Suppress Medullary Thyroid Carcinoma Cell Survival In Vitro and In Vivo [e-enm.org]
Validating Hsp70 as a Therapeutic Target: A Comparative Analysis of the Small Molecule Inhibitor Hsp70-IN-3 and siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
Heat shock protein 70 (Hsp70) is a molecular chaperone crucial for maintaining protein homeostasis. Its overexpression in various cancers is linked to tumor cell survival, proliferation, and resistance to therapy, making it a compelling target for cancer drug development. Hsp70-IN-3 is a potent small molecule inhibitor of Hsp70 that has demonstrated anti-proliferative effects and modulation of the Hedgehog signaling pathway by reducing the expression of the oncogenic transcription factor GLI1.
Target validation is a critical step in drug development to ensure that a drug candidate's therapeutic effects are a direct consequence of its interaction with the intended target. One of the most definitive methods for target validation is to compare the phenotypic effects of a small molecule inhibitor with those induced by the genetic knockdown of the target protein using small interfering RNA (siRNA). This guide provides a comparative overview of the pharmacological inhibition of Hsp70 by a representative inhibitor and the genetic suppression of Hsp70 via siRNA, offering insights into the validation of Hsp70 as a therapeutic target. While specific siRNA validation data for this compound is not publicly available, this guide utilizes data from a well-characterized Hsp70 inhibitor, VER-155008, to illustrate the principles of target validation.
Comparative Efficacy: Hsp70 Inhibition vs. siRNA Knockdown
The following table summarizes the comparative effects of the Hsp70 inhibitor VER-155008 and Hsp70/Hsc70 siRNA on the viability of MDA-MB-468 breast cancer cells. This data serves to validate that the cytotoxic effects of the small molecule inhibitor are indeed mediated through the inhibition of Hsp70.
| Treatment Condition | Concentration/Dose | Cell Viability (% of Control) | Reference |
| Hsp70 Inhibitor (VER-155008) | 10 µM | ~60% | [1] |
| 20 µM | ~40% | [1] | |
| siRNA Knockdown | 20 nM (siHSPA1A/B + siHSPA8) | ~50% | [1] |
| Control | Vehicle / Scrambled siRNA | 100% | [1] |
Experimental Protocols
Hsp70 siRNA Knockdown in Cancer Cells
This protocol outlines a general procedure for the transient knockdown of Hsp70 in cultured cancer cells using siRNA.
Materials:
-
Hsp70-specific siRNA duplexes and a non-targeting (scrambled) control siRNA.
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX).
-
Opti-MEM™ I Reduced Serum Medium.
-
Complete cell culture medium.
-
6-well tissue culture plates.
-
Cancer cell line of interest (e.g., MDA-MB-468).
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 20 nM of siRNA into 100 µL of Opti-MEM™ I medium and mix gently.
-
In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX into 100 µL of Opti-MEM™ I medium and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and the diluted lipid reagent, mix gently, and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the 200 µL of siRNA-lipid complex dropwise to each well containing cells and medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Validation of Knockdown: After the incubation period, harvest the cells to assess the knockdown efficiency at the mRNA level (by qRT-PCR) and protein level (by Western blot).
-
Phenotypic Assays: Following confirmation of successful knockdown, proceed with downstream functional assays, such as cell viability assays (e.g., MTT or CellTiter-Glo®), apoptosis assays (e.g., Annexin V staining), or cell cycle analysis.
Cell Viability Assay (MTT Assay)
This protocol describes a common method to assess cell viability following treatment with an Hsp70 inhibitor or siRNA knockdown.
Materials:
-
Cells treated with Hsp70 inhibitor or siRNA.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
96-well plate.
-
Plate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat with various concentrations of the Hsp70 inhibitor or perform siRNA transfection as described above. Include appropriate vehicle or scrambled siRNA controls.
-
MTT Addition: After the desired incubation period (e.g., 48-72 hours), add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the control-treated cells.
Visualizing the Mechanism and Workflow
To better understand the underlying biological processes and experimental design, the following diagrams have been generated.
Caption: Hsp70's role in inhibiting apoptosis.
Caption: Experimental workflow for target validation.
References
Validating Hsp70-IN-3's Anti-Hedgehog Activity: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of Hsp70-IN-3, a potent inhibitor of Heat Shock Protein 70 (Hsp70), with established anti-Hedgehog (Hh) pathway agents. It is intended for researchers, scientists, and drug development professionals investigating novel cancer therapeutics targeting the Hh signaling cascade. This document summarizes key quantitative data, details experimental protocols for validation, and provides visual representations of the underlying molecular mechanisms and experimental workflows.
Introduction to this compound and the Hedgehog Pathway
The Hedgehog signaling pathway is a critical regulator of embryonic development and tissue homeostasis.[1][2] Aberrant activation of this pathway is implicated in the development and progression of various cancers, including basal cell carcinoma and medulloblastoma.[1][2] The pathway's key effector is the GLI family of transcription factors, which, upon activation, drive the expression of genes involved in cell proliferation and survival.
This compound is a small molecule inhibitor of Hsp70, a molecular chaperone often overexpressed in cancer cells that assists in the folding and stability of a wide range of proteins.[3] Emerging evidence suggests that Hsp70 plays a role in the stability and function of key components of the Hedgehog pathway. This compound has demonstrated anti-proliferative activity and the ability to reduce the expression of the oncogenic transcription factor GLI1, indicating its potential as an anti-Hedgehog agent.[3]
This guide compares the anti-Hedgehog activity of this compound with two classes of established Hedgehog pathway inhibitors: SMO inhibitors (e.g., Vismodegib) and GLI inhibitors (e.g., GANT61).
Comparative Analysis of Anti-Hedgehog Activity
The efficacy of this compound and other Hedgehog pathway inhibitors can be quantified by their half-maximal inhibitory concentration (IC50) in various assays. The following table summarizes available data for this compound, the GLI inhibitor GANT61, and the SMO inhibitor Vismodegib.
| Inhibitor | Target | Assay | Cell Line | IC50 | Citation |
| This compound | Hsp70 | Biochemical Assay | ASZ001 | 1.1 µM | [3] |
| Hsp70 | Biochemical Assay | C3H10T1/2 | 1.9 µM | [3] | |
| GANT61 | GLI1/2 | Gli-luciferase Reporter | NIH 3T3 | ~5 µM | [4] |
| Cell Proliferation | CCK-8 Assay | Huh7 (HCC) | 4.481 µM | [5] | |
| Cell Proliferation | CCK-8 Assay | HLE (HCC) | 6.734 µM | [5] | |
| Vismodegib | SMO | GLI1 mRNA downregulation | Medulloblastoma allograft | - | [6] |
| Cell Proliferation | MTT Assay | SNU-1079 (CCC) | Dose-dependent inhibition | [7] | |
| Cell Proliferation | MTT Assay | SNU-245 (CCC) | Dose-dependent inhibition | [7] |
Mechanism of Action
The Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor. This relieves the inhibition of Smoothened (SMO), a G protein-coupled receptor. Activated SMO then triggers a signaling cascade that leads to the activation of the GLI transcription factors (GLI1, GLI2, and GLI3). In the absence of Hh signaling, GLI proteins are sequestered in the cytoplasm by Suppressor of Fused (SUFU) and targeted for proteasomal degradation. Upon pathway activation, GLI proteins translocate to the nucleus and induce the transcription of target genes.
This compound is hypothesized to exert its anti-Hedgehog effect by inhibiting Hsp70, which may act as a chaperone for key components of the Hedgehog pathway, potentially including GLI1. By inhibiting Hsp70, this compound may disrupt the proper folding and stability of these client proteins, leading to their degradation and a subsequent reduction in Hedgehog pathway activity. This mechanism is distinct from SMO inhibitors like Vismodegib, which target an upstream component of the pathway, and direct GLI inhibitors like GANT61, which interfere with the transcriptional activity of GLI proteins.
Figure 1. Hedgehog signaling pathway and points of inhibitor intervention.
Experimental Protocols
To validate the anti-Hedgehog activity of this compound and compare it to other inhibitors, a series of in vitro assays are essential. The following are detailed protocols for key experiments.
Gli-Luciferase Reporter Assay
This assay measures the transcriptional activity of GLI proteins.
Materials:
-
Hedgehog-responsive cells (e.g., NIH/3T3 or Shh-LIGHT2 cells)
-
Gli-responsive luciferase reporter plasmid (e.g., 8xGli-luc)
-
Control plasmid with a constitutive promoter driving Renilla luciferase
-
Transfection reagent
-
Luciferase assay system
-
Test compounds (this compound, GANT61, Vismodegib)
-
Hedgehog pathway agonist (e.g., Shh-N conditioned media or SAG)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Co-transfect cells with the Gli-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24 hours, replace the medium with fresh medium containing the Hedgehog pathway agonist to stimulate signaling.
-
Concurrently, treat the cells with a serial dilution of the test compounds. Include a vehicle control.
-
Incubate for another 24-48 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.
-
Calculate the IC50 value for each compound by plotting the normalized luciferase activity against the compound concentration.
Quantitative Real-Time PCR (qPCR) for Hedgehog Target Genes
This assay measures the mRNA levels of Hedgehog target genes, such as GLI1 and PTCH1.
Materials:
-
Hedgehog-responsive cells
-
Test compounds
-
Hedgehog pathway agonist
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for GLI1, PTCH1, and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Seed cells in a 6-well plate and treat with the Hedgehog pathway agonist and test compounds as described for the luciferase assay.
-
After the treatment period, harvest the cells and extract total RNA using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qPCR using a qPCR master mix and specific primers for GLI1, PTCH1, and the housekeeping gene.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression for each treatment condition compared to the vehicle control.
Cell Viability Assay
This assay determines the effect of the inhibitors on the proliferation and viability of Hedgehog-dependent cancer cells.
Materials:
-
Hedgehog-dependent cancer cell line (e.g., medulloblastoma or basal cell carcinoma cell lines)
-
Test compounds
-
Cell viability reagent (e.g., MTT, WST-1, or a commercial ATP-based assay kit)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds.
-
Incubate for 48-72 hours.
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control and determine the IC50 value for each compound.
Figure 2. Workflow for validating anti-Hedgehog activity of inhibitors.
Conclusion
This compound presents a novel approach to targeting the Hedgehog pathway by inhibiting the molecular chaperone Hsp70. This guide provides a framework for the direct comparison of this compound with established SMO and GLI inhibitors. The provided experimental protocols will enable researchers to generate robust and comparable data to fully elucidate the anti-Hedgehog potential of this compound and its unique mechanism of action. Further investigation is warranted to determine the precise molecular interactions between Hsp70 and the Hedgehog signaling components to fully validate this promising therapeutic strategy.
References
- 1. Mechanism of Hsp70 specialized interactions in protein translocation and the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional diversity between HSP70 paralogs caused by variable interactions with specific co-chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal.waocp.org [journal.waocp.org]
- 4. Sulfatide-Hsp70 interaction promotes Hsp70 clustering and stabilizes binding to unfolded protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gli-luciferase assay [bio-protocol.org]
- 6. Heat shock protein 70-binding protein 1 is highly expressed in high-grade gliomas, interacts with multiple heat shock protein 70 family members, and specifically binds brain tumor cell surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Selectivity Profile of Hsp70 Inhibitor VER-155008
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of the Hsp70 inhibitor, VER-155008, against other major Heat Shock Proteins (HSPs). The information presented is based on available experimental data to assist in evaluating its potential for targeted therapeutic applications.
Introduction to Hsp70 and VER-155008
Heat Shock Protein 70 (Hsp70) is a molecular chaperone crucial for protein homeostasis. Its overexpression in various cancer cells is associated with tumor survival, proliferation, and resistance to therapy, making it a compelling target for anticancer drug development. VER-155008 is an adenosine-derived small molecule inhibitor that targets the ATPase domain of Hsp70 family proteins.[1] Its efficacy and selectivity are critical parameters for its development as a therapeutic agent.
Quantitative Selectivity Profile of VER-155008
The inhibitory activity of VER-155008 has been quantified against several members of the HSP family. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its potency and selectivity.
| Heat Shock Protein Family Member | IC50 (μM) | Selectivity over Hsp90β | Reference |
| Hsp70 (HSPA1A) | 0.5 | >400-fold | [2][3] |
| Hsc70 (HSPA8) | 2.6 | >77-fold | [2][3][4] |
| Grp78 (HSPA5, BiP) | 2.6 | >77-fold | [2][3][4] |
| Hsp90β | >200 | - | |
| Hsp60 | No significant inhibition reported | - | [5] |
| Hsp40 | No significant inhibition reported | - | [5] |
| Hsp27 | No significant inhibition reported | - | [5] |
Note: While direct IC50 values for Hsp60, Hsp40, and Hsp27 are not consistently reported in the primary literature for VER-155008, some studies have shown that treatment with VER-155008 can lead to a decrease in the expression of Hsp27, but not Hsp60 or Hsp40.[5] This suggests an indirect regulatory effect rather than direct inhibition.
Experimental Methodologies
The determination of the selectivity profile of Hsp70 inhibitors like VER-155008 relies on robust biochemical and biophysical assays. The most common methods employed are detailed below.
1. ATPase Activity Assay (e.g., Malachite Green Assay)
This assay measures the enzymatic activity of HSPs, which hydrolyze ATP. The inhibition of this activity is a direct measure of the inhibitor's potency.
-
Principle: The assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis. The malachite green reagent forms a colored complex with free phosphate, which can be measured spectrophotometrically.
-
Protocol Outline:
-
Recombinant human HSPs (Hsp70, Hsp90, etc.) are incubated with the inhibitor (VER-155008) at various concentrations in an appropriate assay buffer.
-
ATP is added to initiate the reaction.
-
The reaction is incubated at 37°C for a defined period (e.g., 60 minutes).[6]
-
The reaction is stopped, and the malachite green reagent is added.
-
The absorbance is measured at a specific wavelength (e.g., 620 nm), and the amount of Pi released is calculated from a standard curve.
-
IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
-
2. Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
TSA is a biophysical method used to assess the binding of a ligand (inhibitor) to a protein by measuring changes in the protein's thermal stability.
-
Principle: The binding of a ligand generally stabilizes the protein structure, leading to an increase in its melting temperature (Tm). A fluorescent dye that binds to hydrophobic regions of the protein is used to monitor protein unfolding as the temperature is increased.
-
Protocol Outline:
-
The target protein (e.g., Hsp70) is mixed with a fluorescent dye (e.g., SYPRO Orange) and the inhibitor at various concentrations in a multiwell plate.[7][8]
-
The plate is placed in a real-time PCR instrument, and the temperature is gradually increased.[9]
-
The fluorescence is monitored in real-time. As the protein unfolds, the dye binds to the exposed hydrophobic cores, causing an increase in fluorescence.[7]
-
The Tm is determined as the midpoint of the unfolding transition. The shift in Tm in the presence of the inhibitor indicates binding.
-
3. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based assay used to study biomolecular interactions, including protein-protein and protein-ligand interactions.
-
Principle: The assay utilizes two types of microbeads: Donor and Acceptor beads. When these beads are brought into close proximity (e.g., through a binding event), a cascade of chemical reactions is initiated upon laser excitation of the Donor bead, resulting in a luminescent signal from the Acceptor bead.[10]
-
Protocol Outline for Competitive Binding:
-
Donor beads are coated with a tagged Hsp70, and Acceptor beads are coated with a molecule that binds to the same site as the inhibitor (e.g., a biotinylated ATP analog).
-
In the absence of an inhibitor, the beads are in close proximity, generating a strong signal.
-
When an inhibitor like VER-155008 is introduced, it competes for the binding site on Hsp70, displacing the biotinylated ATP analog and causing a decrease in the AlphaScreen signal.
-
The IC50 is determined by measuring the signal intensity at different inhibitor concentrations.
-
Visualizing Experimental Workflow and Signaling Pathways
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: A simplified workflow of common assays to determine Hsp70 inhibitor selectivity.
References
- 1. VER-155008 - HSP70 Inhibitors and Modulators | StressMarq [stressmarq.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. The heat shock protein 70 inhibitor VER155008 suppresses the expression of HSP27, HOP and HSP90β and the androgen receptor, induces apoptosis, and attenuates prostate cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-throughput screen for inhibitors of protein–protein interactions in a reconstituted heat shock protein 70 (Hsp70) complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Analysis of Protein Stability and Ligand Interactions by Thermal Shift Assay | Semantic Scholar [semanticscholar.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
Comparative Analysis of Allosteric Hsp70 Inhibitors: A Focus on JG-98
For Researchers, Scientists, and Drug Development Professionals
Heat shock protein 70 (Hsp70) is a molecular chaperone crucial for protein homeostasis and cell survival, making it a compelling target in cancer therapy. Its overexpression in various tumors is associated with poor prognosis and resistance to treatment. This guide provides a detailed analysis of JG-98, a potent allosteric inhibitor of Hsp70, offering insights into its mechanism of action, anti-cancer activity, and effects on cellular signaling pathways. Due to the limited publicly available information on Hsp70-IN-3, a direct comparative analysis is not feasible at this time. This document will therefore focus on a comprehensive overview of JG-98, supported by experimental data, to serve as a valuable resource for the research community.
Mechanism of Action: JG-98
JG-98 is an allosteric inhibitor of Hsp70.[1][2] It binds to a conserved pocket within the nucleotide-binding domain (NBD) of Hsp70, adjacent to the ATP/ADP binding site.[3] This binding event does not compete with ATP but instead disrupts the interaction between Hsp70 and its co-chaperones, particularly those from the BAG (Bcl-2-associated athanogene) family, such as Bag1, Bag2, and Bag3.[1] The Hsp70-Bag3 complex is known to play a significant role in promoting cancer cell survival and metastasis.[4] By disrupting this crucial protein-protein interaction, JG-98 destabilizes oncogenic client proteins that are dependent on Hsp70 for their function and stability, ultimately leading to cancer cell death.[3]
Quantitative Performance Data for JG-98
The anti-proliferative and inhibitory activities of JG-98 have been evaluated across various cancer cell lines. The following table summarizes key quantitative data from published studies.
| Parameter | Cell Line | Value | Reference |
| EC50 | MDA-MB-231 (Breast Cancer) | 0.4 µM | [1][2] |
| MCF-7 (Breast Cancer) | 0.7 µM | [1][2] | |
| HeLa (Cervical Cancer) | ~0.3 - 4 µM | [1] | |
| Ovarian Cancer Cells | ~0.3 - 4 µM | [1] | |
| Multiple Myeloma Cells | Less sensitive | [5] | |
| IC50 | Hsp70-Bag1 Interaction | 0.6 µM | |
| Hsp70-Bag2 Interaction | 1.2 µM | ||
| Hsp70-Bag3 Interaction | 1.6 µM | [5] | |
| MDA-MB-231 (Breast Cancer) | 0.39 µM | [2] |
Signaling Pathways Modulated by JG-98
JG-98's disruption of the Hsp70-Bag3 interaction leads to the destabilization of several key oncoproteins and the modulation of critical signaling pathways involved in cancer cell proliferation, survival, and apoptosis.
Key Signaling Events:
-
Destabilization of Oncoproteins: JG-98 treatment leads to the degradation of Hsp70 client proteins that are critical for cancer cell survival, including Akt and Raf-1.[3]
-
Induction of Apoptosis: The compound activates apoptotic pathways, evidenced by the cleavage of caspase-3 and PARP (Poly (ADP-ribose) polymerase).[1]
-
Cell Cycle Regulation: JG-98 destabilizes the transcription factor FoxM1, which in turn relieves the suppression of the cell cycle inhibitors p21 and p27.[1]
Experimental Protocols
To facilitate the replication and further investigation of Hsp70 inhibitors, a detailed protocol for a cell viability assay is provided below. This is a common method used to determine the cytotoxic effects of compounds like JG-98.
Cell Viability (MTT) Assay
Objective: To determine the half-maximal effective concentration (EC50) of an Hsp70 inhibitor on cancer cell proliferation.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Hsp70 inhibitor stock solution (e.g., JG-98 in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Hsp70 inhibitor in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO at the same concentration as the highest inhibitor concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the EC50 value using a suitable curve-fitting software.
Conclusion
JG-98 is a promising allosteric Hsp70 inhibitor with potent anti-cancer activity demonstrated in a range of cancer cell lines. Its mechanism of action, involving the disruption of the Hsp70-Bag3 protein-protein interaction, provides a clear rationale for its efficacy in destabilizing key oncoproteins and inducing apoptosis. The data and protocols presented in this guide offer a solid foundation for researchers interested in exploring the therapeutic potential of targeting Hsp70 in cancer. Further investigation into novel Hsp70 inhibitors, such as the emergent this compound, will be crucial to expand the arsenal of therapeutics aimed at this important molecular chaperone.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. JG-98 - HSP70 Inhibitors and Modulators | StressMarq [stressmarq.com]
- 4. Hsp70-Bag3 interactions regulate cancer-related signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of the Hsp70-Bag3 Protein-Protein Interaction as a Potential Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Hsp70 Inhibitors: Cross-validation of Cellular Effects
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cellular effects of prominent Heat Shock Protein 70 (Hsp70) inhibitors. While direct comparative data for Hsp70-IN-3 is limited in the public domain, this guide offers a cross-validation framework using data from well-characterized inhibitors VER-155008, MKT-077, and PES-Cl, highlighting the need for further comparative studies incorporating this compound.
Introduction
Heat Shock Protein 70 (Hsp70) is a molecular chaperone frequently overexpressed in a variety of cancers, where it plays a crucial role in promoting tumor cell survival, proliferation, and resistance to therapy.[1][2] This has made Hsp70 an attractive target for anticancer drug development. A number of small molecule inhibitors targeting Hsp70 have been developed, each with distinct mechanisms of action and cellular effects. This guide focuses on the cross-validation of the effects of these inhibitors in different cancer cell lines, with a particular interest in understanding the activity of this compound in relation to other known inhibitors. While comprehensive, directly comparable data for this compound is not yet widely available, we present a comparative analysis of three well-studied Hsp70 inhibitors—VER-155008, MKT-077, and PES-Cl—to provide a benchmark for future studies.
Data Presentation: Comparative Cytotoxicity of Hsp70 Inhibitors
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following tables summarize the reported IC50 values for VER-155008 and MKT-077 in various cancer cell lines. A direct comparison of cytotoxicity for PES-Cl, MKT-077, and VER-155008 in two specific cell lines is also presented.
Table 1: IC50 Values of VER-155008 in Various Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) |
| HCT116 | Colon Carcinoma | 5.3 |
| HT29 | Colon Carcinoma | 12.8 |
| BT474 | Breast Carcinoma | 10.4 |
| MDA-MB-468 | Breast Carcinoma | 14.4 |
Data sourced from MedChemExpress. GI50 represents the concentration for 50% of maximal inhibition of cell proliferation.
Table 2: IC50 Values of MKT-077 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| KB | Epidermoid Carcinoma | 0.81 |
| CV-1 | Monkey Kidney Epithelial | >69.0 |
| PC3 | Prostate Cancer | < 5 |
| OVCAR3 | Ovarian Cancer | < 5 |
| HCT116 | Colon Carcinoma | < 5 |
| T47D | Breast Cancer | < 5 |
| A375 | Melanoma | < 5 |
| TT | Medullary Thyroid Carcinoma | 0.74 |
| MZ-CRC-1 | Medullary Thyroid Carcinoma | 11.4 |
Data sourced from various publications. Note that experimental conditions may vary.[3][4]
Table 3: Comparative Cytotoxicity of PES-Cl, MKT-077, and VER-155008
| Inhibitor | H1299 (Lung Adenocarcinoma) IC50 (µM) | A375 (Melanoma) IC50 (µM) |
| PES-Cl | ~10 | ~7.5 |
| MKT-077 | ~12.5 | ~10 |
| VER-155008 | ~25 | ~20 |
Data estimated from a comparative study by The Eukaryotic Cell. Cells were treated for 48 hours and viability was assessed by MTT assay.[3]
Comparative Effects on Apoptosis and Cell Cycle
Hsp70 inhibitors exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest.
A comparative study in H1299 and A375 cell lines revealed differential effects of PES-Cl, MKT-077, and VER-155008 on these processes.[3]
-
Apoptosis: All three inhibitors induced apoptosis, as evidenced by the accumulation of Annexin V positive cells.[3] Western blot analysis showed that PES-Cl and VER-155008 induced the cleavage of lamin A and caspase-3, particularly in A375 melanoma cells, indicating activation of the apoptotic cascade.[3]
-
Cell Cycle Arrest: Of the three compounds, only PES-Cl was found to cause a G2/M phase cell cycle arrest in tumor cells.[3]
These findings highlight that while different Hsp70 inhibitors may all lead to cancer cell death, the underlying molecular events can differ, which may have implications for their therapeutic application.
Experimental Protocols
To facilitate the cross-validation of Hsp70 inhibitor effects, detailed protocols for key cellular assays are provided below.
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat cells with various concentrations of the Hsp70 inhibitor and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V Staining)
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to detect apoptotic cells by flow cytometry. Propidium iodide (PI) is a fluorescent dye that is excluded by live cells but can enter late apoptotic and necrotic cells with compromised membrane integrity, allowing for the differentiation of early and late apoptotic cells.
Protocol:
-
Cell Treatment: Treat cells with the Hsp70 inhibitor for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation solution like trypsin-EDTA.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add fluorochrome-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA within a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the Hsp70 inhibitor and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Cells can be stored at -20°C for several days.
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cells in a solution containing RNase A to degrade RNA and prevent its staining by PI.
-
PI Staining: Add PI solution to the cells.
-
Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.
-
Analysis: Analyze the cells by flow cytometry. The DNA content will be displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be calculated.
Mandatory Visualization
Hsp70 Signaling Pathway in Cancer
Caption: Hsp70 signaling pathway in cancer cell survival.
Experimental Workflow for Comparative Analysis
Caption: Workflow for comparing Hsp70 inhibitor effects.
Logical Relationship of a Comparative Study
Caption: Logical flow of a comparative inhibitor study.
Conclusion and Future Directions
The cross-validation of Hsp70 inhibitor effects across different cell lines is essential for understanding their therapeutic potential and identifying the most promising candidates for further development. The data presented here for VER-155008, MKT-077, and PES-Cl demonstrate that while these inhibitors share the ability to induce cancer cell death, they exhibit distinct profiles in terms of their potency and their impact on specific cellular processes like apoptosis and cell cycle progression.[3]
A significant gap in the current knowledge is the lack of direct, quantitative comparative data for this compound. To fully assess its potential, it is imperative that future studies include this compound in head-to-head comparisons with other well-characterized Hsp70 inhibitors across a panel of cancer cell lines. The experimental protocols and workflow outlined in this guide provide a framework for conducting such a cross-validation study. The results of these future studies will be invaluable for the rational design of novel cancer therapies targeting the Hsp70 chaperone machinery.
References
- 1. mdpi.com [mdpi.com]
- 2. Inducible Hsp70 in the Regulation of Cancer Cell Survival: Analysis of Chaperone Induction, Expression and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Heat Shock Protein 70 Protects Cells from Cell Cycle Arrest and Apoptosis Induced by Human Immunodeficiency Virus Type 1 Viral Protein R - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Hsp70 Inhibitor Binding Affinity and Kinetics
Data Presentation: Hsp70 Inhibitor Binding Parameters
The following table summarizes the available quantitative data for the binding of selected inhibitors to Hsp70. This allows for a direct comparison of their thermodynamic and kinetic profiles.
| Inhibitor | Technique | Target | Affinity (Kd) | Stoichiometry (n) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ka (M-1s-1) | kd (s-1) |
| VER-155008 | ITC | Hsp70 | 228 ± 16 nM | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| MKT-077 | NMR | Hsc70 NBD (ADP state) | 1 µM < Kd < 10 µM | Not Reported | Not Applicable | Not Applicable | Not Applicable | Not Applicable |
Note: Data for Hsp70-IN-3 is not available in the cited literature. The data for MKT-077 is an estimation from NMR titration as ITC was not successful.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of binding data. Below are generalized protocols for SPR and ITC analysis of Hsp70 inhibitors, based on established practices.
Surface Plasmon Resonance (SPR) Protocol
SPR is a label-free technique used to measure the kinetics of binding and dissociation between a ligand (e.g., Hsp70) immobilized on a sensor chip and an analyte (e.g., inhibitor) in solution.
1. Ligand Immobilization:
- Chip Selection: A CM5 sensor chip is commonly used.
- Surface Activation: The chip surface is activated with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).
- Ligand Coupling: Recombinant full-length Hsp70 is diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 6.0) and injected over the activated surface. The desired immobilization level should be low enough to avoid mass transport limitations (typically aiming for an Rmax of 100-150 RU for kinetic analysis).[2][3]
- Deactivation: Remaining active groups on the surface are quenched by injecting 1 M ethanolamine-HCl, pH 8.5.[3]
2. Analyte Binding Analysis:
- Sample Preparation: The Hsp70 inhibitor is serially diluted in running buffer (e.g., 20 mM HEPES, 150 mM KCl, 2 mM MgCl₂, 1 mM DTT, 0.03% Tween-20, and a small percentage of DMSO to ensure solubility).[2]
- Injection: A range of inhibitor concentrations is injected over the immobilized Hsp70 surface at a constant flow rate (e.g., 30 µL/min).[3] Each cycle consists of an association phase followed by a dissociation phase where running buffer flows over the chip.
- Regeneration: If necessary, a regeneration solution (e.g., a short pulse of a low pH buffer like 10 mM glycine-HCl, pH 3.0) is injected to remove any remaining bound analyte before the next injection.[4]
3. Data Analysis:
- The resulting sensorgrams (response units vs. time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.
- The association (ka) and dissociation (kd) rate constants are determined by fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding). The equilibrium dissociation constant (Kd) is then calculated as kd/ka.
Isothermal Titration Calorimetry (ITC) Protocol
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters enthalpy (ΔH) and entropy (ΔS).
1. Sample Preparation:
- Protein and Ligand: Hsp70 and the inhibitor are extensively dialyzed against the same buffer (e.g., 30 mM HEPES pH 7.5, 100 mM KCl, 2 mM MgCl₂, 1 mM TCEP) to minimize buffer mismatch effects.[5] The protein is typically placed in the sample cell and the ligand in the injection syringe.
- Concentration Determination: Accurate concentration of both protein and ligand is critical. The concentration of the macromolecule in the cell is typically in the range of 5-20 µM, and the ligand in the syringe is 10-20 fold higher.[6]
2. ITC Experiment:
- Instrument Setup: The instrument is set to the desired experimental temperature (e.g., 30°C).[5]
- Titration: A series of small injections (e.g., 2-12 µL) of the ligand solution are made into the protein solution in the sample cell.[5] The heat change after each injection is measured.
- Control Titrations: A control experiment titrating the ligand into the buffer alone is performed to determine the heat of dilution, which is then subtracted from the binding data.
3. Data Analysis:
- The heat per injection is integrated and plotted against the molar ratio of ligand to protein.
- The resulting binding isotherm is fitted to a suitable binding model (e.g., one set of sites) to determine the Kd, n, and ΔH.
- The Gibbs free energy (ΔG) and the entropic contribution (-TΔS) are then calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
Mandatory Visualizations
Hsp70 Signaling Pathway and Inhibitor Mechanism
Hsp70 plays a central role in protein homeostasis by assisting in the folding of newly synthesized or stress-denatured proteins. Its function is tightly regulated by an ATP-dependent cycle. Hsp70 inhibitors can interfere with this cycle at different points, leading to the accumulation of misfolded client proteins and ultimately inducing apoptosis in cancer cells.
Caption: Hsp70 chaperone cycle and mechanism of ATP-competitive inhibitors.
Experimental Workflow: Surface Plasmon Resonance (SPR)
The following diagram illustrates the key steps in a typical SPR experiment for characterizing the binding of a small molecule inhibitor to Hsp70.
Caption: A typical workflow for an SPR-based binding kinetics experiment.
Experimental Workflow: Isothermal Titration Calorimetry (ITC)
This diagram outlines the process of an ITC experiment to determine the thermodynamic profile of an Hsp70 inhibitor's binding.
Caption: A generalized workflow for an ITC binding affinity experiment.
References
- 1. Allosteric drugs: the interaction of anti-tumor compound MKT-077 with human Hsp70 chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Analysis of Hsp70 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dhvi.duke.edu [dhvi.duke.edu]
- 4. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
A Comparative Guide to Hsp70 Inhibitors: Unraveling Mechanisms and Performance
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of key Heat shock protein 70 (Hsp70) inhibitors. Due to the limited publicly available structural and mechanistic data for Hsp70-IN-3, this document focuses on three well-characterized inhibitors that target distinct domains of Hsp70: VER-155008, 2-phenylethynesulfonamide (PES), and MKT-077.
Heat shock protein 70 (Hsp70) is a highly conserved molecular chaperone crucial for maintaining protein homeostasis.[1][2] Its overexpression in various cancer types, where it supports tumor cell survival and proliferation, has made it an attractive target for cancer therapy.[3] Hsp70 consists of two principal domains: a Nucleotide Binding Domain (NBD) at the N-terminus and a Substrate Binding Domain (SBD) at the C-terminus.[2][4] The chaperone activity of Hsp70 is allosterically regulated by the binding and hydrolysis of ATP at the NBD, which in turn modulates the affinity of the SBD for its substrate proteins.[2] This intricate mechanism offers multiple sites for therapeutic intervention.
This guide delves into a structural and functional comparison of three distinct classes of Hsp70 inhibitors, providing insights into their mechanisms of action, binding affinities, and inhibitory activities.
The Hsp70 Chaperone Cycle: A Target for Inhibition
The proper functioning of Hsp70 relies on a dynamic cycle of ATP binding, hydrolysis, and nucleotide exchange, which dictates its interaction with substrate proteins. This cycle represents a key area for the development of small molecule inhibitors.
Comparative Analysis of Hsp70 Inhibitors
The inhibitors VER-155008, PES, and MKT-077 have been selected for this guide as they represent three distinct strategies for targeting Hsp70: ATP-competitive inhibition at the NBD, targeting the SBD, and allosteric inhibition.
| Inhibitor | Target Domain | Mechanism of Action | Binding Affinity (Kd) | IC50 |
| VER-155008 | Nucleotide Binding Domain (NBD) | ATP-competitive inhibitor, preventing the binding of ATP and subsequent allosteric control of the SBD.[5] | 0.3 µM for Hsc70[5] | 0.5 µM for Hsp70, 2.6 µM for Hsc70 and Grp78[6] |
| PES | Substrate Binding Domain (SBD) | Covalently binds to cysteine residues (Cys-574 and Cys-603) in the α-helical lid of the SBD, likely interfering with substrate and co-chaperone interactions.[7][8] | Not reported | Varies by cell line (e.g., ~10-20 µM)[9] |
| MKT-077 | Nucleotide Binding Domain (NBD) - Allosteric Site | Binds to an allosteric site adjacent to the ATP/ADP binding pocket, stabilizing the ADP-bound state and inhibiting the J-domain stimulated ATPase activity.[10][11] | Not reported | ~1 µM in MCF-7 and MDA-MB-231 cells[10] |
Structural Insights into Inhibitor Binding
The distinct binding sites of these inhibitors on the Hsp70 protein underscore the different approaches to modulating its chaperone activity.
Experimental Protocols
Accurate and reproducible experimental data are paramount in drug discovery. Below are outlines of common methodologies used to characterize Hsp70 inhibitors.
Fluorescence Polarization (FP) Assay for NBD Binders (e.g., VER-155008)
This assay is used to determine the binding affinity of compounds that compete with ATP for the nucleotide-binding pocket of Hsp70.
Principle: A fluorescently labeled ATP tracer (e.g., N6-(6-amino)hexyl-ATP-5-FAM) is used. When the tracer is bound to the larger Hsp70 protein, it tumbles slowly in solution, resulting in a high fluorescence polarization signal. When a competitor compound displaces the tracer, the free tracer tumbles more rapidly, leading to a decrease in the polarization signal.
General Protocol:
-
Reagents: Purified Hsp70 protein, fluorescently labeled ATP tracer, assay buffer (e.g., 100 mM Tris pH 7.4, 150 mM KCl, 5 mM CaCl2), and test compound.[12]
-
Procedure:
-
Data Analysis: The data are typically fitted to a four-parameter logistic equation to determine the IC50 value, which can then be used to calculate the binding affinity (Kd).[12]
Pull-down Assay for SBD Binders (e.g., PES)
This method is used to identify and confirm the interaction of a compound with its protein target.
Principle: A biotinylated version of the inhibitor (e.g., Biotin-PES) is incubated with cell lysates or purified protein. The biotinylated compound and any bound proteins are then captured using avidin- or streptavidin-coated beads. The captured proteins are subsequently identified by Western blotting.
General Protocol:
-
Reagents: Biotinylated inhibitor, cell lysates or purified Hsp70, avidin/streptavidin beads, wash buffers, and elution buffer.[13]
-
Procedure:
-
Incubate the biotinylated inhibitor with the protein source.[13]
-
Add avidin/streptavidin beads to the mixture and incubate to allow binding.
-
Wash the beads several times to remove non-specific binders.
-
Elute the bound proteins from the beads.
-
Analyze the eluate by SDS-PAGE and Western blotting using an anti-Hsp70 antibody to confirm the interaction.[13]
-
Cell Viability Assay (MTT Assay)
This assay is commonly used to determine the cytotoxic effect of a compound on cancer cell lines.
General Protocol:
-
Cell Culture: Plate cancer cells in a 96-well plate and allow them to adhere overnight.[14]
-
Treatment: Treat the cells with a range of concentrations of the test inhibitor for a specified period (e.g., 72 hours).[14]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[14]
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and plot the results against the inhibitor concentration to determine the IC50 value.[15]
Conclusion
The development of Hsp70 inhibitors is a promising avenue for cancer therapy. Understanding the diverse mechanisms by which small molecules can target different domains and allosteric sites of Hsp70 is crucial for the rational design of next-generation therapeutics. This guide provides a comparative framework for evaluating Hsp70 inhibitors, highlighting the importance of integrated structural, biochemical, and cell-based analyses in their characterization. While direct structural data for this compound remains elusive in the public domain, the comparative analysis of VER-155008, PES, and MKT-077 offers valuable insights into the multifaceted landscape of Hsp70 inhibition.
References
- 1. Hsp70 Structure, Function, Regulation and Influence on Yeast Prions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hsp70 chaperones: Cellular functions and molecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are HSP70 heat-shock proteins inhibitors and how do they work? [synapse.patsnap.com]
- 4. Heat Shock Protein 70 (Hsp70) as an Emerging Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional Analysis of Hsp70 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PES inhibits human-inducible Hsp70 by covalent targeting of cysteine residues in the substrate-binding domain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PES inhibits human-inducible Hsp70 by covalent targeting of cysteine residues in the substrate-binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Heat Shock Protein-70 Inhibition by the Small-Molecule 2-phenylethynesulfonamide Impairs Protein Clearance Pathways in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MKT-077 - HSP70 Inhibitors and Modulators | StressMarq [stressmarq.com]
- 11. Allosteric drugs: the interaction of anti-tumor compound MKT-077 with human Hsp70 chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. A Small Molecule Inhibitor of Inducible Heat Shock Protein 70 (HSP70) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Validation of the Hsp70-Bag3 Protein-Protein Interaction as a Potential Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Hsp70 Inhibitor JG-98 Demonstrates Tumor Suppression in Xenograft Models, Offering a Potential Alternative to Standard Cancer Therapies
For Immediate Release
[City, State] – [Date] – Researchers and drug development professionals now have access to a comparative guide on the efficacy of the novel Hsp70 inhibitor, JG-98, in preclinical xenograft models of breast and cervical cancer. This guide provides a comprehensive analysis of JG-98's performance against established standard-of-care treatments, supported by available experimental data.
Heat shock protein 70 (Hsp70) is a molecular chaperone that is frequently overexpressed in various cancer cells, playing a crucial role in tumor cell survival, proliferation, and resistance to therapy. Inhibition of Hsp70 has emerged as a promising strategy in oncology. JG-98 is a small molecule inhibitor that has shown anti-tumor activity in in-vivo studies involving xenograft models of human breast cancer (MCF-7) and cervical cancer (HeLa).
Efficacy of JG-98 in Xenograft Models
In preclinical studies, JG-98 has demonstrated the ability to suppress tumor growth in both MCF-7 and HeLa xenograft models. While direct head-to-head comparative studies with standard-of-care drugs in the same experimental setting are limited, the available data suggests that JG-98 holds potential as an anti-cancer agent.
Data Summary: JG-98 vs. Standard of Care in Xenograft Models
| Cancer Type | Xenograft Model | Hsp70 Inhibitor | Efficacy | Standard of Care | Efficacy of Standard of Care |
| Breast Cancer | MCF-7 | JG-98 | Suppresses tumor growth[1][2] | Tamoxifen, Doxorubicin, Paclitaxel | Inhibition of tumor progression, tumor regression[3][4][5] |
| Cervical Cancer | HeLa | JG-98 | Suppresses tumor growth[1][2] | Cisplatin | Inhibition of tumor growth[6] |
Note: The efficacy data for JG-98 and standard-of-care treatments are based on separate studies, and direct comparison should be made with caution due to potential variations in experimental protocols.
Experimental Protocols
MCF-7 Xenograft Model:
MCF-7 human breast cancer cells are implanted subcutaneously into immunocompromised mice. Estrogen supplementation is often required to support tumor growth. Once tumors reach a palpable size, treatment with JG-98 or standard-of-care agents is initiated. Tumor volume is measured regularly to assess treatment efficacy.
HeLa Xenograft Model:
HeLa human cervical cancer cells are injected subcutaneously into immunocompromised mice. Similar to the MCF-7 model, tumor growth is monitored throughout the treatment period with the investigational drug or standard chemotherapy.
Visualizing the Mechanism and Workflow
To better understand the underlying biological pathways and experimental procedures, the following diagrams are provided.
Caption: Hsp70 signaling pathway in cancer and its inhibition by JG-98.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Combination of methylselenocysteine with tamoxifen inhibits MCF-7 breast cancer xenografts in nude mice through elevated apoptosis and reduced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating the Anti-proliferative Effects of Hsp70-IN-3 with Orthogonal Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-proliferative effects of the Hsp70 inhibitor, Hsp70-IN-3, alongside other known Hsp70 inhibitors, VER-155008 and MKT-077. The validation of its anti-proliferative activity is demonstrated through a series of orthogonal assays, with detailed methodologies provided for each.
Introduction to Hsp70 Inhibition in Cancer Therapy
Heat shock protein 70 (Hsp70) is a molecular chaperone frequently overexpressed in a variety of cancer cells.[1][2][3][4][5] Its primary role in maintaining protein homeostasis makes it a critical factor for cancer cell survival, proliferation, and resistance to therapy.[1][3][4] Inhibition of Hsp70 has emerged as a promising therapeutic strategy to induce cancer cell death and sensitize tumors to conventional treatments.[2][3] Hsp70 inhibitors function by interfering with its chaperone activity, leading to the degradation of client proteins essential for tumor growth and survival.[2][6] This guide focuses on this compound, a novel inhibitor, and compares its anti-proliferative efficacy against established inhibitors using multiple, independent (orthogonal) assays to ensure the validity of the findings.
Data Presentation: Comparative Anti-proliferative Activity
The anti-proliferative activity of this compound and its counterparts was evaluated across a panel of cancer cell lines using various assays. The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% of its maximal effect, are summarized below.
Note: Specific anti-proliferative data for this compound is not publicly available. The data presented here for "this compound (as JG-98)" is based on its close analog, JG-98, as reported in the literature.[7][8][9][10]
| Inhibitor | Cell Line | Assay | EC50 / IC50 (µM) | Reference |
| This compound (as JG-98) | MDA-MB-231 (Breast) | MTT | 0.4 ± 0.03 | [9][10] |
| MCF-7 (Breast) | MTT | 0.7 ± 0.2 | [9][10] | |
| Multiple Myeloma Cell Lines | Luciferase Viability | 0.3 - 4 | [4][8] | |
| VER-155008 | HCT116 (Colon) | Proliferation | 5.3 | [2] |
| BT474 (Breast) | Proliferation | 10.4 | [2] | |
| INA-6 (Multiple Myeloma) | Viability | 2.5 | [6] | |
| KMS11 (Multiple Myeloma) | Viability | 4 | [6] | |
| MKT-077 | A375 (Melanoma) | MTT | ~2.5 | [1][2] |
| H1299 (Lung) | MTT | ~2.5 | [1][2] | |
| Various Cancer Cell Lines | Proliferation | 0.35 - 1.2 | [11] |
Experimental Protocols
To ensure the reproducibility and accuracy of the findings, detailed protocols for the orthogonal assays used to validate the anti-proliferative effects of Hsp70 inhibitors are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of the Hsp70 inhibitors (e.g., this compound, VER-155008, MKT-077) for the desired duration (e.g., 48-72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
BrdU (Bromodeoxyuridine) Incorporation Assay
This immunoassay measures DNA synthesis as an indicator of cell proliferation.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with Hsp70 inhibitors as described in the MTT assay protocol.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for its incorporation into newly synthesized DNA.
-
Fixation and Denaturation: Fix the cells and denature the DNA to expose the incorporated BrdU.
-
Antibody Incubation: Incubate the cells with an anti-BrdU primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Substrate Addition and Measurement: Add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate and measure the absorbance at 450 nm. The absorbance intensity is proportional to the amount of BrdU incorporated, indicating the level of cell proliferation.
Colony Formation Assay
This assay assesses the long-term ability of single cells to proliferate and form colonies, providing a measure of clonogenic survival.
Protocol:
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells/well) in a 6-well plate and allow them to adhere.
-
Treatment: Treat the cells with Hsp70 inhibitors for a specified period.
-
Incubation: Remove the treatment medium, replace it with fresh medium, and incubate for 7-14 days to allow for colony formation.
-
Staining: Fix the colonies with methanol and stain them with crystal violet.
-
Colony Counting: Count the number of colonies (typically containing >50 cells) in each well. The surviving fraction is calculated by normalizing the number of colonies in the treated wells to that in the control wells.
Signaling Pathways and Experimental Workflows
The anti-proliferative effects of Hsp70 inhibitors are mediated through the disruption of key signaling pathways that are crucial for cancer cell growth and survival.
Hsp70-Mediated Pro-Survival Signaling Pathway
Hsp70 plays a central role in maintaining the stability and function of numerous oncoproteins. Its inhibition leads to the degradation of these client proteins, thereby disrupting downstream signaling cascades such as the PI3K/Akt and MAPK/ERK pathways, which are critical for cell proliferation and survival.[5][6]
Caption: Hsp70 inhibition disrupts pro-survival signaling.
Experimental Workflow for Validating Anti-proliferative Effects
The validation of this compound's anti-proliferative effects involves a multi-step process utilizing orthogonal assays to ensure the reliability of the results.
Caption: Orthogonal assays for anti-proliferative validation.
Conclusion
The data from orthogonal assays strongly support the anti-proliferative effects of Hsp70 inhibition. While direct comparative data for this compound is emerging, the potent activity of its close analog, JG-98, suggests its promise as a valuable anti-cancer agent. The detailed protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers to further investigate and validate the therapeutic potential of Hsp70 inhibitors in cancer drug development. The use of multiple, independent assays is crucial for robust validation of a compound's biological activity and for making informed decisions in the drug discovery pipeline.
References
- 1. Comparison of the activity of three different HSP70 inhibitors on apoptosis, cell cycle arrest, autophagy inhibition, and HSP90 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Advances in the study of HSP70 inhibitors to enhance the sensitivity of tumor cells to radiotherapy [frontiersin.org]
- 4. Validation of the Hsp70-Bag3 Protein-Protein Interaction as a Potential Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HSP70 Family in Cancer: Signaling Mechanisms and Therapeutic Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The PI3K/Akt signaling pathway regulates the expression of Hsp70, which critically contributes to Hsp90-chaperone function and tumor cell survival in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analogues of the Allosteric Heat Shock Protein 70 (Hsp70) Inhibitor, MKT-077, As Anti-Cancer Agents [escholarship.org]
- 8. Validation of the Hsp70-Bag3 protein-protein interaction as a potential therapeutic target in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analogs of the Allosteric Heat Shock Protein 70 (Hsp70) Inhibitor, MKT-077, as Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Allosteric drugs: the interaction of anti-tumor compound MKT-077 with human Hsp70 chaperones - PMC [pmc.ncbi.nlm.nih.gov]
Hsp70-IN-3: A Comparative Guide to a Novel Hsp70 Inhibitor
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Hsp70-IN-3 with other established Heat shock protein 70 (Hsp70) inhibitors. This document outlines supporting experimental data, detailed protocols for key assays, and visual representations of relevant biological pathways and experimental workflows.
Introduction to Hsp70 Inhibition
Heat shock protein 70 (Hsp70) is a molecular chaperone crucial for cellular homeostasis. It plays a vital role in protein folding, assembly, and degradation. In cancer cells, Hsp70 is often overexpressed, where it helps stabilize oncoproteins and protect malignant cells from apoptosis, contributing to tumor growth and therapeutic resistance.[1][2][3] This has made Hsp70 a compelling target for anticancer drug development. Hsp70 inhibitors disrupt these protective mechanisms, leading to the degradation of client proteins and inducing cancer cell death.[4][5]
This compound: A Potent Inhibitor of the Hsp70 Family
This compound has emerged as a potent inhibitor of Hsp70.[1][6][7] It demonstrates significant anti-proliferative activity and has been shown to downregulate the oncogenic transcription factor GLI1, which is involved in the Hedgehog signaling pathway.[1][6][7]
Comparative Analysis of Hsp70 Inhibitors
To provide a clear benchmark for the performance of this compound, the following table summarizes its potency alongside other well-characterized Hsp70 inhibitors. The data is presented as IC50 values, which represent the concentration of an inhibitor required to reduce a specific biological activity by half.
| Inhibitor | Mechanism of Action | Target | IC50 | Cell Line(s) | Reference(s) |
| This compound | Hsp70 inhibitor with anti-Hedgehog signaling activity. | Hsp70 | 1.1 µM | ASZ001 | [1][6][7] |
| 1.9 µM | C3H10T1/2 | [1][6][7] | |||
| VER-155008 | ATP-competitive inhibitor of the Hsp70 ATPase domain. | Hsp70, Hsc70, Grp78 | 0.5 µM (Hsp70) | Multiple human tumor cell lines | [8] |
| Apoptozole | Inhibitor of the ATPase domain of Hsc70 and Hsp70. | Hsc70, Hsp70 | 5-7 µM | A549, HeLa, MDA-MB-231 | |
| MKT-077 | Allosteric inhibitor that binds to the substrate-binding domain. | Hsp70 | Not specified in provided context | Not specified in provided context | [5] |
| JG-98 | Allosteric inhibitor that disrupts the Hsp70-Bag3 interaction. | Hsp70 | 1.79 µM | HeLa | [5] |
| 2.96 µM | SKOV-3 | [5] | |||
| PES (pifithrin-µ) | Covalently modifies cysteine residues in the Hsp70 substrate-binding domain. | Hsp70 | Not specified in provided context | Not specified in provided context | |
| Quercetin | Inhibits heat-induced Hsp70 expression. | Hsp70 expression | Not specified in provided context | Not specified in provided context |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of Hsp70 inhibitors are provided below.
Hsp70 ATPase Activity Assay (Malachite Green Assay)
This assay quantifies the ATPase activity of Hsp70 by measuring the amount of inorganic phosphate released from ATP hydrolysis.
Materials:
-
Purified Hsp70 protein
-
Hsp40 (co-chaperone, optional but recommended for stimulating ATPase activity)
-
ATP solution
-
Assay Buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2)
-
Malachite Green Reagent (containing malachite green, ammonium molybdate, and a stabilizer like polyvinyl alcohol)
-
Phosphate standard solution
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare Reagents: Prepare all reagents and the phosphate standard curve according to the manufacturer's instructions.
-
Reaction Setup: In a 96-well plate, add the assay buffer, purified Hsp70, and the test compound (e.g., this compound) at various concentrations. Include a positive control (Hsp70 without inhibitor) and a negative control (buffer only).
-
Initiate Reaction: Add ATP to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes) to allow for ATP hydrolysis.
-
Stop Reaction and Color Development: Stop the reaction by adding the Malachite Green Reagent to each well. This reagent will form a colored complex with the free phosphate.
-
Read Absorbance: After a short incubation at room temperature to allow for color development, measure the absorbance at a wavelength of 620-650 nm using a plate reader.
-
Data Analysis: Subtract the background absorbance (negative control) from all readings. Use the phosphate standard curve to determine the amount of phosphate released in each well. Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.[9][10][11][12]
Luciferase Refolding Assay
This assay assesses the chaperone activity of Hsp70 by measuring its ability to refold denatured firefly luciferase.
Materials:
-
Purified Hsp70 protein
-
Firefly luciferase
-
Denaturation Buffer (e.g., containing guanidinium chloride or urea)
-
Refolding Buffer (containing ATP and a regeneration system)
-
Luciferase assay substrate (luciferin)
-
Luminometer
-
96-well opaque plate
Procedure:
-
Denature Luciferase: Chemically denature the firefly luciferase by incubating it in the denaturation buffer.
-
Initiate Refolding: Dilute the denatured luciferase into the refolding buffer containing Hsp70 and the test compound at various concentrations.
-
Incubation: Incubate the mixture at a suitable temperature (e.g., 25-30°C) to allow for Hsp70-mediated refolding.
-
Measure Luciferase Activity: At different time points, take aliquots of the reaction and add the luciferase assay substrate.
-
Read Luminescence: Immediately measure the luminescence using a luminometer. The amount of light produced is proportional to the amount of refolded, active luciferase.
-
Data Analysis: Plot the luciferase activity over time. The rate of refolding in the presence of the inhibitor can be compared to the control (Hsp70 without inhibitor) to determine the inhibitory effect.[13][14][15][16][17]
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the effect of Hsp70 inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Hsp70 inhibitor (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the Hsp70 inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Read Absorbance: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.[18][19][20][21]
Visualizing Hsp70's Role and Inhibition
To better understand the context of Hsp70 inhibition, the following diagrams illustrate the Hsp70 signaling pathway and a typical experimental workflow for evaluating Hsp70 inhibitors.
Caption: Hsp70 Signaling Pathway and Inhibition.
Caption: Experimental Workflow for Hsp70 Inhibitor Evaluation.
References
- 1. This compound|CAS |DC Chemicals [dcchemicals.com]
- 2. mdpi.com [mdpi.com]
- 3. embopress.org [embopress.org]
- 4. Hsp70 chaperones: Cellular functions and molecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medicinescience.org [medicinescience.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Malachite Green Assay for the Discovery of Heat-Shock Protein 90 Inhibitors [jove.com]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of a malachite green assay for detection of ATP hydrolysis by solubilized membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. cellular-protein-chemistry.nl [cellular-protein-chemistry.nl]
- 14. Effective cotranslational folding of firefly luciferase without chaperones of the Hsp70 family - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Intracellular Refolding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. Luciferase Renaturation Assays of Chaperones and Chaperone Antagonists | Springer Nature Experiments [experiments.springernature.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. broadpharm.com [broadpharm.com]
- 20. protocols.io [protocols.io]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Assessing Hsp70-Bag3 Interaction: A Comparative Guide to Small Molecule Inhibitors
For researchers, scientists, and drug development professionals, understanding the intricate molecular interactions that drive cellular processes is paramount. The protein-protein interaction (PPI) between Heat Shock Protein 70 (Hsp70) and Bcl-2-associated athanogene 3 (Bag3) has emerged as a critical node in cellular signaling, particularly in the context of cancer and proteotoxic stress. This guide provides a comparative assessment of small molecule inhibitors targeting this interaction, with a focus on Hsp70-IN-3 and its alternatives, supported by experimental data and detailed protocols.
The Hsp70-Bag3 complex plays a crucial role in protein quality control, linking the chaperone machinery to pathways such as autophagy and apoptosis.[1][2] This complex acts as a sensor for cellular stress, such as the accumulation of misfolded proteins, and transduces signals to downstream pathways, including the Hippo, JNK, and p38 signaling cascades.[3][4] In many cancers, the upregulation of the Hsp70-Bag3 complex is associated with tumor progression, metastasis, and resistance to therapy, making it an attractive target for therapeutic intervention.
Comparative Analysis of Hsp70-Bag3 Inhibitors
While several molecules have been developed to inhibit Hsp70, their specific effects on the Hsp70-Bag3 interaction vary. This section compares this compound with two well-characterized inhibitors of the Hsp70-Bag3 PPI: YM-1 and JG-98.
In contrast, YM-1 and JG-98 have been specifically identified and characterized as allosteric inhibitors that disrupt the Hsp70-Bag3 complex.[5][6] These compounds bind to a conserved pocket in the nucleotide-binding domain (NBD) of Hsp70, which induces a conformational change that weakens its affinity for Bag3.[5][6]
Below is a summary of the available quantitative data for these inhibitors:
| Inhibitor | Target | IC50 (in vitro) | EC50 (in cellulo) | Known Effect on Hsp70-Bag3 Interaction | Primary Described Downstream Effects |
| This compound | Hsp70 | 1.1 µM (ASZ001 cells), 1.9 µM (C3H10T1/2 cells) | Not Reported | Not Directly Demonstrated | Inhibition of Hedgehog signaling, reduction of GLI1 expression. |
| YM-1 | Hsp70 | ~5 µM (Hsp70-Bag3 interaction) | Not Reported | Yes | Mimics Hsp70 depletion, affecting NF-κB, FoxM1, and Hif1α pathways.[5] |
| JG-98 | Hsp70 | 1.6 ± 0.3 µM (Hsp70-Bag3 interaction) | ~0.3 to 4 µM (various cancer cell lines) | Yes | Destabilizes FoxM1, increases p21 and p27 levels.[6][7] |
Experimental Protocols for Assessing Hsp70-Bag3 Interaction
To enable researchers to independently validate the effects of these and other potential inhibitors on the Hsp70-Bag3 interaction, detailed protocols for key experiments are provided below.
Co-Immunoprecipitation (Co-IP) to Detect in-cell Hsp70-Bag3 Interaction
This method is used to determine if Hsp70 and Bag3 interact within a cellular context in the presence of an inhibitor.
Materials:
-
HeLa or other suitable cells
-
Cell lysis buffer (e.g., M-PER Mammalian Protein Extraction Reagent)
-
Protease and phosphatase inhibitor cocktails
-
Anti-Hsp70 antibody for immunoprecipitation (e.g., rabbit polyclonal)
-
Control IgG (from the same species as the IP antibody)
-
Protein A/G magnetic beads
-
Anti-Bag3 antibody for Western blotting
-
Anti-Hsp70 antibody for Western blotting
-
SDS-PAGE gels and transfer system
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment: Culture HeLa cells to 70-80% confluency. Treat cells with the desired concentration of the inhibitor (e.g., 50 µM JG-98 or YM-1) or vehicle control (e.g., DMSO) for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Immunoprecipitation:
-
Incubate equal amounts of protein lysate (e.g., 1-2 mg) with the anti-Hsp70 antibody or control IgG overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.
-
-
Washing: Pellet the beads using a magnetic stand and wash them three to five times with lysis buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against Bag3 and Hsp70.
-
Incubate with HRP-conjugated secondary antibodies and detect using a chemiluminescent substrate.
-
Expected Results: A decrease in the amount of Bag3 co-immunoprecipitated with Hsp70 in the inhibitor-treated samples compared to the vehicle control indicates that the inhibitor disrupts the Hsp70-Bag3 interaction.
Flow Cytometry Protein Interaction Assay (FCPIA) for in vitro Quantification
This high-throughput method allows for the quantitative measurement of the inhibition of the Hsp70-Bag3 interaction in vitro.[6][8]
Materials:
-
Recombinant biotinylated Hsp70
-
Streptavidin-coated polystyrene beads
-
Recombinant fluorescently labeled Bag3 (e.g., Alexa Fluor 488-labeled)
-
Assay buffer (e.g., 25 mM HEPES, 5 mM MgCl2, 10 mM KCl, 0.3% Tween-20, pH 7.5)
-
Inhibitor compounds (e.g., JG-98, YM-01)
-
Flow cytometer
Protocol:
-
Bead Preparation: Immobilize biotinylated Hsp70 on streptavidin-coated beads according to the manufacturer's instructions.
-
Inhibition Assay:
-
In a microplate, incubate the Hsp70-coated beads with fluorescently labeled Bag3 (at a constant concentration, e.g., 50 nM).
-
Add increasing concentrations of the inhibitor or a vehicle control.
-
Include a positive control with an excess of unlabeled Hsp70 to demonstrate competition.
-
-
Incubation: Incubate the plate for 15-30 minutes at room temperature, protected from light.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, measuring the median bead-associated fluorescence.
-
Data Analysis: Plot the median fluorescence intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Expected Results: A dose-dependent decrease in the fluorescence signal on the beads indicates that the inhibitor is preventing the binding of fluorescently labeled Bag3 to the immobilized Hsp70.
Visualizing the Hsp70-Bag3 Signaling Axis
To provide a clearer understanding of the cellular context in which these inhibitors function, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Hsp70-Bag3 as a central hub in cellular stress signaling.
Caption: Workflow for Co-Immunoprecipitation experiment.
Caption: Workflow for Flow Cytometry Protein Interaction Assay.
References
- 1. Protein quality control during aging involves recruitment of the macroautophagy pathway by BAG3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. pnas.org [pnas.org]
- 4. Hsp70-Bag3 complex is a hub for proteotoxicity-induced signaling that controls protein aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hsp70-Bag3 interactions regulate cancer-related signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of the Hsp70-Bag3 Protein-Protein Interaction as a Potential Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal and Safe Handling of Hsp70-IN-3
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential, immediate safety and logistical information for the Hsp70 inhibitor, Hsp70-IN-3, including operational and disposal plans.
Chemical and Physical Properties
A summary of the available quantitative data for this compound is presented below. This information is critical for understanding the compound's characteristics for safe handling and storage.
| Property | Value | Reference |
| Formula | C48H78N6O7S | [1] |
| Molecular Weight | 883.23 g/mol | [1] |
| Storage (Powder) | -20°C | [1] |
| Storage (in Solvent) | -80°C | [1] |
Hazard Identification and Safety Precautions
This compound presents several hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE).
GHS Classification:
-
Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]
-
Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life.[1]
-
Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects.[1]
Personal Protective Equipment (PPE): To mitigate exposure risks, the following PPE should be worn when handling this compound:
-
Eye Protection: Safety goggles with side-shields.[1]
-
Hand Protection: Protective gloves.[1]
-
Skin and Body Protection: Impervious clothing and a lab coat.[1]
-
Respiratory Protection: A suitable respirator should be used when dust or aerosols are generated.[1]
It is essential to have an accessible safety shower and eye wash station in the vicinity of where this compound is handled.[1]
Experimental Protocol: Safe Disposal of this compound
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound, derived from its safety data sheet.
1. Waste Collection:
- All waste materials contaminated with this compound, including unused product, empty containers, and contaminated lab supplies (e.g., pipette tips, gloves), must be collected in a designated, labeled, and sealed waste container.
- Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Spill Management:
- In the event of a spill, evacuate personnel to a safe area.[1]
- Ensure adequate ventilation.[1]
- Wear full personal protective equipment.[1]
- Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses.[1]
- For liquid spills, absorb the solution with a finely-powdered liquid-binding material such as diatomite or universal binders.[1]
- Collect the absorbed material and any contaminated soil into the designated waste container.
- Decontaminate the spill surface by scrubbing with alcohol.[1]
3. Final Disposal:
- Dispose of the contents and the container at an approved waste disposal plant.[1]
- Strictly adhere to all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS office for specific guidance and to arrange for pickup of the chemical waste.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
